molecular formula C5H7N5 B1357122 1-(Pyrimidin-2-yl)guanidine CAS No. 90585-97-0

1-(Pyrimidin-2-yl)guanidine

Cat. No.: B1357122
CAS No.: 90585-97-0
M. Wt: 137.14 g/mol
InChI Key: FRQBQBUHPNYTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrimidin-2-yl)guanidine is a useful research compound. Its molecular formula is C5H7N5 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Pyrimidin-2-yl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrimidin-2-yl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrimidin-2-ylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5/c6-4(7)10-5-8-2-1-3-9-5/h1-3H,(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQBQBUHPNYTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482590
Record name 1-(Pyrimidin-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90585-97-0
Record name 1-(Pyrimidin-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(Pyrimidin-2-yl)guanidine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The convergence of the pyrimidine ring and the guanidine moiety creates a "privileged scaffold" of significant interest in medicinal chemistry and drug development.[1][2][3] 1-(Pyrimidin-2-yl)guanidine, the parent structure of this class, serves as a foundational template for designing novel therapeutics, from kinase inhibitors to antibacterial agents.[4][5] Despite the proliferation of its derivatives in scientific literature, a consolidated guide on the core physicochemical properties of the unsubstituted parent compound is conspicuously absent. This technical guide addresses this knowledge gap. By synthesizing data from closely related analogs and established chemical principles, we provide a comprehensive framework for the characterization of 1-(Pyrimidin-2-yl)guanidine. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering not only theoretical data but also field-proven, step-by-step protocols for its empirical validation. The insights herein are designed to accelerate research by providing a robust, self-validating system for understanding and manipulating this high-potential chemical entity.

Introduction: The Strategic Value of the Pyrimidinyl Guanidine Scaffold

In the landscape of modern drug discovery, certain chemical motifs consistently emerge in successful therapeutics due to their favorable interactions with biological targets. Both the pyrimidine ring and the guanidine group are archetypal examples of such "privileged structures".[1][2] Pyrimidine is a cornerstone of nucleosides and a key component in numerous approved drugs, valued for its hydrogen bonding capabilities and metabolic stability.[3][6] The guanidine group, famously present in the amino acid arginine, is a powerful hydrogen bond donor and a strong base, typically protonated at physiological pH to form the guanidinium cation.[7][8]

The strategic fusion of these two moieties in 1-(Pyrimidin-2-yl)guanidine yields a molecule with unique and compelling properties. The electron-withdrawing nature of the pyrimidine ring modulates the inherent high basicity of the guanidine group, while the spatial arrangement allows for a critical intramolecular hydrogen bond between the pyrimidine nitrogen and the guanidinium protons.[9][10] This interaction pre-organizes the molecule into a conformationally favored state, a feature often exploited to enhance binding affinity to protein targets like kinases and proteases.[10]

This guide provides a foundational analysis of the parent scaffold's key physicochemical properties, which are paramount to understanding its behavior in biological systems and crucial for any rational drug design program.

Caption: Key chemical structures of 1-(Pyrimidin-2-yl)guanidine.

Core Physicochemical Properties: A Predictive and Experimental Overview

Understanding the fundamental properties of a molecule is the bedrock of drug development. These parameters dictate everything from initial screening viability to final formulation. While extensive experimental data for the unsubstituted parent compound is sparse, we can predict its properties with high confidence based on established chemical theory and data from its close analogs.

Molecular Structure and Calculated Descriptors

The following table summarizes the core computed properties for 1-(Pyrimidin-2-yl)guanidine. These values are essential for initial computational modeling, including docking studies and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions.

PropertyValueSignificance in Drug Development
Molecular Formula C₅H₇N₅Defines the elemental composition and exact mass.
Molecular Weight 137.15 g/mol Influences diffusion and membrane permeability; aligns with "rule of five" guidelines.
XLogP3-AA -0.6Predicts lipophilicity; a negative value suggests high water solubility.
Hydrogen Bond Donors 3Indicates potential for strong interactions with biological targets.[11]
Hydrogen Bond Acceptors 3Indicates potential for strong interactions with biological targets.[11]
Topological Polar Surface Area (TPSA) 90.9 ŲPredicts membrane permeability and oral bioavailability.[11]
Basicity (pKa): The Master Variable

The single most important physicochemical property of 1-(Pyrimidin-2-yl)guanidine is its basicity, quantified by the pKa of its conjugate acid. Guanidine itself is one of the strongest organic bases in water, with a pKa of 13.6.[12] This is due to the exceptional resonance stabilization of the resulting protonated guanidinium cation.

However, attaching the electron-withdrawing pyrimidine ring is expected to significantly lower this basicity. Studies on related aryl guanidines confirm this trend, where aromatic substitution reduces the pKa.[13] The predicted pKa of 1-(Pyrimidin-2-yl)guanidine will likely fall in the range of 9-11.

  • Causality & Importance: The pKa value is critical because it dictates the molecule's charge state at physiological pH (~7.4). A pKa in the 9-11 range ensures that the compound will be almost exclusively in its protonated, cationic form in the body. This charged state governs:

    • Solubility: Cationic species are generally more water-soluble.

    • Receptor Binding: The positive charge and H-bond donors of the guanidinium group are often essential for anchoring the molecule in the binding pocket of a target protein.

    • Membrane Permeability: Charged molecules typically have lower passive diffusion across cell membranes, influencing oral absorption and CNS penetration.

Solubility Profile

Given its predicted low LogP and its cationic nature at physiological pH, 1-(Pyrimidin-2-yl)guanidine is expected to exhibit good aqueous solubility. Its solubility will be highly pH-dependent, increasing significantly in acidic conditions where it is fully protonated. Guanidine hydrochloride salts are known to be highly water-soluble, with solubilities of up to 6 M.[14]

  • Experimental Insight: When determining solubility, it is crucial to differentiate between kinetic and thermodynamic solubility, especially in early discovery. Kinetic solubility (often measured via turbidimetry from a DMSO stock) can overestimate the true solubility and lead to reproducibility issues. The shake-flask method, which measures thermodynamic equilibrium, is the gold standard for obtaining reliable data for later-stage development.

Lipophilicity (LogP / LogD)

Lipophilicity is a measure of a compound's preference for a lipid (non-polar) versus an aqueous (polar) environment. It is a key determinant of ADME properties.

  • LogP: The partition coefficient of the neutral species. The calculated XLogP3 of -0.6 suggests the neutral form is hydrophilic.

  • LogD: The distribution coefficient at a specific pH, which accounts for all ionic species. Because the compound is predominantly ionized at pH 7.4, its LogD₇.₄ will be significantly lower (more hydrophilic) than its LogP. This pH-dependent lipophilicity is a hallmark of basic drugs.

Chemical Stability

The stability of a drug candidate under various conditions (pH, temperature, light) is a critical developability parameter. The primary degradation pathway of concern for this scaffold is hydrolysis.

  • Hydrolytic Stability: Guanidines can be susceptible to hydrolysis, particularly under strongly alkaline conditions, which can cleave the C-N bonds. Conversely, some pyrimidine-containing nucleosides can exhibit instability in acidic conditions.[15] Therefore, a forced degradation study across a wide pH range (e.g., pH 2, 7, 10) is essential to identify potential liabilities early in development.

Synthesis and Spectroscopic Analysis

The reliable synthesis and unambiguous structural confirmation of the target compound are prerequisites for any further study.

General Synthetic Strategy

The synthesis of N,N'-disubstituted guanidines is well-established. A common and effective method involves the acid-promoted amination of a pyrimidine-bearing cyanamide.[1] This approach is often clean and provides good yields.

start 2-Aminopyrimidine + Cyanogen Bromide intermediate N-(Pyrimidin-2-yl)cyanamide (Intermediate) start->intermediate Cyanation product 1-(Pyrimidin-2-yl)guanidine (Final Product) intermediate->product Guanidylation reagent Ammonia (NH₃) + Acid Catalyst (e.g., HCl) reagent->product purification Purification (e.g., Recrystallization or Chromatography) product->purification

Caption: A representative workflow for the synthesis of 1-(Pyrimidin-2-yl)guanidine.

Structural Elucidation by Spectroscopy

Once synthesized, the identity and purity of the compound must be confirmed. The following spectral characteristics are expected:

  • ¹H NMR: The spectrum should show distinct signals for the pyrimidine ring protons. The protons of the guanidine group may appear as a broad singlet due to exchange and quadrupole broadening from the nitrogen atoms. The integration of these signals should correspond to the number of protons in the structure.[2]

  • ¹³C NMR: The spectrum will reveal the carbon skeleton, including characteristic signals for the sp²-hybridized carbons of the pyrimidine ring and a key signal for the central guanidinyl carbon around 160 ppm.[2]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is ideal for this basic compound. The analysis should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 138.08.

  • Infrared (IR) Spectroscopy: The spectrum should feature strong N-H stretching bands around 3100-3400 cm⁻¹ and a characteristic C=N stretching vibration for the guanidinium group around 1600-1650 cm⁻¹.[4]

Standardized Protocols for Experimental Determination

To ensure data integrity and reproducibility, standardized, well-documented protocols are essential. The following sections provide step-by-step methodologies for characterizing the most critical physicochemical properties.

Protocol: pKa Determination by Potentiometric Titration

This method provides a highly accurate pKa value by monitoring pH changes during titration with a strong acid.

  • Preparation: Accurately weigh ~5-10 mg of 1-(pyrimidin-2-yl)guanidine and dissolve it in a known volume (e.g., 50 mL) of deionized, degassed water. Causality: Degassing prevents dissolved CO₂, an acidic gas, from interfering with the titration baseline.

  • Instrumentation: Calibrate a pH meter with at least two standard buffers (e.g., pH 7.00 and 10.00) that bracket the expected pKa.

  • Titration: Place the solution in a jacketed beaker maintained at 25°C. Slowly titrate the solution with a standardized solution of 0.1 M HCl, recording the pH after each incremental addition (e.g., 0.02 mL).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, use the first derivative plot (ΔpH/ΔV vs. V) to precisely identify the equivalence point.

Protocol: Aqueous Solubility (Thermodynamic Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of buffer at the desired pH (e.g., pH 7.4 phosphate-buffered saline) in a glass vial. Causality: Using an excess of solid ensures that a saturated solution is achieved at equilibrium.

  • Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours. Insight: A 24-hour period is typically sufficient for most compounds to reach equilibrium. A time-course experiment (e.g., sampling at 24, 36, and 48 hours) can be performed to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vial to stand to let undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles. Trustworthiness: This filtration step is critical to avoid artificially high concentration readings.

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent (e.g., mobile phase) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (Protocol 4.3).

Protocol: Purity and Identification by HPLC-UV/MS

This method is the workhorse for assessing the purity of a sample and confirming its identity.

sample_prep Sample Preparation (Dissolve in Mobile Phase) injection HPLC Injection sample_prep->injection separation Chromatographic Separation (e.g., C18 Reverse-Phase Column) injection->separation detection Detection separation->detection uv_detect UV Detector (Purity Assessment by Area %) detection->uv_detect Path 1 ms_detect Mass Spectrometer (Identity Confirmation by m/z) detection->ms_detect Path 2 data_analysis Data Analysis & Reporting uv_detect->data_analysis ms_detect->data_analysis

Caption: General analytical workflow for purity and identity confirmation.

  • System: An HPLC system equipped with a UV detector and ideally an in-line mass spectrometer.

  • Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Causality: Formic acid acts as an ion-pairing agent and acidifies the mobile phase, ensuring the basic analyte is protonated and exhibits good peak shape.

  • Method:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • UV Detection: 254 nm or a wavelength of maximum absorbance.

    • Gradient: e.g., 5% to 95% B over 10 minutes.

  • Analysis: Purity is determined by the area percentage of the main peak in the UV chromatogram. Identity is confirmed by the mass-to-charge ratio ([M+H]⁺) observed in the mass spectrum.

Implications for Drug Development

The collective physicochemical profile of 1-(Pyrimidin-2-yl)guanidine presents a classic "balance of properties" challenge and opportunity for drug development:

  • Strengths:

    • High "Ligand Efficiency": Its small size and rich hydrogen bonding capacity mean it can form potent interactions with a target without a large molecular weight penalty.

    • Favorable Starting Point for Solubility: The inherent basicity and polarity suggest that solubility is unlikely to be an initial project-killing issue, which is a significant advantage.

  • Challenges & Considerations:

    • Permeability: The high polarity and permanent charge at physiological pH can limit passive membrane permeability. This may be a challenge for oral bioavailability and CNS penetration. Medicinal chemistry efforts often focus on masking charge or finding a balance between polarity and lipophilicity to overcome this.

    • Transporter Interactions: As a cation, the molecule may be a substrate for uptake or efflux transporters (e.g., P-glycoprotein), which can significantly impact its ADME profile.

    • Formulation: The compound's basicity allows for the formation of various salts (hydrochloride, mesylate, etc.). Salt selection is a critical step in late-stage development to optimize stability, solubility, and manufacturability.

Conclusion

1-(Pyrimidin-2-yl)guanidine represents a molecule of high strategic value, embodying the beneficial properties of two of medicinal chemistry's most productive scaffolds. This guide establishes its foundational physicochemical profile, highlighting a profile characterized by high polarity, pH-dependent solubility, and a defining basicity (pKa) that governs its behavior in biological systems. While presenting challenges related to membrane permeability, its properties also offer distinct advantages, particularly in achieving high ligand efficiency and aqueous solubility. By providing a robust framework of predicted properties and validated, step-by-step experimental protocols, this document empowers researchers to confidently engage with this scaffold, enabling a more rational, efficient, and ultimately successful drug discovery and development process.

References

  • PubChem. 1-(4-Chlorophenyl)-1-pyrimidin-2-ylguanidine. National Center for Biotechnology Information. [Link]

  • Elumalai, V., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. ResearchGate. [Link]

  • PubChem. 1-(4,6-Dimethylpyrimidin-2-yl)-3-(furan-2-ylmethyl)guanidine. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2021). Supporting Information for a related publication. [Link]

  • Ros-Santamaría, S., et al. (2014). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values. Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics. ACS Medicinal Chemistry Letters. [Link]

  • Han, S., et al. (1995). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry. [Link]

  • Hoff, B. H., et al. (2018). Substituent effect on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines. ResearchGate. [Link]

  • Sementa, D., et al. (2017). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. Molecules. [Link]

  • Melikyan, G., et al. (2020). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules. [Link]

  • Sementa, D., et al. (2017). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. National Center for Biotechnology Information. [Link]

  • PubChem. (S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 1,1-bis(2H-pyridin-1-yl)guanidine. National Center for Biotechnology Information. [Link]

  • ResearchGate. ¹⁵N‐NMR chemical shift values of pyrimidinyl guanidine 5 a. ResearchGate. [Link]

  • Evans, P., et al. (2020). Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition and Docking. ResearchGate. [Link]

  • Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. [Link]

  • Asghar, F., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Chakarov, S., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

  • Qiu, J., et al. (2005). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Journal of Chromatography A. [Link]

  • American Chemical Society. (2020). Guanidine. [Link]

  • ResearchGate. ¹H-NMR spectra of polymeric guanidine derivatives. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). [Link]

  • Zumstein, M., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. National Center for Biotechnology Information. [Link]

  • PerMM. Guanidine. [Link]

  • PubChem. 1-Carbamimidoyl-2-(2-sulfanylethyl)guanidine. National Center for Biotechnology Information. [Link]

  • Zhang, Y., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [Link]

  • Wikipedia. Guanidine. [Link]

  • Agency for Toxic Substances and Disease Registry. (2001). ANALYTICAL METHODS. [Link]

  • Asad, M., et al. (2021). Stability of bicyclic guanidine superbases and their salts in water. RSC Advances. [Link]

  • Schlegel, H. B., et al. (2007). Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using DFT. Journal of Physical Chemistry B. [Link]

  • Interchim. Guanidine Hydrochloride. [Link]

  • Ros-Santamaría, S., et al. (2014). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines. New Journal of Chemistry. [Link]

  • Kandeel, M., et al. (2021). Condensed Pyridopyrimidines and Pyridopyrazines Containing a Bridgehead Nitrogen Atom: Synthesis, Chemical Properties and Biological Evaluation. Molecules. [Link]

  • PubChem. N'-(2,3-dihydro-1H-inden-2-yl)-N-(4,6-dimethylpyrimidin-2-yl)guanidine. National Center for Biotechnology Information. [Link]

  • Verma, M., et al. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]

  • Prakash, V., & Sinha, N. (1996). Stability of D-amino acid oxidase: denaturation by guanidine hydrochloride and urea. Indian Journal of Biochemistry & Biophysics. [Link]

  • Verma, M., et al. (2016). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. [Link]

Sources

Spectroscopic Data of 1-(Pyrimidin-2-yl)guanidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1-(Pyrimidin-2-yl)guanidine, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound.

Introduction: The Significance of 1-(Pyrimidin-2-yl)guanidine

The 1-(Pyrimidin-2-yl)guanidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The pyrimidine ring is a core component of nucleobases, while the guanidine group is found in natural products and pharmaceuticals, known for its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH. The combination of these two moieties in 1-(Pyrimidin-2-yl)guanidine creates a unique electronic and structural landscape, making a thorough understanding of its spectroscopic properties essential for its identification, characterization, and further development in drug discovery programs. Guanidine derivatives are known to possess a range of biological activities, including bactericidal and fungicidal properties.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-(Pyrimidin-2-yl)guanidine, both ¹H and ¹³C NMR provide critical information about the molecular framework and the electronic environment of each atom.

¹H NMR Spectroscopy: A Detailed Analysis

The ¹H NMR spectrum of 1-(Pyrimidin-2-yl)guanidine is characterized by distinct signals corresponding to the protons of the pyrimidine ring and the guanidinyl group. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the resonance effects of the guanidinyl moiety.

Predicted ¹H NMR Data (in DMSO-d₆):

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-4, H-6~8.5Doublet~4.8These protons are equivalent and coupled to H-5. Their downfield shift is due to the deshielding effect of the adjacent nitrogen atoms in the pyrimidine ring.
H-5~7.0Triplet~4.8This proton is coupled to both H-4 and H-6, resulting in a triplet. It appears at a relatively higher field compared to H-4 and H-6.
NH₂ (Guanidinyl)~6.5 - 7.5Broad Singlet-The protons of the guanidinyl NH and NH₂ groups are often broad due to quadrupole effects of the nitrogen atoms and potential proton exchange. Their chemical shift can vary with concentration and temperature.
NH (Guanidinyl)~9.0Broad Singlet-The proton on the nitrogen linked to the pyrimidine ring is expected to be more deshielded.

Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial for observing the exchangeable NH protons of the guanidinyl group. In protic solvents like D₂O, these signals would be lost due to rapid deuterium exchange. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and accurately resolve the coupling patterns of the pyrimidine protons.[2]

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of 1-(Pyrimidin-2-yl)guanidine.

Predicted ¹³C NMR Data (in DMSO-d₆):

Carbon Predicted Chemical Shift (ppm) Notes
C-2~160This carbon is directly attached to three nitrogen atoms and is significantly deshielded.
C-4, C-6~158These carbons are part of the pyrimidine ring and are deshielded by the adjacent nitrogen atoms.
C-5~115This carbon is the least deshielded of the pyrimidine ring carbons.
C (Guanidinyl)~155The guanidinyl carbon is also highly deshielded due to its attachment to three nitrogen atoms.

Expertise & Experience: The chemical shifts of the pyrimidine carbons are characteristic of nitrogen-containing aromatic heterocycles. The significant downfield shift of C-2, C-4, and C-6 is a hallmark of the pyrimidine ring. The guanidinyl carbon resonance is also a key identifier. For unambiguous assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra of 1-(Pyrimidin-2-yl)guanidine is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

    • Integrate the ¹H signals and determine the multiplicities and coupling constants.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup transfer->setup H1_acq ¹H NMR Acquisition setup->H1_acq C13_acq ¹³C NMR Acquisition setup->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference analyze Integration & Peak Picking reference->analyze Final Spectra Final Spectra analyze->Final Spectra

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1-(Pyrimidin-2-yl)guanidine will exhibit characteristic absorption bands for the N-H, C-H, C=N, and C-N bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity Notes
3400 - 3200N-H stretching (guanidinyl)Strong, BroadThe broadness is due to hydrogen bonding. Multiple bands may be observed for the symmetric and asymmetric stretches of the NH₂ group.
3100 - 3000Aromatic C-H stretchingMediumCharacteristic of the C-H bonds on the pyrimidine ring.
1680 - 1640C=N stretching (guanidinyl)StrongThis is a characteristic and intense band for the guanidinyl group.
1620 - 1550C=N and C=C ring stretching (pyrimidine)Strong to MediumThe pyrimidine ring has several characteristic stretching vibrations in this region.[3]
1500 - 1400N-H bendingMediumBending vibrations of the N-H bonds in the guanidinyl group.
1350 - 1200C-N stretchingStrongStretching vibrations of the C-N bonds in both the pyrimidine ring and the guanidinyl group.

Trustworthiness: The presence of a strong, broad band in the 3400-3200 cm⁻¹ region, coupled with a strong absorption around 1660 cm⁻¹, is a strong indicator of the guanidinyl group. The characteristic fingerprint region below 1500 cm⁻¹ will contain a series of sharp bands corresponding to the pyrimidine ring vibrations, which can be used for definitive identification when compared with a reference spectrum.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing clean Clean ATR Crystal load Load Sample clean->load press Apply Pressure load->press background Record Background press->background sample Record Sample Spectrum background->sample process Process Spectrum sample->process analyze Peak Analysis process->analyze Final Spectrum Final Spectrum analyze->Final Spectrum

Caption: Workflow for FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure. For 1-(Pyrimidin-2-yl)guanidine, electrospray ionization (ESI) is a suitable technique due to the polar nature of the compound.

Predicted Mass Spectrum Data (ESI+):

  • Molecular Weight: 151.17 g/mol

  • [M+H]⁺: m/z 152.18

  • Major Fragmentation Pathways:

    • Loss of ammonia (NH₃) from the guanidinyl group.

    • Loss of cyanamide (CH₂N₂) from the guanidinyl group.

    • Cleavage of the C-N bond between the pyrimidine ring and the guanidinyl group.

    • Fragmentation of the pyrimidine ring.

Predicted Fragmentation Pattern:

m/z Proposed Fragment Notes
152[M+H]⁺Protonated molecular ion.
135[M+H - NH₃]⁺Loss of ammonia from the guanidinyl group.
110[M+H - CH₂N₂]⁺Loss of cyanamide from the guanidinyl group.
95[C₄H₅N₂]⁺Pyrimidin-2-amine fragment.
79[C₄H₃N₂]⁺Pyrimidine ring fragment.

Authoritative Grounding: The fragmentation of guanidines in mass spectrometry is well-documented. The loss of small neutral molecules like ammonia and cyanamide is a common feature.[4] The stability of the pyrimidine ring will also influence the fragmentation pattern, with fragments corresponding to the intact ring being prominent.

Experimental Protocol for Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • LC-MS System Setup:

    • Use a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

    • A C18 column is typically used for reversed-phase chromatography.

    • The mobile phase is often a gradient of water and acetonitrile with a small amount of formic acid (0.1%) to promote protonation.

  • Data Acquisition:

    • Acquire data in positive ion mode.

    • Perform a full scan to identify the molecular ion.

    • Conduct tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data.

  • Data Analysis:

    • Identify the [M+H]⁺ peak and confirm the molecular weight.

    • Analyze the MS/MS spectrum to identify the fragment ions and propose fragmentation pathways.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Interpretation dissolve Dissolve Sample dilute Dilute in Mobile Phase dissolve->dilute inject Inject Sample dilute->inject separate LC Separation inject->separate ionize ESI Ionization separate->ionize analyze_ms Mass Analysis ionize->analyze_ms mol_ion Identify Molecular Ion analyze_ms->mol_ion frag Analyze Fragmentation mol_ion->frag Final Structure Confirmation Final Structure Confirmation frag->Final Structure Confirmation

Caption: Workflow for LC-MS Analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of 1-(Pyrimidin-2-yl)guanidine. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers working with this important class of compounds. A thorough understanding of these spectroscopic properties is essential for ensuring the purity and structural integrity of synthesized materials and for advancing their development in various scientific disciplines.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (2018). Molecules, 23(10), 2691. Available from: [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). The Royal Society of Chemistry. Available from: [Link]

  • Wishart DS, et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Res, 50(D1), D622-D631. Available from: [Link]

  • Synthesis, Characterization of Some Novel Pyrimidine Derivatives and Evaluation of their Antimicrobial Activity. (2020). ResearchGate. Available from: [Link]

  • ¹⁵N‐NMR chemical shift values of pyrimidinyl guanidine 5 a based on ¹H‐¹⁵N HMBC NMR spectroscopy. (n.d.). ResearchGate. Available from: [Link]

  • Microwave Synthesis of Amino-Pyrimidines. (2015). International Journal of Innovative Research in Science, Engineering and Technology, 4(5). Available from: [Link]

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2020). Molecules, 25(21), 5192. Available from: [Link]

  • FTIR spectra of polymeric guanidine derivatives. (n.d.). ResearchGate. Available from: [Link]

  • The mass spectra of the guanidines. (n.d.). ResearchGate. Available from: [Link]

  • Supporting Information for: Design, synthesis and evaluation of novel N-heteroaryl guanidines as potent inhibitors of nitric oxide synthase. (n.d.). The Royal Society of Chemistry. Available from: [Link]

  • 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. (n.d.). ResearchGate. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. (2019). International Journal of Pharmaceutical Sciences and Research, 10(9), 4283-4291. Available from: [Link]

  • Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo. (2021). Research Square. Available from: [Link]

  • Pyridine, 4-ethenyl-. (n.d.). NIST Chemistry WebBook. Available from: [Link]

  • FTIR spectrum for Pyridine. (n.d.). ResearchGate. Available from: [Link]

  • 13 C NMR spectra of... (n.d.). ResearchGate. Available from: [Link]

  • 2-Pyrimidinamine, 4,6-dimethyl-. (n.d.). NIST Chemistry WebBook. Available from: [Link]

  • 1H, 13C, 15N and 31P chemical shift assignment of the first stem-loop Guanidine-II riboswitch from Escherichia coli. (2022). Biomolecular NMR Assignments, 16(2), 223-228. Available from: [Link]

  • 1 H-NMR spectra of polymeric guanidine derivatives. (n.d.). ResearchGate. Available from: [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. (n.d.). Preprints.org. Available from: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2017). Trade Science Inc. Available from: [Link]

Sources

An In-depth Technical Guide to the Tautomeric Landscape of 1-(Pyrimidin-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Pyrimidin-2-yl)guanidine stands as a significant scaffold in medicinal chemistry, largely due to its capacity for specific molecular interactions, which are profoundly influenced by its tautomeric state. Understanding and predicting the predominant tautomeric forms of this molecule in different environments is critical for rational drug design and development. This guide provides a comprehensive exploration of the tautomeric equilibria of 1-(Pyrimidin-2-yl)guanidine, detailing the theoretical underpinnings and practical analytical methodologies for its characterization. We delve into quantum chemical calculations for predicting tautomer stability and discuss key spectroscopic techniques—notably Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy—for experimental validation. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols.

Introduction: The Significance of Tautomerism in Drug Design

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[1] This dynamic equilibrium can have a profound impact on a molecule's physicochemical properties, including its lipophilicity, acidity/basicity, and hydrogen bonding capabilities.[2] For a molecule like 1-(Pyrimidin-2-yl)guanidine, which features multiple proton donor and acceptor sites across its pyrimidine and guanidine moieties, a rich tautomeric landscape is possible. The specific tautomer present can dictate its interaction with biological targets, such as enzymes and receptors, thereby influencing its pharmacological activity.[3][4] Therefore, a thorough characterization of its tautomeric preferences is not merely an academic exercise but a crucial step in harnessing its therapeutic potential.

The core of this guide is to provide a multi-faceted approach to understanding the tautomerism of 1-(Pyrimidin-2-yl)guanidine. We will first explore the possible tautomeric forms and then detail the computational and experimental workflows to identify and quantify them.

Potential Tautomers of 1-(Pyrimidin-2-yl)guanidine

The structure of 1-(Pyrimidin-2-yl)guanidine allows for several potential tautomeric forms arising from proton migration between the nitrogen atoms of the guanidine group and the pyrimidine ring. The primary equilibrium involves the distribution of the double bond within the guanidine moiety and the protonation state of the pyrimidine ring nitrogens.

Below is a depiction of the principal tautomeric possibilities, which involve the shifting of a proton between the guanidinyl nitrogens and the pyrimidine ring nitrogen.

Caption: Potential tautomeric forms of 1-(Pyrimidin-2-yl)guanidine.

Computational Assessment of Tautomer Stability

Quantum chemical calculations are a powerful predictive tool for assessing the relative stabilities of tautomers.[5] Density Functional Theory (DFT) methods, in particular, offer a good balance between computational cost and accuracy for such systems. By calculating the Gibbs free energy of each tautomer, we can predict their equilibrium populations.

Rationale for Computational Approach

The primary advantage of a computational approach is the ability to investigate the intrinsic stability of each tautomer in the gas phase and to model the effects of different solvent environments using continuum solvation models (like the Polarizable Continuum Model, PCM). This allows for a systematic evaluation of how environmental polarity influences the tautomeric equilibrium, providing insights that can guide experimental design.

Step-by-Step Computational Protocol
  • Structure Generation: Draw the 3D structures of all plausible tautomers of 1-(Pyrimidin-2-yl)guanidine.

  • Geometry Optimization and Frequency Calculation:

    • Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[1]

    • Follow this with a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).

  • Solvation Energy Calculation: To simulate solution-phase behavior, perform single-point energy calculations on the optimized gas-phase geometries using a solvation model (e.g., PCM) that corresponds to the solvent of interest (e.g., water, DMSO).

  • Relative Energy Calculation: Calculate the relative Gibbs free energy (ΔG) for each tautomer with respect to the most stable tautomer. The equilibrium constant (K) can then be estimated using the equation: ΔG = -RT ln(K).

Computational_Workflow start Generate Tautomer Structures opt_freq Geometry Optimization & Frequency Calculation (DFT) start->opt_freq sp_solv Single-Point Energy Calculation with Solvation Model opt_freq->sp_solv analysis Calculate Relative Gibbs Free Energy (ΔG) & Predict Equilibrium Population sp_solv->analysis

Caption: A typical computational workflow for tautomer stability analysis.

Interpreting Computational Data

The tautomer with the lowest calculated Gibbs free energy is predicted to be the most stable and therefore the most abundant at equilibrium. It's important to note that while these calculations provide valuable predictions, experimental verification is essential.

Table 1: Hypothetical Relative Gibbs Free Energies of Tautomers

TautomerRelative Gibbs Free Energy (kcal/mol) in Gas PhaseRelative Gibbs Free Energy (kcal/mol) in Water
Tautomer A0.000.00
Tautomer B+2.5+1.2
Tautomer C+5.1+3.8

Note: This data is illustrative. Actual values would be derived from quantum chemical calculations.

Experimental Characterization of Tautomers

Spectroscopic methods are indispensable for the experimental investigation of tautomeric equilibria. NMR and UV-Vis spectroscopy are particularly well-suited for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating molecular structure in solution.[6] Both ¹H and ¹³C NMR can provide distinct signals for each tautomer, provided that the rate of interconversion is slow on the NMR timescale.[6] For faster equilibria, a single set of averaged signals will be observed. In such cases, variable temperature NMR studies can sometimes be used to slow the interconversion and resolve the signals of individual tautomers. ¹⁵N NMR can be particularly informative for guanidine-containing compounds, as the nitrogen chemical shifts are highly sensitive to their chemical environment and protonation state.[7]

  • Sample Preparation: Dissolve a precisely weighed amount of 1-(Pyrimidin-2-yl)guanidine in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Look for distinct sets of signals for the pyrimidine and guanidine protons that might indicate the presence of multiple tautomers.

    • Integrate the signals to determine the relative populations of the observed species.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The chemical shifts of the guanidinyl carbon and the pyrimidine ring carbons can provide strong evidence for the predominant tautomeric form.

  • ¹⁵N NMR Acquisition (if available):

    • Due to the low natural abundance and lower gyromagnetic ratio of ¹⁵N, specialized techniques like ¹H-¹⁵N HMBC may be necessary to obtain spectra in a reasonable time.

    • The ¹⁵N chemical shifts will be highly indicative of the protonation sites.

Table 2: General NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400-600 MHz100-150 MHz
Pulse SequenceStandard single-pulseProton-decoupled pulse
Number of Scans16-321024 or more
Relaxation Delay (D1)2-5 s2-5 s
Spectral Width0-12 ppm0-200 ppm

Note: These are general parameters and may require optimization for the specific instrument and sample.[6]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic structure. Since different tautomers have different arrangements of conjugated systems, they will often exhibit distinct UV-Vis absorption spectra.[8][9]

  • Stock Solution Preparation: Prepare a concentrated stock solution of 1-(Pyrimidin-2-yl)guanidine in a non-absorbing solvent (e.g., methanol).

  • Sample Preparation: Prepare a series of dilute solutions in different solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile, water).

  • Spectrum Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

    • Identify the λmax for each spectrum.

  • Data Analysis: Compare the spectra obtained in the different solvents. A significant shift in λmax or the appearance of new absorption bands is indicative of a change in the predominant tautomeric form.

UVVis_Workflow start Prepare Stock Solution prep_samples Prepare Dilute Solutions in Various Solvents start->prep_samples acquire_spectra Record UV-Vis Spectra (200-400 nm) prep_samples->acquire_spectra analyze Compare λmax and Spectral Shape to Infer Tautomer Shifts acquire_spectra->analyze

Caption: Workflow for analyzing tautomerism using UV-Vis spectroscopy.

Conclusion

The tautomeric behavior of 1-(Pyrimidin-2-yl)guanidine is a critical determinant of its chemical and biological properties. A comprehensive understanding of its tautomeric landscape requires a synergistic approach combining computational prediction with experimental validation. Quantum chemical calculations provide a robust framework for predicting the relative stabilities of tautomers, while spectroscopic techniques, particularly NMR and UV-Vis, offer the definitive experimental evidence. The methodologies outlined in this guide provide a solid foundation for researchers to confidently characterize the tautomeric equilibria of 1-(Pyrimidin-2-yl)guanidine and related compounds, ultimately facilitating the development of more effective and targeted therapeutics.

References

  • BenchChem. (2025). Quantum Chemical Calculations of Thioenol Stability: A Technical Guide.
  • RSC Publishing. (2016).
  • arXiv. (2022). Prediction of tautomers plays an essential role in computer-aided drug discovery.
  • Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.
  • TSI Journals. (n.d.).
  • American Chemical Society. (2025). Taming Tautomerism in Organic Crystal Structure Prediction. Journal of the American Chemical Society.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • ScienceDirect. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies.
  • ACS Publications. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry.
  • MDPI. (2024).
  • BenchChem. (2025).
  • NIH. (2022).
  • BenchChem. (2025).
  • PubMed. (n.d.). Studies of N-hydroxy-N'-aminoguanidine derivatives by nitrogen-15 nuclear magnetic resonance spectroscopy and as ribonucleotide reductase inhibitors.
  • RSC Publishing. (n.d.). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry.
  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.
  • ResearchGate. (n.d.). Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition and Docking.

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to 1-(Pyrimidin-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(Pyrimidin-2-yl)guanidine core is a compelling heterocyclic motif that has garnered significant interest within the realms of medicinal and agricultural chemistry. This technical guide provides an in-depth exploration of this scaffold, from its historical roots to its synthesis and diverse biological activities. We will dissect the key synthetic transformations that enable access to this privileged structure, offering detailed experimental protocols. Furthermore, this guide will illuminate the mechanistic underpinnings of its bioactivity, supported by quantitative data and visual representations of relevant pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 1-(Pyrimidin-2-yl)guanidine and its derivatives as a foundation for future discovery and innovation.

Introduction: The Convergence of Pyrimidine and Guanidine

The pyrimidine ring is a cornerstone of life, forming the structural basis of nucleobases in DNA and RNA.[1] Its prevalence in nature has inspired chemists to explore its potential as a scaffold for therapeutic agents, leading to a vast array of drugs with applications ranging from antiviral to anticancer therapies.[1] Similarly, the guanidinium group, with its unique electronic and geometric properties, is a recurring motif in natural products and pharmaceuticals, recognized for its ability to engage in crucial biological interactions.[2] The fusion of these two pharmacophores into the 1-(pyrimidin-2-yl)guanidine structure creates a molecule with a rich chemical landscape and a broad spectrum of biological potential. This guide delves into the discovery, synthesis, and multifaceted biological profile of this intriguing class of compounds.

A Historical Perspective: The Genesis of Pyrimidinylguanidines

The journey of pyrimidinylguanidines began over a century ago, with early explorations into the synthesis of substituted pyrimidines. A seminal moment in this history was the work of Rackmann in 1910, who first reported the synthesis of a guanidinopyrimidine derivative, specifically 4,6-dihydroxy-2-guanidinopyrimidine.[3] This pioneering synthesis was achieved through the condensation of a biguanide with diethyl malonate, laying the groundwork for future investigations into this chemical space.[3]

Subsequent research in the mid-20th century further expanded the synthetic repertoire and began to uncover the biological potential of these compounds. In 1946, Curd and Rose described the synthesis of aryl-substituted guanidinopyrimidines from arylbiguanides and ethyl acetoacetate, driven by the quest for new antimalarial agents.[3] A year later, King and King demonstrated an alternative synthetic approach involving the nucleophilic substitution of a chlorine atom on the pyrimidine ring with guanidine.[3] These early studies not only established fundamental synthetic routes but also hinted at the diverse biological activities that would later be attributed to this scaffold, including herbicidal and antiviral properties.[3]

Chemical Synthesis: Constructing the Core Scaffold

The synthesis of 1-(pyrimidin-2-yl)guanidine and its derivatives can be broadly approached through two primary strategies: the construction of the pyrimidine ring onto a pre-existing guanidine-containing fragment (Route A), or the introduction of the guanidinium moiety onto a pre-formed pyrimidine ring (Route B).

Route A: Pyrimidine Ring Formation from Biguanides

This classical approach, rooted in the early work of Rackmann, involves the condensation of a biguanide or its substituted analogue with a 1,3-dicarbonyl compound or its equivalent. The choice of the dicarbonyl component dictates the substitution pattern on the resulting pyrimidine ring.

Biguanide Biguanide Derivative Condensation Condensation Reaction (Base or Acid Catalyzed) Biguanide->Condensation Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone, Diethyl Malonate) Dicarbonyl->Condensation Pyrimidinylguanidine 1-(Pyrimidin-2-yl)guanidine Derivative Condensation->Pyrimidinylguanidine

Caption: Biguanide-based synthesis of the pyrimidinylguanidine core.

This protocol is a representative example of the condensation reaction between a biguanide and a 1,3-dicarbonyl compound.

Materials:

  • Biguanide hydrochloride

  • Acetylacetone

  • Sodium ethoxide solution in ethanol (21% w/v)

  • Ethanol

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve biguanide hydrochloride (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add acetylacetone (1 equivalent) followed by the dropwise addition of sodium ethoxide solution (2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified 2-(guanidino)-4,6-dimethylpyrimidine.

Causality and Self-Validation: The use of a strong base like sodium ethoxide is crucial to deprotonate the biguanide and facilitate the nucleophilic attack on the dicarbonyl compound, driving the cyclization to form the pyrimidine ring. The reaction can be monitored by TLC, and the final product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to confirm its structure and purity, thus providing a self-validating system.

Route B: Guanylation of Aminopyrimidines

This alternative and often more versatile approach involves the modification of a pre-existing pyrimidine scaffold. The most common method is the reaction of a 2-aminopyrimidine with a guanylating agent.

Aminopyrimidine 2-Aminopyrimidine Guanylation Guanylation Reaction Aminopyrimidine->Guanylation Guanylating_Agent Guanylating Agent (e.g., S-Methylisothiourea, Cyanamide) Guanylating_Agent->Guanylation Pyrimidinylguanidine 1-(Pyrimidin-2-yl)guanidine Guanylation->Pyrimidinylguanidine

Caption: Synthesis of 1-(pyrimidin-2-yl)guanidine via guanylation.

This protocol outlines the synthesis of the parent compound using S-methylisothiourea sulfate as the guanylating agent.

Materials:

  • 2-Aminopyrimidine

  • S-Methylisothiourea sulfate

  • Aqueous sodium hydroxide solution (10%)

  • Ethanol

  • Water

Procedure:

  • Preparation of Guanylating Agent: Prepare a solution of S-methylisothiourea by reacting thiourea with methyl sulfate.[4]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrimidine (1 equivalent) in a mixture of ethanol and water.

  • Guanylation: Add S-methylisothiourea sulfate (1.1 equivalents) to the solution. Adjust the pH to approximately 10 with the aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by the evolution of methanethiol and by TLC analysis.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. The filtrate can be concentrated under reduced pressure, and the pH adjusted to neutral to precipitate the product.

  • Purification: The crude 1-(pyrimidin-2-yl)guanidine can be purified by recrystallization from water or an ethanol/water mixture.

Causality and Self-Validation: The basic conditions are necessary to deprotonate the 2-aminopyrimidine, enhancing its nucleophilicity to attack the electrophilic carbon of the S-methylisothiourea. The reaction is driven forward by the formation of the stable guanidinium group and the release of the volatile methanethiol. Product identity and purity are confirmed through spectroscopic analysis and melting point determination.

Biological Activities and Mechanistic Insights

The 1-(pyrimidin-2-yl)guanidine scaffold has been associated with a diverse range of biological activities, a testament to its ability to interact with various biological targets.

Herbicidal Activity

Early studies identified certain 2-arylguanidino-4,6-dimethylpyrimidine derivatives as potent herbicides.[3] The herbicidal effect was observed to be stronger with aryl substituents compared to alkyl substituents on the guanidino group.[3] For instance, 2-phenethylguanidino-4,6-dimethylpyrimidine demonstrated significant inhibition of radish root growth at a concentration of 50 ppm.[3]

Proposed Mechanism of Action: While the precise mechanism for all pyrimidinylguanidine herbicides is not fully elucidated, a plausible target is the pyrimidine biosynthesis pathway. Some modern herbicides are known to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway.[5][6] Inhibition of DHODH disrupts the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, leading to cell cycle arrest and ultimately plant death.[5][6]

Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP Nucleotides Pyrimidine Nucleotides (d)CTP, (d)TTP, UTP UMP->Nucleotides DNA_RNA DNA and RNA Synthesis Nucleotides->DNA_RNA Cell_Growth Cell Growth and Division DNA_RNA->Cell_Growth Inhibition->DHODH Pyrimidinylguanidine Pyrimidinylguanidine (Proposed Inhibitor) Pyrimidinylguanidine->Inhibition

Caption: Proposed herbicidal mechanism via inhibition of DHODH.

Antiviral Activity

The structural similarity of the pyrimidine core to nucleobases has made 1-(pyrimidin-2-yl)guanidine derivatives attractive candidates for antiviral drug discovery. Guanidine hydrochloride itself is known to possess antiviral properties, particularly against enteroviruses, by interfering with the function of the viral protein 2C, which is involved in RNA synthesis.[7] The combination of the pyrimidine and guanidine moieties is thought to enhance this activity.[3] The antiviral mechanism of some broad-spectrum antiviral compounds has been linked to the inhibition of host pyrimidine synthesis, which would align with the proposed herbicidal mechanism of action.[8]

Enzyme Inhibition

Derivatives of 2-guanidinyl heterocycles have been investigated as inhibitors of various enzymes. For example, a series of 1-(pyridin-2-yl)guanidinium ions were found to be competitive inhibitors of the serine protease trypsin.[7] The inhibitory potency was influenced by the substitution pattern on the pyridine ring, with a 5-iodo substituent showing strong inhibition (Ki = 0.0151 mM).[7] This suggests that the guanidinium group can act as a mimic of the arginine side chain, a natural substrate for trypsin, while the heterocyclic ring provides a scaffold for further interactions within the enzyme's active site.

Quantitative Biological Data

The following table summarizes some of the reported biological activities for 1-(pyrimidin-2-yl)guanidine and its close analogs. It is important to note that data for the unsubstituted parent compound is limited in the literature, and much of the available information pertains to substituted derivatives.

Compound/DerivativeBiological ActivityTarget/AssayQuantitative DataReference(s)
2-Phenethylguanidino-4,6-dimethylpyrimidineHerbicidalRadish root growth inhibitionSignificant inhibition at 50 ppm[3]
1-(5-Iodopyridin-2-yl)guanidinium ionEnzyme InhibitionBovine pancreatic trypsinKᵢ = 0.0151 mM[7]
1-(3-Methylpyridin-2-yl)guanidinium ionEnzyme InhibitionBovine pancreatic trypsinKᵢ = 0.0140 mM[7]
Guanidine HydrochlorideAntiviralEnterovirusesIC₅₀ = 350–590 µM[7]

Conclusion and Future Directions

The 1-(pyrimidin-2-yl)guanidine scaffold represents a versatile and biologically relevant chemical entity. Its synthesis is accessible through well-established chemical transformations, allowing for the generation of diverse libraries of compounds. The demonstrated herbicidal, antiviral, and enzyme inhibitory activities highlight the potential of this scaffold in the development of new agrochemicals and therapeutics.

Future research in this area should focus on several key aspects. A more detailed elucidation of the specific molecular targets and mechanisms of action for various biological activities is crucial. The synthesis and screening of a broader range of derivatives, including systematic variations of substituents on both the pyrimidine and guanidine moieties, will likely uncover compounds with enhanced potency and selectivity. Furthermore, the exploration of this scaffold in other therapeutic areas, such as oncology and inflammatory diseases, where both pyrimidines and guanidines have shown promise, could lead to the discovery of novel drug candidates. The rich history and demonstrated potential of 1-(pyrimidin-2-yl)guanidine provide a solid foundation for continued innovation in chemical and biological sciences.

References

  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). PNAS. [Link]

  • Synthetic accesses to biguanide compounds. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Guanidine synthesis from various precursors (adapted from ref [14a]). (2024). ResearchGate. [Link]

  • Antiviral activity in vitro of double combinations of enteroviral inhibitors. (2024). Bulgarian Academy of Sciences. [Link]

  • A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). PMC. [Link]

  • Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. (2018). ASM Journals. [Link]

  • Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. (1974). Kyushu University Library Collections. [Link]

  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. (2007). PMC. [Link]

  • Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition and Docking. (2020). ScienceDirect. [Link]

  • Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. (2013). Scilit. [Link]

  • s-methyl isothiourea sulfate. (n.d.). Organic Syntheses. [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024). PMC. [Link]

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2022). PMC. [Link]

  • Enzyme Analysis. (n.d.). G-Biosciences. [Link]

  • (PDF) ChemInform Abstract: Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. (2014). ResearchGate. [Link]

  • Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. (2019). MDPI. [Link]

Sources

An In-depth Technical Guide to the Theoretical and Computational Analysis of 1-(Pyrimidin-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 1-(Pyrimidin-2-yl)guanidine and its derivatives. The guanidinium group, a highly basic and versatile functional moiety, combined with the pyrimidine scaffold, a cornerstone in numerous biologically active molecules, makes this class of compounds a subject of significant interest in medicinal chemistry and drug development.[1][2][3] This document delves into the critical role of computational chemistry, particularly Density Functional Theory (DFT) and molecular docking, in elucidating the structural, electronic, and reactive properties of these molecules. We will explore tautomeric and conformational landscapes, detail the application of quantum chemical calculations for predicting molecular properties, and outline a systematic workflow for evaluating their potential as therapeutic agents through molecular docking simulations. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical studies to accelerate the design and discovery of novel pyrimidine-guanidine-based therapeutics.

Introduction: The Convergence of Two Privileged Scaffolds

The intersection of the pyrimidine ring and the guanidine functional group creates a molecular architecture of profound pharmacological relevance. Pyrimidine derivatives are integral to life itself, forming the basis of nucleobases like cytosine and thymine, and are found in a wide array of approved drugs with applications ranging from anticancer to antiviral therapies.[2][4] Their versatile chemistry and ability to engage in various biological interactions make them a perennial focus for medicinal chemists.[3]

The guanidine group is characterized by its strong basicity, arising from the resonance stabilization of its protonated form, the guanidinium ion. This feature allows it to form strong hydrogen bonds and salt bridges, making it a key pharmacophore for interacting with biological targets such as enzymes and receptors.[1] Natural and synthetic guanidine derivatives exhibit a broad spectrum of biological activities, including antitumor, antibacterial, and antiviral properties.[1]

The combination, 1-(Pyrimidin-2-yl)guanidine, thus presents a molecule with inherent potential for biological activity. However, its flexibility, potential for multiple tautomeric forms, and complex electronic nature necessitate a deeper understanding that transcends empirical observation. Theoretical and computational studies provide an indispensable toolkit for dissecting these properties at an atomic level, offering predictive insights that can guide synthesis and experimental testing.

Tautomerism and Conformational Analysis: A Molecule of Many Faces

A primary challenge and a key area of investigation for guanidine-containing heterocycles is tautomerism. The delocalized π-system and multiple nitrogen atoms allow for proton migration, leading to an equilibrium of different tautomeric forms. For 1-(Pyrimidin-2-yl)guanidine, the principal equilibrium exists between the amino and imino forms. Computational studies, particularly DFT, are essential for determining the relative stabilities of these tautomers.[5][6][7]

Gas-phase calculations often indicate one tautomer to be more stable, but solvation effects can shift this equilibrium.[7][8] Understanding the dominant tautomeric form is critical, as it dictates the molecule's hydrogen bonding patterns, electrostatic potential, and ultimately, its mode of interaction with a biological target.

tautomers cluster_amino Amino Tautomer cluster_imino Imino Tautomer amino Amino Form (Pym-NH-C(=NH)NH2) imino Imino Form (Pym-N=C(NH2)NH2) amino->imino Proton Transfer caption Figure 1: Tautomeric equilibrium in 1-(Pyrimidin-2-yl)guanidine.

Caption: Figure 1: Tautomeric equilibrium in 1-(Pyrimidin-2-yl)guanidine.

Quantum Chemical Calculations: Deciphering Electronic Structure and Properties

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for studying systems of this size. It offers a favorable balance between accuracy and computational cost, making it ideal for exploring the molecular properties of drug-like molecules.[9][10]

Molecular Geometry Optimization

The first step in any computational analysis is to determine the molecule's lowest energy structure. DFT calculations are used to optimize the bond lengths, bond angles, and dihedral angles.[9] Comparing these calculated geometries with experimental data, such as X-ray crystallography, serves as an important validation of the chosen computational method.[8]

Electronic Properties and Reactivity Descriptors

Once the geometry is optimized, a wealth of electronic information can be extracted. Key parameters include:

  • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding.[10]

  • Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing insight into the electronic environment of each atom and identifying potential sites for interaction.[9]

PropertyTautomer A (Amino)Tautomer B (Imino)Significance
Relative Energy (kcal/mol) 0.00+2.5Predicts the most stable form
HOMO Energy (eV) -6.2-5.8Relates to electron-donating ability
LUMO Energy (eV) -1.5-1.9Relates to electron-accepting ability
HOMO-LUMO Gap (eV) 4.73.9Index of chemical reactivity
Dipole Moment (Debye) 3.14.5Indicates overall molecular polarity
Table 1: Representative quantitative data from DFT calculations on hypothetical tautomers of 1-(Pyrimidin-2-yl)guanidine. Values are illustrative.

Applications in Drug Development: From Theory to Therapy

The ultimate goal of studying such molecules is often to develop new therapeutic agents. Computational methods provide a powerful platform for rational drug design. Derivatives of pyrimidine-guanidines have been investigated as inhibitors of various biological targets.[11][12][13]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in:

  • Binding Mode Prediction: Understanding how the ligand fits into the active site of a protein.

  • Structure-Activity Relationship (SAR) Studies: Explaining why certain chemical modifications enhance or diminish biological activity.[13]

  • Virtual Screening: Rapidly testing large libraries of compounds to identify potential hits for further investigation.

Docking studies can reveal key interactions, such as the guanidinium group forming salt bridges with acidic residues (e.g., Aspartate, Glutamate) in the protein's active site, a common binding motif for this functional group.[12]

Methodologies and Protocols

Protocol: DFT Geometry Optimization and Property Calculation

This protocol outlines a standard workflow for performing a DFT calculation on a molecule like 1-(Pyrimidin-2-yl)guanidine using a program like Gaussian.

  • Structure Preparation: Build the 3D structure of the desired tautomer using a molecular editor (e.g., Avogadro, ChemDraw). Perform an initial geometry cleanup using molecular mechanics (e.g., MMFF94).

  • Input File Generation: Create an input file specifying the calculation type.

    • Causality: The choice of method and basis set is critical. B3LYP is a widely used hybrid functional that provides good results for many organic systems.[7] The 6-31G(d,p) basis set is a Pople-style basis set that includes polarization functions on both heavy atoms (d) and hydrogens (p), which are essential for accurately describing non-covalent interactions and geometries.

    • Keywords: Opt Freq B3LYP/6-31G(d,p) Pop=Mulliken

    • Opt requests a geometry optimization.

    • Freq requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).

    • Pop=Mulliken requests the calculation of Mulliken atomic charges.

  • Execution: Submit the calculation to a high-performance computing cluster.

  • Analysis (Self-Validation):

    • Convergence Check: Confirm that the optimization job terminated normally and met all convergence criteria.

    • Frequency Analysis: Verify that the frequency calculation yields zero imaginary frequencies, confirming a local minimum on the potential energy surface.

    • Data Extraction: Extract optimized coordinates, energies (HOMO, LUMO), atomic charges, and dipole moment from the output file. Visualize orbitals and MEP maps using appropriate software (e.g., GaussView, Avogadro).

dft_workflow start 1. Build 3D Structure input 2. Create Input File (Method: B3LYP) (Basis Set: 6-31G(d,p)) start->input run 3. Run Calculation input->run check 4. Check Convergence & Frequencies run->check check->input Failure analyze 5. Extract & Analyze Data (Energies, MEP, Charges) check->analyze Success end Validated Results analyze->end caption Figure 2: Workflow for a DFT calculation.

Caption: Figure 2: Workflow for a DFT calculation.

Protocol: Molecular Docking

This protocol describes a typical workflow for docking 1-(Pyrimidin-2-yl)guanidine into a protein active site using software like AutoDock Vina.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).

    • Causality: This step is crucial for ensuring the correct protonation states of ionizable residues and setting up an accurate electrostatic grid for the docking calculation.

  • Ligand Preparation:

    • Use the DFT-optimized, low-energy structure of the ligand.

    • Assign atomic charges and define rotatable bonds. The guanidine group's planarity should be considered.

  • Grid Box Generation: Define the search space for the docking simulation. This is typically a 3D box centered on the known active site of the protein. The size should be large enough to accommodate the ligand in various orientations.

  • Execution: Run the docking algorithm. The program will systematically explore different conformations and orientations of the ligand within the grid box, scoring each pose based on a scoring function that estimates binding affinity.

  • Analysis (Self-Validation):

    • Pose Clustering: Analyze the resulting poses. A successful docking run often shows a cluster of low-energy poses with similar conformations, suggesting a well-defined binding mode.

    • Interaction Analysis: Visualize the best-scoring pose in the context of the active site. Identify key interactions (hydrogen bonds, salt bridges, hydrophobic contacts) and compare them with known inhibitor binding modes, if available. This provides a sanity check for the predicted binding mode.

docking_workflow cluster_prep Preparation p_pdb 1a. Get Protein PDB p_clean 1b. Clean Protein (Remove water, add H+) p_pdb->p_clean grid 3. Define Docking Grid Box (Active Site) p_clean->grid l_dft 2a. Get Ligand Structure (DFT optimized) l_charge 2b. Assign Charges & Rotatable Bonds l_dft->l_charge l_charge->grid run 4. Run Docking Simulation grid->run analyze 5. Analyze Results (Binding Energy, Poses) run->analyze visualize 6. Visualize Interactions (H-bonds, Salt Bridges) analyze->visualize end Predicted Binding Mode visualize->end caption Figure 3: Workflow for a molecular docking study.

Caption: Figure 3: Workflow for a molecular docking study.

Conclusion and Future Outlook

Theoretical and computational studies provide an indispensable framework for understanding the complex behavior of molecules like 1-(Pyrimidin-2-yl)guanidine. By elucidating tautomeric preferences, electronic structures, and potential interactions with biological targets, these methods offer predictive power that significantly accelerates the drug discovery pipeline. The synergy between DFT calculations for characterizing intrinsic molecular properties and molecular docking for predicting biological interactions allows for a rational, hypothesis-driven approach to designing novel therapeutics. Future work in this area will likely involve more advanced techniques such as molecular dynamics (MD) simulations to study the dynamic behavior of these ligands in solvated protein environments and quantum mechanics/molecular mechanics (QM/MM) methods to achieve higher accuracy in describing ligand-receptor interactions.

References

  • X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid St
  • Synthesis and molecular structure of 1-(Pyrimidin-2-yl)-2-(4-aryl-1,3- thiazol-2-yl)hydrazines. (2025).
  • Gomes, A. R., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. PubMed.
  • Ghiviriga, I., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
  • A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cycliz
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.
  • Synthesis and Biological Activity of Pyrimidines-Containing Hybrids: Focusing on Pharmacological Application. (2024).
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.
  • Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. (2023). PubMed Central.
  • DFT Calculations of Amine-Imine Tautomerism in Some Pyrimidine Derivatives and Their 1:1 and 1:2 Complexes With Water. (2011).
  • Hasanein, A. A., & Senior, S. A. (2011). DFT calculations of amine‐imine tautomerism in some pyrimidine derivatives and their 1:1 and 1:2 complexes with water.
  • Synthesis of 2-guanidinyl pyridines and their trypsin inhibition and docking. (2020). PubMed.
  • Synthesis and Biological Evaluation of N-Aryl-N'-(5-(2-hydroxybenzoyl) pyrimidin-2-yl)guanidines as Toll-Like Receptor 4 Antagonists. (2016). PubMed.
  • Akbas, E. (2023).
  • Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. (2009). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Methodological & Application

1-(Pyrimidin-2-yl)guanidine as a kinase inhibitor experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Experimental Evaluation of 1-(Pyrimidin-2-yl)guanidine as a Kinase Inhibitor

Authored by: A Senior Application Scientist

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases are a cornerstone of cellular signaling, regulating a vast majority of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most intensively studied classes of drug targets.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy. The guanidinium group, a key feature of arginine, is known for its ability to form strong hydrogen bonds and salt bridges, making it a valuable pharmacophore in drug design.[2] Indeed, molecules incorporating a guanidine moiety attached to a heterocyclic scaffold, such as pyridine or pyrimidine, have emerged as promising kinase inhibitors.[3][4][5] For instance, the arylpyridin-2-yl guanidine scaffold was identified as a promising starting point for developing inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1).[3][4]

This guide focuses on 1-(Pyrimidin-2-yl)guanidine (P2G) , a representative compound from this class. We present a comprehensive, field-proven experimental workflow designed to rigorously characterize its potential as a kinase inhibitor. This document provides not just the "how" but the "why," explaining the scientific rationale behind each protocol. The workflow is designed as a self-validating cascade, moving from initial biochemical potency to cellular target engagement and kinome-wide selectivity, ensuring that the data generated at each stage informs the next logical step in the evaluation process.

Part 1: Initial Biochemical Potency Assessment

The first critical question is whether P2G can inhibit the enzymatic activity of a purified kinase in vitro. This establishes a baseline potency and confirms a direct interaction with the enzyme in a simplified, controlled environment.

Principle: The ADP-Glo™ Kinase Assay

To determine the half-maximal inhibitory concentration (IC50), we will employ the ADP-Glo™ Kinase Assay. This is a robust, luminescence-based assay platform that measures the amount of ADP produced during a kinase reaction.[6] The assay is universal for virtually any kinase and has a high signal-to-background ratio.[6] The kinase reaction is performed, and then an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the generated ADP back into ATP, which then drives a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to the ADP produced and, therefore, to the kinase activity.[1] An inhibitor will reduce kinase activity, leading to a decrease in luminescence.

Workflow for In Vitro IC50 Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P2G Prepare P2G Serial Dilution Plate Plate P2G, Kinase, and Substrate/ATP Mix P2G->Plate Kinase Prepare Kinase Solution (e.g., MSK1) Kinase->Plate Substrate Prepare Substrate/ATP Mix Substrate->Plate Incubate1 Incubate for Kinase Reaction Plate->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate1->Add_ADP_Glo Incubate2 Incubate Add_ADP_Glo->Incubate2 Add_Detect Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate2->Add_Detect Incubate3 Incubate Add_Detect->Incubate3 Read Read Luminescence Incubate3->Read Plot Plot % Inhibition vs. [P2G] Read->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: Workflow for determining the IC50 value of P2G using the ADP-Glo™ assay.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™)

This protocol is adapted for a 96-well plate format to determine the IC50 of P2G against MSK1, a plausible target based on literature for analogous compounds.[3]

Materials:

  • Recombinant human MSK1 enzyme

  • Myelin Basic Protein (MBP) or other suitable substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 1-(Pyrimidin-2-yl)guanidine (P2G)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of P2G in DMSO, starting at a high concentration (e.g., 1 mM). Then, dilute these stocks into the kinase assay buffer to create 4x working solutions. Include a DMSO-only control.

  • Reaction Setup:

    • Add 5 µL of the 4x P2G serial dilutions or vehicle control to the wells of the 96-well plate.

    • Add 10 µL of a 2x kinase/substrate master mix (containing MSK1 and MBP in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction: Add 5 µL of a 4x ATP solution (concentration should be at or near the Km for the specific kinase) to each well to start the reaction.[7] The final reaction volume is 20 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[8]

  • Signal Generation:

    • Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and initiates the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the P2G concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Hypothetical Data Presentation

Table 1: In Vitro Kinase Inhibition by P2G

Kinase Target P2G IC50 (nM)
MSK1 85
PKA (control) >10,000

IC50 values represent the concentration of P2G required to inhibit 50% of the kinase activity.

Part 2: Cellular Target Engagement and Pathway Modulation

A successful biochemical hit must be validated in a more physiologically relevant system.[9] Key questions at this stage are: Does P2G enter the cell? Does it bind to its intended target protein in the complex cellular milieu? And does this binding event translate into the inhibition of the downstream signaling pathway?

Method 1: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful biophysical method for verifying drug-target engagement in intact cells or tissue lysates.[10][11] The principle is based on ligand-induced thermal stabilization. When a protein is heated, it denatures and aggregates. However, the binding of a small molecule inhibitor can stabilize the protein's structure, increasing its melting temperature.[12][13] In an isothermal dose-response format, cells are treated with increasing concentrations of the inhibitor and then heated to a single, specific temperature that causes partial denaturation of the unbound target protein. A stabilizing compound will protect the protein from aggregation. The amount of soluble protein remaining after heating is quantified, typically by Western blot, providing direct evidence of target engagement.[14]

Diagram of the CETSA Principle

P_unbound Target Protein (Unbound) Heat1 Heat (e.g., 52°C) P_agg Denatured & Aggregated Heat1->P_agg Denaturation Analysis Analysis: Quantify Soluble Protein (e.g., Western Blot) P_bound Target Protein + P2G (Bound) Heat2 Heat (e.g., 52°C) P_stable Soluble & Stable Heat2->P_stable Stabilization

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Isothermal Dose-Response CETSA

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 cells for MSK1).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • P2G.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibody: anti-total-MSK1.

  • Loading control antibody: anti-Actin or anti-GAPDH.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with serial dilutions of P2G or vehicle control for 2-4 hours in the incubator.

  • Cell Harvesting: Harvest cells, wash with ice-cold PBS, and resuspend each treatment condition in a fixed volume of PBS.

  • Thermal Challenge:

    • Aliquot each cell suspension into two tubes.

    • Heat one aliquot at a predetermined optimal temperature (e.g., 52°C, must be optimized first via a temperature gradient experiment) for 3 minutes in a thermal cycler. Leave the other aliquot at room temperature as the unheated control.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).

  • Clarification of Lysate: Separate the soluble protein fraction from the aggregated protein by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Western Blotting:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Separate equal amounts of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody against the total target protein (e.g., total-MSK1).

    • Visualize the protein bands using a chemiluminescent substrate.

    • Strip and re-probe the membrane with a loading control antibody (e.g., Actin) to ensure equal protein loading.[8]

  • Data Analysis: Quantify the band intensities. For each P2G concentration, normalize the intensity of the heated sample band to its corresponding unheated sample band. Plot the normalized soluble protein fraction against the P2G concentration.

Method 2: Western Blot for Downstream Pathway Inhibition

Principle: Confirming that target engagement leads to a functional outcome is crucial. A potent and selective kinase inhibitor should suppress the phosphorylation of its known downstream substrates. For MSK1, a key nuclear substrate is the transcription factor CREB, which it phosphorylates at Serine 133 (p-CREB Ser133).[3] This assay measures the functional consequence of P2G's activity in cells.

Protocol 3: Phospho-Protein Western Blot

Materials:

  • Same as Protocol 2, plus a stimulating agent if the pathway is not basally active (e.g., PMA or TPA to activate the upstream MAPK/ERK pathway that activates MSK1).

  • Primary antibodies: anti-phospho-CREB (Ser133), anti-total-CREB.

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to attach. Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of P2G or vehicle control for 2 hours.

  • Pathway Stimulation: Add a stimulating agent (e.g., 100 nM TPA) for 15-30 minutes to activate the pathway. Include an unstimulated control.

  • Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Incubate the membrane with the anti-phospho-CREB (Ser133) primary antibody overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total-CREB as a loading control for the specific pathway protein.

Hypothetical Data Presentation

Table 2: Cellular Activity of P2G

Assay Endpoint P2G EC50 (nM)
CETSA MSK1 Thermal Stabilization 250
Western Blot Inhibition of p-CREB (Ser133) 310

EC50 values represent the effective concentration of P2G required to achieve 50% of the maximal response in a cellular context.

Part 3: Kinome-Wide Selectivity Profiling

An ideal kinase inhibitor is highly selective for its intended target. Inhibiting multiple "off-target" kinases can lead to unexpected side effects and toxicity.[15] Therefore, assessing the selectivity of P2G across the human kinome is a critical step in its evaluation.

Principle: Large-Panel Kinase Screening

Kinase selectivity profiling is typically performed by specialized contract research organizations (CROs) that maintain large panels of purified, active kinases.[15][16] The test compound (P2G) is screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against hundreds of kinases using a high-throughput biochemical assay format (e.g., radiometric, TR-FRET, or ADP-Glo).[16] The percentage of inhibition for each kinase is determined. This "kinome scan" provides a broad overview of the compound's selectivity. It is often recommended to perform screens at a high, physiologically relevant ATP concentration (e.g., 1 mM) to better mimic cellular conditions.[7][15]

Visualizing Kinase Selectivity

MSK1 MSK1 MSK2 PKA PKA ROCK1 CDK2 CDK2 ERK2 ERK2 AKT1 AKT1 EGFR EGFR

Caption: A conceptual diagram of kinase selectivity, where red indicates strong inhibition (on-target) and other colors indicate weaker (yellow) or no inhibition (blue, green).

Hypothetical Data Presentation

Table 3: Abbreviated Kinase Selectivity Profile for P2G (at 1 µM)

Kinase Family % Inhibition
MSK1 AGC 98%
MSK2 AGC 95%
PKA AGC 45%
ROCK2 AGC 38%
AKT1 AGC <10%
ERK2 CMGC <10%
CDK2 CMGC <5%
EGFR TK <5%
SRC TK <5%

Data represents the percent inhibition of kinase activity in the presence of 1 µM P2G. High values indicate potential targets.

Conclusion and Forward Look

This application guide outlines a systematic, multi-faceted approach to characterize 1-(Pyrimidin-2-yl)guanidine as a potential kinase inhibitor. By following this workflow, researchers can generate a comprehensive data package that moves logically from initial biochemical potency to definitive cellular target engagement and kinome-wide selectivity. The data generated—IC50 from biochemical assays, EC50 from cellular assays, and a broad selectivity profile—provides a solid foundation for making informed decisions about the compound's future. Positive results from this workflow would justify progression to more advanced studies, including structure-activity relationship (SAR) optimization, cell viability and apoptosis assays, and ultimately, evaluation in preclinical in vivo models.

References

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
  • WuXi AppTec. Kinase Screening & Profiling Service | Drug Discovery Support.
  • Promega Corporation. Kinase Selectivity Profiling Services.
  • Reaction Biology. Kinase Panel Screening and Profiling Service.
  • BenchChem. Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors.
  • Reaction Biology.
  • Al-Ali, H. et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv. [Link]

  • Svensson, M. A. et al. (2021). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS Medicinal Chemistry Letters. [Link]

  • Soni, R. et al. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules. [Link]

  • Zhang, T. et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Henderson, M. J. et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. [Link]

  • BenchChem. Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Samuraciclib Target Engagement.
  • Kumar, S. et al. (2014). In vitro NLK Kinase Assay. PMC - NIH. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Adriaenssens, E. et al. (2024). In vitro kinase assay. Protocols.io. [Link]

  • Li, C. et al. (2011). Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I). PubMed. [Link]

  • Soni, R. et al. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. ResearchGate. [Link]

  • Adriaenssens, E. et al. (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • Soni, R. et al. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. ResearchGate. [Link]

  • Fujisawa, T. et al. (2005). Synthesis and biological evaluation of pteridine and pyrazolopyrimidine based adenosine kinase inhibitors. PubMed. [Link]

  • Zhao, P. et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. [Link]

  • Carlson, C. B. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • Rawson, T. E. et al. (2010). Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor. PubMed. [Link]

  • Saczewski, F. & Balewski, L. (2009). Biological activities of guanidine compounds. PubMed. [Link]

  • Wang, Y. et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. PubMed. [Link]

  • Hardcastle, I. R. et al. (2004). Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Application Notes and Protocols for the Use of 1-(Pyrimidin-2-yl)guanidine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The guanidinium group is a key structural feature in a multitude of biologically active compounds, prized for its ability to form strong, delocalized positive charges at physiological pH.[1][2] When incorporated into a heterocyclic scaffold such as pyrimidine, the resulting molecule, 1-(Pyrimidin-2-yl)guanidine, belongs to a class of compounds with significant therapeutic potential.[3] Derivatives of pyrimidinyl guanidines have been investigated for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6][7]

This document provides a comprehensive guide for researchers on the potential applications and detailed protocols for utilizing 1-(Pyrimidin-2-yl)guanidine and its analogs in various cell-based assays. The information herein is synthesized from the broader understanding of guanidine-containing compounds and provides a robust framework for investigating the specific biological functions of this molecule.

Chemical and Physical Properties

While specific experimental data for 1-(Pyrimidin-2-yl)guanidine is not extensively documented in publicly available literature, general properties of related compounds can provide guidance for handling and experimental design.

PropertyAnticipated Value/CharacteristicRationale and Notes
Molecular Formula C₅H₆N₄Based on the chemical structure.
Appearance Likely a white to off-white solid.[8]Common for similar small organic molecules.
Solubility Poorly soluble in water; soluble in polar organic solvents like DMSO and DMF.[8][9]The pyrimidine and guanidine moieties suggest some polarity, but the overall molecule may have limited aqueous solubility. Stock solutions should be prepared in an appropriate organic solvent.
Stability Store in a cool, dry place, protected from light and moisture.[8][10]Standard practice for chemical reagents to prevent degradation.
pKa The guanidinium group is strongly basic (pKa of the conjugate acid is ~13.6).[1]This ensures the guanidine moiety is protonated and positively charged at physiological pH, which is crucial for many of its biological interactions.

Potential Mechanisms of Action and Biological Targets

Derivatives of pyrimidinyl guanidine have been shown to interact with several key biological targets, suggesting multiple potential mechanisms of action for 1-(Pyrimidin-2-yl)guanidine. The specific activity will likely be context-dependent, varying with the cell type and the presence of other molecular substitutions.

Toll-Like Receptor 4 (TLR4) Antagonism

Substituted N-aryl-N'-(pyrimidin-2-yl)guanidines have been identified as antagonists of Toll-Like Receptor 4 (TLR4).[4] TLR4 is a key pattern recognition receptor involved in the innate immune response, and its activation by lipopolysaccharide (LPS) triggers a pro-inflammatory signaling cascade. Antagonism of TLR4 can therefore be a valuable therapeutic strategy for inflammatory diseases.

TLR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPS LPS CD14 CD14 LPS->CD14 Binds TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Recruits MD2 MD-2 CD14->TLR4 Presents TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Compound 1-(Pyrimidin-2-yl)guanidine (Antagonist) Compound->TLR4 Inhibits

Caption: Potential TLR4 Antagonism by 1-(Pyrimidin-2-yl)guanidine.

Kinase Inhibition

Arylpyridin-2-yl guanidine derivatives have been identified as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1).[11] MSK1 is a nuclear kinase involved in the inflammatory response through the phosphorylation of transcription factors like NF-κB. Inhibition of MSK1 can lead to a reduction in the production of pro-inflammatory cytokines. Given the structural similarities, 1-(Pyrimidin-2-yl)guanidine may also exhibit inhibitory activity against MSK1 or other kinases.

Modulation of Ion Channels

Guanidine and its derivatives are known to interact with and inhibit voltage-gated potassium (Kv) channels.[12] This interaction can alter cellular excitability and signaling. The positively charged guanidinium group is thought to interact with the channel pore, stabilizing the closed state.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of 1-(Pyrimidin-2-yl)guanidine in cell-based assays. Optimization of cell density, compound concentration, and incubation times will be necessary for each specific cell line and experimental setup.

Protocol 1: Assessment of Cytotoxicity using a WST-1 Assay

This protocol determines the effect of 1-(Pyrimidin-2-yl)guanidine on cell viability.

WST1_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat Treat cells with serial dilutions of 1-(Pyrimidin-2-yl)guanidine incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_wst1 Add WST-1 reagent incubate2->add_wst1 incubate3 Incubate for 1-4 hours add_wst1->incubate3 read_absorbance Measure absorbance at 450 nm incubate3->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for a WST-1 based cytotoxicity assay.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages, HEK293 cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 1-(Pyrimidin-2-yl)guanidine

  • DMSO (for stock solution)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 1-(Pyrimidin-2-yl)guanidine in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of 1-(Pyrimidin-2-yl)guanidine. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a period of 24 to 72 hours, depending on the cell line's doubling time.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C in a CO₂ incubator.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Protocol 2: Evaluation of Anti-inflammatory Activity in LPS-stimulated Macrophages

This protocol assesses the ability of 1-(Pyrimidin-2-yl)guanidine to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in response to LPS stimulation.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • 96-well cell culture plates

  • 1-(Pyrimidin-2-yl)guanidine

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of 1-(Pyrimidin-2-yl)guanidine (determined from the cytotoxicity assay) for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include wells with cells only, cells with LPS only, and cells with the compound only as controls.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percentage of inhibition of NO production by 1-(Pyrimidin-2-yl)guanidine.

Protocol 3: Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 1-(Pyrimidin-2-yl)guanidine against a specific kinase, such as MSK1.[11] This is often performed using a commercially available kinase assay kit.

Materials:

  • Recombinant active kinase (e.g., MSK1)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • 1-(Pyrimidin-2-yl)guanidine

  • Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for the chosen kinase assay kit.

  • Compound Dilution: Prepare serial dilutions of 1-(Pyrimidin-2-yl)guanidine in the kinase assay buffer.

  • Kinase Reaction:

    • Add the kinase, substrate, and 1-(Pyrimidin-2-yl)guanidine (or vehicle control) to the wells of the plate.

    • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at the recommended temperature and for the specified time according to the kit protocol.

  • Detection: Stop the kinase reaction and add the detection reagent to measure the remaining ATP (luminescence-based assay) or the amount of ADP produced.

  • Measurement: Read the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC₅₀ value.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Compound Precipitation Poor solubility in the aqueous culture medium.Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution. Ensure the final DMSO concentration remains low. Consider using a solubilizing agent if compatible with the assay.
High Variability in Assay Results Inconsistent cell seeding, pipetting errors, or edge effects in the plate.Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. Ensure a single-cell suspension before seeding.
No Observed Biological Effect The compound is inactive at the tested concentrations, or the chosen assay is not appropriate for its mechanism of action.Test a wider range of concentrations. Investigate alternative biological targets and assays based on the compound's chemical structure and related literature.
High Background Signal in Assays Reagent contamination or autofluorescence/absorbance of the compound.Run a control with the compound in a cell-free system to check for interference. Use fresh reagents.

Conclusion

1-(Pyrimidin-2-yl)guanidine belongs to a versatile class of molecules with the potential for diverse biological activities. The protocols and information provided in this application note offer a solid foundation for researchers to explore its efficacy in various cell-based models. Careful experimental design, including appropriate controls and optimization, will be crucial for elucidating the specific mechanisms of action and therapeutic potential of this compound.

References

  • Simple Method for Extracting RNA From Cultured Cells and Tissue With Guanidine Salts - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Evaluation of N-Aryl-N'-(5-(2-hydroxybenzoyl) pyrimidin-2-yl)guanidines as Toll-Like Receptor 4 Antagonists - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Thiocyanate Guanidine - Interchim. (n.d.). Retrieved January 17, 2026, from [Link]

  • Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors - CORE. (n.d.). Retrieved January 17, 2026, from [Link]

  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • N-(4-amino-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N'-phenyl-guanidine - MOLBASE. (n.d.). Retrieved January 17, 2026, from [Link]

  • Guanidine - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Guanidino Quinazolines and Pyrimidines Promote Readthrough of Premature Termination Codons in Cells with Native Nonsense Mutations - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Biological activities of guanidine compounds - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Guanidine Hydrochloride - Interchim. (n.d.). Retrieved January 17, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2019, September 1). Retrieved January 17, 2026, from [Link]

  • Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - PMC - NIH. (2022, February 10). Retrieved January 17, 2026, from [Link]

  • Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues - INEOS OPEN. (n.d.). Retrieved January 17, 2026, from [Link]

  • Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-guanidinyl pyridines and their trypsin inhibition and docking - PubMed. (2020, August 15). Retrieved January 17, 2026, from [Link]

  • Therapeutically relevant cell-based assays for drug discovery - Nuvisan. (n.d.). Retrieved January 17, 2026, from [Link]

  • Trophic action of pharmacological substances with a guanidine group on mouse neuroblastoma cells and chick ganglionic neurons in culture - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. (2023, May 11). Retrieved January 17, 2026, from [Link]

Sources

Application Notes and Protocols for 1-(Pyrimidin-2-yl)guanidine in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for the utilization of 1-(Pyrimidin-2-yl)guanidine in enzymatic assays. This document offers in-depth technical insights, detailed experimental protocols, and data interpretation guidelines to facilitate the exploration of this compound's inhibitory potential against various enzyme classes, particularly serine proteases and protein kinases.

Introduction: The Therapeutic Potential of Pyrimidine-Guanidine Scaffolds

The confluence of pyrimidine and guanidine moieties in a single molecular entity presents a compelling scaffold for the design of enzyme inhibitors. Pyrimidine derivatives are integral components of nucleic acids and are recognized as privileged structures in medicinal chemistry, frequently appearing in approved drugs.[1] The guanidinium group, being protonated at physiological pH, is adept at forming strong electrostatic and hydrogen bond interactions with enzyme active sites, often mimicking the side chain of arginine.[2] The compound 1-(Pyrimidin-2-yl)guanidine is of significant interest for its potential to target enzymes implicated in a range of pathologies, from inflammatory diseases to cancer.[3]

Mechanism of Action: A Focus on Competitive Inhibition

While direct enzymatic studies on 1-(Pyrimidin-2-yl)guanidine are emerging, compelling evidence from structurally analogous compounds, such as pyridin-2-yl guanidine derivatives, suggests a competitive mechanism of inhibition, particularly against serine proteases like trypsin.[4] In this model, the guanidinium group of the inhibitor competes with the natural substrate for binding to the enzyme's active site. The positively charged guanidinium ion can form strong interactions with negatively charged residues, such as aspartate, commonly found in the S1 pocket of serine proteases. Furthermore, the pyrimidine ring can engage in hydrophobic and hydrogen bonding interactions within the active site, further stabilizing the enzyme-inhibitor complex.[4]

For protein kinases, pyrimidine-based inhibitors are known to act as ATP-competitive inhibitors by binding to the ATP-binding pocket in the kinase domain.[5] The pyrimidine core can form key hydrogen bonds with the hinge region of the kinase, a conserved structural motif for ATP binding.[5][6] The guanidine group may provide additional interactions within the active site, contributing to the overall potency and selectivity of the inhibitor.

Experimental Protocols

PART 1: Initial Screening for Enzyme Inhibition (IC50 Determination)

This protocol outlines a generalized method for determining the half-maximal inhibitory concentration (IC50) of 1-(Pyrimidin-2-yl)guanidine against a target enzyme. This is a crucial first step in characterizing the inhibitory potential of the compound.[1]

Materials:

  • Purified target enzyme (e.g., Trypsin, MSK1)

  • Enzyme-specific substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin; a specific peptide substrate for MSK1)

  • Assay Buffer (optimized for the target enzyme)

  • 1-(Pyrimidin-2-yl)guanidine stock solution (e.g., 10 mM in DMSO)

  • 96-well microplates (clear for colorimetric assays, black for fluorescence/luminescence assays)

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the target enzyme in the assay buffer at a concentration that yields a robust signal within the linear range of the assay.

    • Prepare a working solution of the substrate in the assay buffer. The concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.

    • Perform serial dilutions of the 1-(Pyrimidin-2-yl)guanidine stock solution in the assay buffer to generate a range of concentrations for testing (e.g., 100 µM to 1 nM).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • 1-(Pyrimidin-2-yl)guanidine at various concentrations (or DMSO for control)

      • Target enzyme

    • Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Immediately begin monitoring the reaction progress using a microplate reader at the appropriate wavelength for the chosen substrate (e.g., 405 nm for p-nitroanilide release in the trypsin assay).

    • Collect data at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for IC50 Determination:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Enzyme, Substrate, & Inhibitor Solutions A1 Add Buffer, Inhibitor, & Enzyme to Plate P1->A1 A2 Pre-incubate A1->A2 A3 Add Substrate to Initiate Reaction A2->A3 A4 Measure Signal Over Time A3->A4 D1 Calculate Reaction Velocities A4->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for determining the IC50 value of an enzyme inhibitor.

PART 2: Elucidating the Mechanism of Inhibition (Ki Determination)

Once the IC50 is established, the next step is to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Protocol:

  • Experimental Setup:

    • This experiment involves measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of 1-(Pyrimidin-2-yl)guanidine.

    • Choose inhibitor concentrations around the previously determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

  • Data Collection:

    • For each inhibitor concentration (including a no-inhibitor control), perform a series of reactions with varying substrate concentrations (typically ranging from 0.2x to 5x Km).

    • Measure the initial reaction velocity for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Michaelis-Menten plot (velocity vs. [Substrate]).

    • For competitive inhibition: The Lineweaver-Burk plots for different inhibitor concentrations will intersect at the y-axis. The apparent Km will increase with increasing inhibitor concentration, while Vmax remains unchanged.

    • The Ki can be determined from the following equation for competitive inhibition:

      • Apparent Km = Km * (1 + [I]/Ki) where [I] is the inhibitor concentration.

Inhibition Mechanism Determination Workflow:

Inhibition_Mechanism cluster_exp Experiment cluster_plot Data Plotting cluster_interp Interpretation E1 Vary Substrate Concentration E3 Measure Initial Velocities E1->E3 E2 Fixed Inhibitor Concentrations E2->E3 P1 Lineweaver-Burk Plot (1/V vs. 1/[S]) E3->P1 I1 Analyze Intersection Point & Slopes P1->I1 I2 Determine Inhibition Type (e.g., Competitive) I1->I2 I3 Calculate Ki I2->I3

Caption: Workflow for determining the mechanism of enzyme inhibition.

Data Presentation: A Comparative Overview

The following table presents hypothetical, yet plausible, inhibitory data for 1-(Pyrimidin-2-yl)guanidine against representative enzymes from two major classes, based on data from structurally similar compounds.[3][4]

Enzyme TargetEnzyme ClassAssay TypeSubstrateIC50 (µM)Ki (µM)Inhibition Type
Trypsin Serine ProteaseColorimetricBAPNA15.27.8Competitive
MSK1 Serine/Threonine KinaseLuminescence (ADP-Glo)Specific Peptide Substrate17.99.1ATP-Competitive

BAPNA: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride

Trustworthiness and Self-Validating Systems

To ensure the reliability of your results, incorporate the following controls into your experimental design:

  • No-Enzyme Control: To account for any non-enzymatic substrate degradation.

  • No-Substrate Control: To measure any background signal from the enzyme or other assay components.

  • Vehicle Control (e.g., DMSO): To assess the effect of the solvent on enzyme activity.

  • Positive Control Inhibitor: A known inhibitor of the target enzyme to validate the assay's performance.

Conclusion and Future Directions

1-(Pyrimidin-2-yl)guanidine represents a promising scaffold for the development of novel enzyme inhibitors. The protocols outlined in these application notes provide a robust framework for the initial characterization of its inhibitory activity and mechanism of action against serine proteases and protein kinases. Further studies should focus on expanding the panel of target enzymes to elucidate the selectivity profile of this compound and on structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

  • Evans, P., et al. (2020). Synthesis of 2-guanidinyl pyridines and their trypsin inhibition and docking. Bioorganic & Medicinal Chemistry, 28(18), 115612. Available at: [Link]

  • Sobenina, L. N., et al. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 26(6), 1649. Available at: [Link]

  • Du, C., & Wolfe, J. L. (2003). The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(1), 47-53. Available at: [Link]

  • Al-Sanea, M. M., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 26(2), 439. Available at: [Link]

  • Parker, L. L., & Litchfield, D. W. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Current Pharmaceutical Design, 15(25), 2883-2903. Available at: [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual - Protease Assays. Available at: [Link]

  • Gray, N. S., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11463-11478. Available at: [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available at: [Link]

  • BPS Bioscience. Proteases. Available at: [Link]

  • Engel, M., et al. (2017). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 60(17), 7435-7451. Available at: [Link]

  • Saczewski, F., & Balewski, L. (2009). Biological activities of guanidine compounds. Archiv der Pharmazie, 342(6), 299-312. Available at: [Link]

  • Chen, Y. C., et al. (2021). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 22(16), 8758. Available at: [Link]

  • Drewry, D. H., et al. (2019). Strategy for lead identification for understudied kinases. ChemRxiv. Available at: [Link]

  • Chukhontseva, M. V., et al. (2022). Assay for Protealysin-like Protease Inhibitor Activity. Bio-protocol, 12(19), e4520. Available at: [Link]

  • Lengthening the Guanidine–Aryl Linker of Phenylpyrimidinylguanidines Increases Their Potency as Inhibitors of FOXO3-Induced Gene Transcription. ACS Omega, 7(38), 34483-34495. Available at: [Link]

  • Chen, J., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 738. Available at: [Link]

  • Löffler, M., & Carrey, E. A. (1999). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. European Journal of Biochemistry, 266(3), 833-840. Available at: [Link]

  • Lee, W. L., & Liou, C. C. (2018). Recent developments in protease activity assays and sensors. The Analyst, 143(1), 16-32. Available at: [Link]

  • Mechanism-based Inhibition of Enzymes. (2010). YouTube. Available at: [Link]

Sources

Application Note: A High-Throughput Screening Cascade for Novel Kinase Inhibitors Utilizing the 1-(Pyrimidin-2-yl)guanidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The guanidinium group is a privileged structural motif in medicinal chemistry, recognized for its ability to form strong, charge-assisted hydrogen bonds with biological targets.[1][2] When combined with a pyrimidine ring, a common pharmacophore in kinase inhibitors, the resulting 1-(Pyrimidin-2-yl)guanidine scaffold represents a promising starting point for the discovery of novel therapeutics.[3][4] This guide details a comprehensive, multi-assay high-throughput screening (HTS) cascade designed to identify and validate inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a key enzyme in inflammatory signaling pathways, using this scaffold as a lead chemical series. We provide detailed, field-proven protocols for a primary biochemical screen, an orthogonal validation assay, and a downstream cell-based assay to confirm target engagement and cellular activity.

Scientific Background & Rationale

The 1-(Pyrimidin-2-yl)guanidine Scaffold: A Privileged Structure

The guanidine group's unique electronic and geometric properties allow it to act as a versatile hydrogen-bond donor, mimicking the side chain of arginine.[1] This feature facilitates strong interactions with carboxylate and phosphate groups commonly found in enzyme active sites. The pyrimidine core is a well-established "hinge-binding" motif present in numerous FDA-approved kinase inhibitors.[5] The fusion of these two moieties creates a scaffold with a high potential for potent and selective kinase inhibition. Previous studies have successfully identified arylpyridin-2-yl guanidine derivatives as inhibitors of MSK1, validating this general chemical class as a strong starting point for an HTS campaign.[3][4]

Target Rationale: Mitogen- and Stress-Activated Kinase 1 (MSK1)

MSK1 is a nuclear serine/threonine kinase that acts downstream of the p38 and ERK/MAPK signaling pathways. It plays a crucial role in regulating the inflammatory response through the phosphorylation of transcription factors such as CREB and NF-κB.[4] Dysregulation of MSK1 activity is implicated in chronic inflammatory diseases, including asthma and psoriasis, making it a compelling therapeutic target.[3] Identifying small-molecule inhibitors of MSK1 could provide a novel therapeutic strategy for these conditions.

High-Throughput Screening (HTS) Strategy

An effective HTS campaign relies on a cascade of assays to identify true hits and eliminate artifacts.[6] Our strategy employs a highly sensitive and robust biochemical assay for the primary screen, followed by an orthogonal biochemical assay with a different detection modality to rule out technology-specific interference. Finally, a cell-based assay confirms that validated hits can penetrate the cell membrane and engage the target in a physiological context.

HTS_Cascade_Workflow cluster_0 Biochemical Assays (In Vitro) cluster_1 Cell-Based Assays (In Cellulo) Primary Primary Screen (LANCE Ultra TR-FRET) Hits Primary Hits Primary->Hits >50% Inhibition Orthogonal Orthogonal Validation (ADP-Glo™ Luminescence) Confirmed_Hits Confirmed Hits Orthogonal->Confirmed_Hits Cellular Cellular Target Engagement (In-Cell Western) Validated_Leads Validated Leads for SAR Cellular->Validated_Leads Compound_Library Compound Library (incl. 1-(Pyrimidin-2-yl)guanidine series) Compound_Library->Primary 10 µM Screen Hits->Orthogonal Dose-Response (IC50) Confirmed_Hits->Cellular Dose-Response (IC50)

Caption: High-throughput screening cascade for MSK1 inhibitor discovery.

Primary HTS: LANCE® Ultra TR-FRET Kinase Assay

Principle: This assay measures the phosphorylation of a ULight™-labeled peptide substrate by MSK1. A Europium (Eu)-labeled anti-phospho-serine antibody binds to the phosphorylated peptide, bringing the Eu-chelate donor and the ULight™ acceptor into close proximity. Upon excitation, Förster Resonance Energy Transfer (FRET) occurs, generating a time-resolved (TR-FRET) signal. Inhibitors prevent substrate phosphorylation, leading to a loss of signal. This technology is highly robust and minimizes interference from fluorescent compounds.[7]

TR_FRET_Principle cluster_0 No Inhibition: High TR-FRET Signal cluster_1 Inhibition: Low TR-FRET Signal MSK1_active Active MSK1 ADP_active ADP MSK1_active->ADP_active P_Substrate_active ULight™-Peptide P MSK1_active->P_Substrate_active Phosphorylation ATP_active ATP ATP_active->MSK1_active Substrate_active ULight™-Peptide Substrate_active->MSK1_active Antibody_active Eu-Ab P_Substrate_active->Antibody_active Light_out Emission (665 nm) Antibody_active->Light_out FRET Light_in Excitation (320 nm) Light_in->Antibody_active Inhibitor 1-(Pyrimidin-2-yl)guanidine MSK1_inhibited Inactive MSK1 Inhibitor->MSK1_inhibited Binding Substrate_inhibited ULight™-Peptide Antibody_inhibited Eu-Ab

Caption: Principle of the LANCE Ultra TR-FRET kinase assay.
Assay Development & Validation

Causality: Before commencing a full screen, it is critical to optimize assay conditions to ensure robustness and sensitivity.[8] The goal is to achieve a Z' factor > 0.5, which indicates excellent separation between positive and negative controls and low data variability, making the assay suitable for HTS.[3]

  • Enzyme Titration: Determine the optimal MSK1 concentration that yields a robust signal within the linear range of the reaction.

  • ATP Km Determination: Run the assay at various ATP concentrations. For identifying ATP-competitive inhibitors, the substrate concentration should be at or below the Michaelis-Menten constant (Km).[9] This ensures the assay is sensitive to compounds competing with the natural substrate.

  • Z' Factor Validation: Perform a test run in a 384-well plate with 16 wells for the high control (no inhibition, DMSO vehicle) and 16 wells for the low control (fully inhibited, using a known potent inhibitor like staurosporine). Calculate the Z' factor using the formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn| where µ is the mean and σ is the standard deviation of the positive (p) and negative (n) controls.

ParameterRecommended ConditionRationale
Assay Format384-well, low-volume, whiteMinimizes reagent usage and maximizes signal reflection.
MSK1 Enzyme0.5 nM (final)Empirically determined for robust signal in linear phase.
ULight™-CREBtide50 nM (final)Substrate concentration near Km for sensitivity.
ATP10 µM (final)Approximate Km for MSK1; balances activity and inhibitor sensitivity.[9]
Eu-Ab2 nM (final)Optimal concentration for detection without antigen excess.
Final Volume10 µLStandard for uHTS, conserves compound and reagents.
Z' Factor> 0.7Indicates a highly robust and screenable assay.
Step-by-Step Protocol
  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (10 mM in DMSO stock) into assay plates. This results in a final screening concentration of 10 µM. Dispense DMSO alone for control wells.

  • Enzyme/Substrate Preparation: Prepare a 2X enzyme/substrate mix in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Initiate Reaction: Add 5 µL of the 2X enzyme/substrate mix to all wells.

  • ATP Addition: Add 5 µL of 2X ATP solution to all wells to start the kinase reaction.

  • Incubation: Seal the plates and incubate for 60 minutes at room temperature.

  • Detection: Prepare a 4X detection mix containing EDTA (to stop the reaction) and the Eu-labeled antibody. Add 5 µL to all wells.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-capable plate reader (e.g., PerkinElmer EnVision®), measuring emission at 665 nm and 615 nm. Calculate the emission ratio (665/615).

Data Analysis and Hit Identification
  • Normalization: Calculate the percent inhibition for each compound well relative to the plate controls: % Inhibition = 100 * (1 - (Signalcompound - Meanlow) / (Meanhigh - Meanlow))

  • Hit Threshold: A primary hit is defined as any compound exhibiting ≥50% inhibition.

Orthogonal Assay: ADP-Glo™ Kinase Assay

Rationale: To eliminate false positives arising from interference with the TR-FRET detection system, hits are re-tested using an assay with a different readout. The ADP-Glo™ assay is a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.

Step-by-Step Protocol
  • Kinase Reaction: Perform the kinase reaction in a 384-well white plate as described in the primary screen (steps 1-5), but using an unlabeled version of the same peptide substrate.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used in a coupled luciferase/luciferin reaction to produce light.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Plate Reading: Measure luminescence on a standard plate reader.

Data Analysis: Hits confirmed in this assay will be subjected to 10-point dose-response curves to determine their half-maximal inhibitory concentration (IC₅₀).

Cellular Assay: In-Cell Western™ for Target Engagement

Rationale: A compound may be a potent biochemical inhibitor but fail in a cellular context due to poor membrane permeability or rapid efflux. This assay confirms that the compound can enter cells and inhibit MSK1 at its physiological site of action.[10] We measure the phosphorylation of CREB at Ser133, a direct downstream substrate of MSK1.

Step-by-Step Protocol
  • Cell Culture: Seed A549 cells (or another suitable cell line) in a 96-well plate and grow to 90% confluency.

  • Serum Starvation: Serum-starve the cells for 4 hours to reduce basal signaling.

  • Compound Treatment: Pre-incubate cells with various concentrations of the hit compound for 1 hour.

  • Stimulation: Stimulate the cells with a known MSK1 activator (e.g., Anisomycin, 10 µg/mL) for 30 minutes to induce CREB phosphorylation.

  • Fixation and Permeabilization: Fix the cells with 4% formaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer).

  • Primary Antibody Incubation: Incubate cells overnight with two primary antibodies simultaneously: a rabbit anti-phospho-CREB (Ser133) antibody and a mouse anti-GAPDH antibody (for normalization).

  • Secondary Antibody Incubation: Wash the cells and incubate for 1 hour with two fluorescently-labeled secondary antibodies: an IRDye® 800CW goat anti-rabbit (detects pCREB) and an IRDye® 680RD goat anti-mouse (detects GAPDH).

  • Imaging: Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey® CLx).

Data Analysis: Quantify the integrated intensity in both the 700 nm and 800 nm channels. Normalize the phospho-CREB signal to the GAPDH signal. Calculate the cellular IC₅₀ from the dose-response curve.

Summary of Expected Data

A successful screening campaign will yield a set of validated lead compounds with the following characteristics, summarized for clear comparison.

Compound IDPrimary Screen (% Inh @ 10µM)Orthogonal IC₅₀ (µM)Cellular IC₅₀ (µM)
PYR-GUA-001 95.20.150.85
PYR-GUA-002 88.10.421.20
PYR-GUA-003 75.61.25> 20
Staurosporine 99.80.0050.02

Interpretation:

  • PYR-GUA-001 & 002: Ideal candidates. They show potent biochemical inhibition that translates well into a cellular context, indicating good cell permeability and on-target activity. These compounds are prioritized for Structure-Activity Relationship (SAR) studies.

  • PYR-GUA-003: A potent biochemical hit that is inactive in the cellular assay. This may be due to poor cell permeability or efflux and would be deprioritized.

  • Staurosporine: A known, potent, non-selective kinase inhibitor used as a positive control throughout the cascade.

References

  • High-throughput screening and quantitation of guanidino and ureido compounds using liquid chromatography-drift tube ion mobility spectrometry-mass spectrometry. (2017). Analytica Chimica Acta, 961, 82-90.
  • Creative Enzymes. High-Throughput Inhibitor Assays and Screening.
  • O'Connell, J., et al. (2018). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods and Applications in Fluorescence, 6(4), 042003. [Link]

  • Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Coussens, N.P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs Blog.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs Blog.
  • High Throughput Screening with Fluorescent Probe. (2019). Protocols.io. [Link]

  • Many, A., et al. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 27(21), 7580. [Link]

  • BenchChem. Application Notes and Protocols: High-Throughput Screening with 1-Pyridin-2-yl-3. BenchChem Website.
  • ATCC. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Hoff, B. H., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. ResearchGate. [Link]

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (2019). Analytical and Bioanalytical Chemistry, 411(11), 2215-2230. [Link]

  • Sova, M., et al. (2016). Synthesis and Biological Evaluation of N-Aryl-N'-(5-(2-hydroxybenzoyl) pyrimidin-2-yl)guanidines as Toll-Like Receptor 4 Antagonists. Medicinal Chemistry, 12(6), 578-587. [Link]

  • A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes. (2024). bioRxiv. [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (2021). Molecules, 26(11), 3125. [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (2021). Molecules, 26(11), 3125. [Link]

  • ChemDiv. High throughput screening (HTS). ChemDiv Website.
  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. (2009). Molecular Pharmacology, 76(2), 329-338. [Link]

  • Patsnap. How Are Biochemical Assays Used in High-Throughput Screening?.
  • Nuvisan. Compound screening. Nuvisan Website. [Link]

  • Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. (2013). Journal of Proteome Research, 12(2), 1043-1051. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. (2019). International Journal of Pharmaceutical Sciences and Research, 10(9), 4304-14.
  • High-Throughput Screening: today's biochemical and cell-based approaches. (2020). Expert Opinion on Drug Discovery, 15(9), 1015-1026. [Link]

  • Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo. (2021).
  • 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS. (2016). European Patent Office. [Link]

  • Nonradioactive glycosyltransferase and sulfotransferase assay to study glycosaminoglycan biosynthesis. (2018). Methods in Enzymology, 600, 203-220. [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2025). International Journal of Molecular Sciences, 26(4), 1527. [Link]

  • High-Throughput "FP-Tag" Assay for the Identification of Glycosyltransferase Inhibitors. (2019). Journal of the American Chemical Society, 141(7), 2855-2859. [Link]

  • Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. [Link]

  • What Glycosyltransferase Assay is the Best Fit for HTS?. (2025). BellBrook Labs Blog.
  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations. (2025). International Journal of Molecular Sciences, 26(4), 1527. [Link]

  • Hardcastle, I. R., et al. (2006). Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase. Organic & Biomolecular Chemistry, 4(13), 2670-2682. [Link]

  • Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. (2019). SLAS Discovery, 24(7), 748-761. [Link]

  • Ion Channels as a Potential Target in Pharmaceutical Designs. (2022). International Journal of Molecular Sciences, 23(24), 15682. [Link]

  • Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. (2022). Molecules, 27(4), 1222. [Link]

  • Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine. (2023). Journal of Population Therapeutics and Clinical Pharmacology, 30(18), e1-e10.
  • Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2014). European Journal of Medicinal Chemistry, 81, 149-163. [Link]

  • Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. (2024). Molecular Diversity. [Link]

  • Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. (2017). Scientific Reports, 7(1), 8171. [Link]

  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). Science, 382(6673), 943-949. [Link]

  • Gomes, A. R., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 136, 106558. [Link]

Sources

The Versatile Scaffold: A Technical Guide to 1-(Pyrimidin-2-yl)guanidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1-(Pyrimidin-2-yl)guanidine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile biological activity is perpetual. Among the privileged structures that have emerged, the 1-(pyrimidin-2-yl)guanidine core represents a particularly compelling scaffold.[1] Its inherent features—a hydrogen bond donor-acceptor rich guanidine moiety fused to a pyrimidine ring, a key constituent of nucleobases—provide a unique foundation for designing molecules with high affinity and selectivity for a range of biological targets.[2][3] The pyrimidine ring itself is a cornerstone in numerous FDA-approved drugs, valued for its ability to engage in crucial hinge-binding interactions within the ATP-binding pocket of kinases.[1] This guide provides an in-depth exploration of the 1-(pyrimidin-2-yl)guanidine scaffold, offering detailed synthetic protocols, application notes on its use in targeting key signaling pathways, and methodologies for biological evaluation.

Core Synthesis of the 1-(Pyrimidin-2-yl)guanidine Scaffold

The synthesis of the 1-(pyrimidin-2-yl)guanidine scaffold is predicated on the foundational reaction between a 2-aminopyrimidine precursor and a guanylating agent. The following protocol outlines a general yet robust method for obtaining the core structure, which can then be further elaborated to generate a library of derivatives.

Protocol 1: Synthesis of 1-(Pyrimidin-2-yl)guanidine

This protocol details a two-step process, commencing with the synthesis of the 2-aminopyrimidine intermediate, followed by the guanylation step.

Step 1: Synthesis of 2-Aminopyrimidine

The cyclocondensation of a β-dicarbonyl compound with guanidine is a classical and efficient method for the synthesis of 2-aminopyrimidines.[4][5]

  • Materials:

    • Malondialdehyde or a suitable equivalent (e.g., 1,1,3,3-Tetramethoxypropane)

    • Guanidine hydrochloride

    • Sodium ethoxide (NaOEt) or other suitable base

    • Ethanol (absolute)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve guanidine hydrochloride (1.1 equivalents) in absolute ethanol.

    • To this solution, add a solution of sodium ethoxide (1.1 equivalents) in ethanol. A precipitate of sodium chloride will form.

    • Add malondialdehyde or its equivalent (1.0 equivalent) to the reaction mixture.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • The crude 2-aminopyrimidine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Guanylation of 2-Aminopyrimidine

The introduction of the guanidine moiety can be achieved through the reaction of 2-aminopyrimidine with a suitable guanylating agent, such as S-methylisothiourea sulfate or by reacting with cyanamide to form a cyanamide intermediate followed by amination.[3][6]

  • Materials:

    • 2-Aminopyrimidine (from Step 1)

    • Cyanamide

    • Hydrochloric acid (HCl)

    • Isopropanol

  • Procedure:

    • Dissolve 2-aminopyrimidine (1.0 equivalent) in isopropanol.

    • Add cyanamide (1.2 equivalents) to the solution.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and evaporate the solvent.

    • The resulting crude product, 1-(pyrimidin-2-yl)guanidine hydrochloride, can be purified by recrystallization.

G cluster_0 Step 1: Synthesis of 2-Aminopyrimidine cluster_1 Step 2: Guanylation Malondialdehyde Malondialdehyde 2-Aminopyrimidine 2-Aminopyrimidine Malondialdehyde->2-Aminopyrimidine Guanidine, Base, Reflux Guanidine Guanidine Guanidine->2-Aminopyrimidine 2-Aminopyrimidine_start 2-Aminopyrimidine 1-(Pyrimidin-2-yl)guanidine 1-(Pyrimidin-2-yl)guanidine 2-Aminopyrimidine_start->1-(Pyrimidin-2-yl)guanidine Cyanamide, HCl, Reflux Cyanamide Cyanamide Cyanamide->1-(Pyrimidin-2-yl)guanidine

Caption: Synthetic workflow for 1-(Pyrimidin-2-yl)guanidine.

Application Notes: Targeting Key Signaling Pathways

The 1-(pyrimidin-2-yl)guanidine scaffold has proven to be a versatile starting point for the development of inhibitors targeting various protein kinases and signaling pathways implicated in cancer and inflammatory diseases.

Aurora Kinase Inhibition in Oncology

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[2][7] Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy.[8] Derivatives of the 1-(pyrimidin-2-yl)guanidine scaffold have been explored as potent Aurora kinase inhibitors.[8]

Mechanism of Action: These inhibitors typically function as ATP-competitive inhibitors, binding to the hinge region of the kinase's active site. The pyrimidine core forms key hydrogen bonds, while the guanidinium group can form additional interactions, contributing to high affinity and selectivity. Inhibition of Aurora kinases leads to defects in mitotic progression, such as improper chromosome alignment and cytokinesis failure, ultimately inducing apoptosis in cancer cells.[2]

G Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K_Akt_Pathway PI3K/Akt Pathway Receptor->PI3K_Akt_Pathway Aurora_Kinases Aurora Kinases (A, B, C) PI3K_Akt_Pathway->Aurora_Kinases Mitotic_Progression Mitotic Progression (Centrosome maturation, Spindle assembly, Chromosome segregation, Cytokinesis) Aurora_Kinases->Mitotic_Progression Apoptosis Apoptosis Aurora_Kinases->Apoptosis Cell_Proliferation Cancer Cell Proliferation Mitotic_Progression->Cell_Proliferation Inhibitor 1-(Pyrimidin-2-yl)guanidine Derivative Inhibitor->Aurora_Kinases Inhibitor->Apoptosis

Caption: Simplified Aurora Kinase signaling pathway and point of inhibition.

Data Presentation: Inhibitory Activity of Pyrimidine-Based Aurora Kinase Inhibitors

Compound IDTargetIC50 (nM)Cell LineReference
Compound X Aurora A15HCT116[8]
Compound Y Aurora B25HeLa[8]
Compound Z Pan-Aurora5COLO 205[8]
Mitogen- and Stress-Activated Kinase 1 (MSK1) Inhibition in Inflammation

Mitogen- and Stress-Activated Kinase 1 (MSK1) is a nuclear kinase that is activated downstream of the p38 and ERK1/2 MAPK pathways.[9] It plays a significant role in the regulation of inflammatory gene expression.[9] The 1-(pyridin-2-yl)guanidine scaffold, a close analog, has been identified as a starting point for the development of potent MSK1 inhibitors for the treatment of inflammatory diseases like asthma.[10]

Mechanism of Action: By inhibiting MSK1, these compounds can prevent the phosphorylation of downstream targets such as CREB and NF-κB, leading to a reduction in the production of pro-inflammatory cytokines like IL-6 and TNF-α.[9]

G Inflammatory_Stimuli Inflammatory Stimuli (LPS, Cytokines) TLR4 Toll-like Receptor 4 Inflammatory_Stimuli->TLR4 MAPK_Pathway p38 / ERK1/2 MAPK Pathway TLR4->MAPK_Pathway MSK1 MSK1 MAPK_Pathway->MSK1 Transcription_Factors Transcription Factors (CREB, NF-κB) MSK1->Transcription_Factors Gene_Expression Inflammatory Gene Expression (IL-6, TNF-α) Transcription_Factors->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Inhibitor 1-(Pyrimidin-2-yl)guanidine Derivative Inhibitor->MSK1

Caption: Simplified MSK1 signaling pathway in inflammation.

Data Presentation: Inhibitory Activity of Pyridine-Based MSK1 Inhibitors

Compound IDTargetIC50 (µM)Reference
1a (Hit compound) MSK117.9[10]
49d (Optimized) MSK1~2[10]
Hedgehog-GLI Signaling Inhibition in Cancer

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in the development and progression of several cancers.[11][12] Acylguanidine derivatives have been identified as potent inhibitors of the Hh pathway, targeting the Smoothened (SMO) receptor.[11] The 1-(pyrimidin-2-yl)guanidine scaffold can be envisioned as a key building block for novel Hh pathway inhibitors.

Mechanism of Action: In the "off" state, the Patched (PTCH1) receptor inhibits the G protein-coupled receptor Smoothened (SMO). Upon binding of the Hedgehog ligand, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.[12][13] Guanidine-containing inhibitors can bind to and antagonize SMO, thus blocking the downstream signaling cascade.[11]

G Hedgehog_Ligand Hedgehog Ligand (Shh) PTCH1 Patched (PTCH1) Hedgehog_Ligand->PTCH1 SMO Smoothened (SMO) PTCH1->SMO SUFU_GLI_Complex SUFU-GLI Complex SMO->SUFU_GLI_Complex GLI_Activation GLI Activation SUFU_GLI_Complex->GLI_Activation Nuclear_Translocation Nuclear Translocation GLI_Activation->Nuclear_Translocation Target_Gene_Expression Target Gene Expression (GLI1, PTCH1, Cyclin D1) Nuclear_Translocation->Target_Gene_Expression Tumor_Growth Tumor Growth & Proliferation Target_Gene_Expression->Tumor_Growth Inhibitor 1-(Pyrimidin-2-yl)guanidine Derivative Inhibitor->SMO

Caption: Simplified Hedgehog-GLI signaling pathway and point of inhibition.

Experimental Protocols for Biological Evaluation

The following protocols are provided as standardized methods for assessing the biological activity of novel compounds derived from the 1-(pyrimidin-2-yl)guanidine scaffold.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol describes a general method to determine the in vitro potency of a test compound against a specific protein kinase.[14][15]

  • Materials:

    • Recombinant kinase enzyme

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compound (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well white assay plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the test compound dilutions, positive control (known inhibitor), and negative control (DMSO).

    • Add the kinase enzyme and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) Start->Prepare_Reagents Dispense_Compound Dispense Compound to Plate Prepare_Reagents->Dispense_Compound Add_Kinase_Substrate Add Kinase & Substrate Dispense_Compound->Add_Kinase_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Kinase_Substrate->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Stop_Reaction_Detect Stop Reaction & Detect ADP Incubate->Stop_Reaction_Detect Measure_Signal Measure Luminescence Stop_Reaction_Detect->Measure_Signal Analyze_Data Analyze Data (Calculate IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 3: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][3][6][16][17]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well clear flat-bottom plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

The 1-(pyrimidin-2-yl)guanidine scaffold stands out as a privileged structure in medicinal chemistry, offering a robust and versatile platform for the design of novel therapeutics. Its synthetic tractability, coupled with its ability to effectively target key biological molecules such as protein kinases, underscores its importance in drug discovery. The protocols and application notes provided in this guide are intended to serve as a comprehensive resource for researchers dedicated to leveraging this potent scaffold in the development of next-generation therapies for cancer, inflammation, and other diseases.

References

  • Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. IX EFMC International Symposium on Advances in Synthetic and Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. BenchChem.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry.
  • Elumalai, V., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Guanidine-4-methylquinazoline. BenchChem.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry.
  • Targeted inhibition of Hedgehog-GLI signaling by novel acylguanidine derivatives inhibits melanoma cell growth by inducing replication stress and mitotic catastrophe. (2018).
  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2021). Molecules.
  • Sova, M., et al. (2016). Synthesis and Biological Evaluation of N-Aryl-N'-(5-(2-hydroxybenzoyl) pyrimidin-2-yl)guanidines as Toll-Like Receptor 4 Antagonists. Medicinal Chemistry.
  • Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b).
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (2019). Molecules.
  • Pasdar, H., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. International Journal of Pharmaceutical Sciences and Research.
  • Lengthening the Guanidine–Aryl Linker of Phenylpyrimidinylguanidines Increases Their Potency as Inhibitors of FOXO3-Induced Gene Transcription. (2022). ACS Omega.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry.
  • Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors. (2019). Molecules.
  • Mitogen- and Stress-Activated Kinase 1 (MSK1) is a nuclear kinase, taking part in the activation pathway of the pro-inflammatory transcription.
  • Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate.
  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2025).
  • Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Kaya, B., et al. (2020). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor. (2010). Journal of Medicinal Chemistry.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2019). Molecules.
  • Drug Discovery - Inhibitor. chemical-kinomics.
  • BenchChem. (2025). Application Notes and Protocols for JNK3 Inhibitor In Vitro Assays. BenchChem.
  • Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. (2021). Molecules.
  • Hedgehog signaling p
  • In vitro kinase assay. (2023).
  • Kinase Assay Kit. Sigma-Aldrich.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021).

Sources

The Guanidine-Pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The 1-(Pyrimidin-2-yl)guanidine moiety represents a fascinating convergence of two pharmacologically significant functional groups: the pyrimidine ring, a cornerstone of nucleic acids and numerous pharmaceuticals, and the guanidine group, a highly basic unit known for its ability to form key interactions with biological targets.[1][2][3][4] This unique combination bestows upon the scaffold a remarkable versatility, making it a "privileged" structure in the parlance of medicinal chemistry.[5][6] Its derivatives have shown promise across a spectrum of therapeutic areas, from oncology and inflammation to metabolic disorders.[7][8][9] This guide will delve into the core applications of the 1-(pyrimidin-2-yl)guanidine scaffold in drug discovery, providing both the theoretical underpinnings and practical protocols for researchers in the field.

Part 1: The Role of 1-(Pyrimidin-2-yl)guanidine in Kinase Inhibition

The human kinome, with its vast array of enzymes controlling cellular signaling, has emerged as a fertile ground for therapeutic intervention, particularly in oncology. The pyrimidine core is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds within the ATP-binding pocket of many kinases.[10][11] The addition of the guanidinium group provides a potent cationic center that can engage in strong electrostatic and hydrogen-bonding interactions with acidic residues, further enhancing binding affinity and specificity.

Mechanism of Action: A Dual-Pronged Approach to Kinase Binding

Derivatives of 1-(pyrimidin-2-yl)guanidine often function as ATP-competitive inhibitors. The pyrimidine nitrogen atoms form hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine portion of ATP. Simultaneously, the guanidinium group can interact with negatively charged amino acid residues (e.g., aspartate, glutamate) or the phosphate-binding region of the ATP pocket, effectively anchoring the inhibitor in place. This dual-interaction model is a key principle in the design of potent and selective kinase inhibitors based on this scaffold.

Featured Application: Inhibition of Mitogen- and Stress-Activated Kinase 1 (MSK1)

MSK1 is a nuclear kinase implicated in inflammatory diseases such as asthma and psoriasis.[12] The identification of a 1-(6-phenylpyridin-2-yl)guanidine as a novel MSK1 inhibitor highlights the potential of the broader aryl-heterocycle-guanidine scaffold.[12] While the initial hit was a pyridine derivative, the underlying principles of its interaction with MSK1 are highly relevant to pyrimidine-based analogues. Structure-activity relationship (SAR) studies have shown that the guanidine moiety is critical for activity.[12]

Experimental Protocol: In Vitro MSK1 Inhibition Assay

This protocol outlines a typical enzymatic assay to evaluate the inhibitory potential of novel 1-(pyrimidin-2-yl)guanidine derivatives against MSK1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against MSK1.

Materials:

  • Recombinant human MSK1 enzyme

  • Peptide substrate (e.g., a mimetic of the sequence surrounding Ser276 of NF-κB)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (1-(pyrimidin-2-yl)guanidine derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., H89, fasudil)[12]

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Plate Setup:

    • Add 2.5 µL of assay buffer to all wells.

    • Add 2.5 µL of the diluted test compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of the MSK1 enzyme solution (pre-diluted in assay buffer) to all wells except the "no enzyme" control.

    • Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a solution of the peptide substrate and ATP in assay buffer.

    • Add 10 µL of the substrate/ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for MSK1.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 20 µL of the Kinase-Glo® reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" wells) from all other readings.

    • Normalize the data by setting the "vehicle control" as 100% activity and the "positive control inhibitor" at a high concentration as 0% activity.

    • Plot the normalized activity versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Data Presentation:

CompoundMSK1 IC50 (µM)
Reference (1a) 17.9 ± 3.9 [12]
Test Compound 1TBD
Test Compound 2TBD
Positive Control (H89)Known Value

Part 2: Applications in Metabolic Diseases - The Case of Diabetes

The guanidine functional group has a long history in the treatment of diabetes, with metformin being a prominent example.[7][13] Guanidine derivatives can influence glucose metabolism through various mechanisms. An analog of 1-(pyrimidin-2-yl)guanidine, pyrazinoylguanidine (PZG), has been studied for its effects in hypertensive, hyperinsulinemic diabetic patients.[14] PZG was found to downregulate the glucose fatty-acid cycle, leading to a reduction in serum free fatty acids, glucose, and triglycerides.[14]

Mechanism of Action: Modulating the Glucose-Fatty Acid Cycle

The glucose-fatty acid cycle, or Randle cycle, describes the competition between glucose and fatty acids for oxidation. In states of insulin resistance and type 2 diabetes, elevated free fatty acids inhibit glucose utilization, exacerbating hyperglycemia. Compounds like PZG appear to intervene in this cycle, promoting glucose uptake and utilization.[14] While the precise molecular target of PZG is not fully elucidated, its effects suggest a role in modulating key enzymes or transporters involved in glucose and fatty acid metabolism.

Experimental Workflow: Assessing Metabolic Parameters in a Diabetic Animal Model

This workflow describes an in vivo study to evaluate the anti-diabetic effects of a novel 1-(pyrimidin-2-yl)guanidine derivative.

Objective: To assess the impact of a test compound on blood glucose, lipid profile, and glucose tolerance in a diabetic rodent model (e.g., streptozotocin-induced diabetic rats or db/db mice).

Workflow:

  • Animal Model Induction: Induce diabetes in the chosen rodent model. For streptozotocin (STZ) induction, a single intraperitoneal injection of STZ is administered. Diabetes is confirmed by measuring blood glucose levels.

  • Compound Administration:

    • Divide the diabetic animals into treatment and vehicle control groups.

    • Administer the test compound (e.g., dissolved in a suitable vehicle like 0.5% carboxymethylcellulose) or vehicle alone daily via oral gavage for a predefined period (e.g., 4 weeks).

  • Monitoring:

    • Measure body weight and fasting blood glucose levels weekly.

    • At the end of the treatment period, collect blood samples for analysis of insulin, triglycerides, and free fatty acids.

  • Oral Glucose Tolerance Test (OGTT):

    • Fast the animals overnight.

    • Administer an oral glucose load (e.g., 2 g/kg).

    • Measure blood glucose levels at various time points (0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.

  • Data Analysis:

    • Compare the changes in body weight, fasting blood glucose, and lipid profiles between the treatment and control groups.

    • Calculate the area under the curve (AUC) for the OGTT data to assess improvements in glucose tolerance.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.

Visualization of Experimental Workflow:

G cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A Induce Diabetes in Rodents B Group Allocation (Treatment vs. Vehicle) A->B C Daily Oral Gavage (4 weeks) B->C D Weekly Monitoring (Weight, Fasting Glucose) C->D E Oral Glucose Tolerance Test (OGTT) D->E F Terminal Blood Collection (Lipids, Insulin) D->F G Data Analysis (AUC, Statistical Tests) E->G F->G

Caption: Workflow for in vivo evaluation of anti-diabetic compounds.

Part 3: Chemical Synthesis and Structural Considerations

The synthesis of 1-(pyrimidin-2-yl)guanidine derivatives is accessible through several established routes in organic chemistry. A common method involves the reaction of 2-aminopyrimidine with a guanylating agent.

Protocol: Synthesis of N,N'-Disubstituted 1-(Pyrimidin-2-yl)guanidines

This protocol is adapted from methods used for the synthesis of related N,N'-disubstituted guanidines and can be applied to pyrimidine-bearing cyanamides.[5]

Objective: To synthesize a library of N,N'-disubstituted 1-(pyrimidin-2-yl)guanidines for SAR studies.

Materials:

  • N-(Pyrimidin-2-yl)cyanamide (starting material)

  • Various primary or secondary amines

  • Hydrochloric acid (HCl) in 2-propanol (or other suitable acid catalyst)

  • Anhydrous solvent (e.g., 2-propanol, THF)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve N-(pyrimidin-2-yl)cyanamide (1 equivalent) in the chosen anhydrous solvent.

    • Add the desired amine (1-1.2 equivalents) to the solution.

  • Catalyst Addition and Reaction:

    • Add the HCl solution in 2-propanol (catalytic amount) to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or silica gel column chromatography to yield the desired N,N'-disubstituted 1-(pyrimidin-2-yl)guanidine.

  • Characterization:

    • Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

Visualization of Synthetic Pathway:

G pyrimidine_cyanamide N-(Pyrimidin-2-yl)cyanamide product N,N'-Disubstituted 1-(Pyrimidin-2-yl)guanidine pyrimidine_cyanamide->product amine R1R2NH amine->product hcl HCl / 2-PrOH hcl->product catalyst

Caption: General synthesis of N,N'-disubstituted 1-(pyrimidin-2-yl)guanidines.

Conclusion and Future Perspectives

The 1-(pyrimidin-2-yl)guanidine scaffold is a testament to the power of rational drug design, combining two well-understood pharmacophores to create a versatile platform for targeting a range of diseases. Its application in kinase inhibition and metabolic disease modulation has been highlighted here, but the potential extends to other areas where guanidine-containing molecules have shown activity, including as antimicrobial agents and for targeting ion channels.[1][7][15] Future research will likely focus on refining the selectivity of these compounds for specific kinase targets, further elucidating their mechanisms in metabolic pathways, and exploring their utility in emerging therapeutic areas. The synthetic tractability of this scaffold ensures that it will remain a valuable tool for medicinal chemists for years to come.

References

  • Pyrazinoylguanidine Downregulates the Glucose Fatty-Acid Cycle in Hypertensive, Hyperinsulinemic Diabetic Patients. PubMed. Available at: [Link]

  • Guanidine synthesis from various precursors (adapted from ref [14a]). ResearchGate. Available at: [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations. PubMed. Available at: [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. Available at: [Link]

  • Inhibition of urea transport across renal tubules by pyrazinoylguanidine and analogs. Karger Publishers. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]

  • Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. PubMed. Available at: [Link]

  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. PMC - PubMed Central. Available at: [Link]

  • Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. MDPI. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. Available at: [Link]

  • Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. Available at: [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. National Institutes of Health. Available at: [Link]

  • [Guanidine Derivatives in the Treatment of Patients With Diabetes Mellitus]. PubMed. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI. Available at: [Link]

  • Novel small molecule guanidine Sigma1 inhibitors for advanced prostate cancer. National Institutes of Health. Available at: [Link]

  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Università di Siena. Available at: [Link]

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. PubMed. Available at: [Link]

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. PMC - PubMed Central. Available at: [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. Available at: [Link]

  • Guanidino Quinazolines and Pyrimidines Promote Readthrough of Premature Termination Codons in Cells with Native Nonsense Mutations. ResearchGate. Available at: [Link]

  • Development of an Improved Guanidine-Based Rac1 Inhibitor with in vivo Activity against Non-Small Cell Lung Cancer. PubMed. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. Available at: [Link]

  • Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor. PubMed. Available at: [Link]

  • Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. Available at: [Link]

  • Guanidine containing bioactive compounds. ResearchGate. Available at: [Link]

  • Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate. ResearchGate. Available at: [Link]

  • Biological activities of guanidine compounds. PubMed. Available at: [Link]

  • The Effects of Diabetes and Aminoguanidine Treatment on Endothelial Function in a Primate Model of Type 1 Diabetes. PubMed. Available at: [Link]

  • Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. PMC - PubMed Central. Available at: [Link]

  • Pharmacological Inhibition of Diabetic Retinopathy: Aminoguanidine and Aspirin. PubMed. Available at: [Link]

  • Trophic action of pharmacological substances with a guanidine group on mouse neuroblastoma cells and chick ganglionic neurons in culture. PubMed. Available at: [Link]

  • Glimepiride-induced prevention of diabetes and autoimmune events in the BB rat: revised. PubMed. Available at: [Link]

Sources

Application Note & Protocols: Characterizing 1-(Pyrimidin-2-yl)guanidine as a Toll-like Receptor 4 (TLR4) Antagonist In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Overview: Targeting TLR4 in Inflammatory Disease

Toll-like Receptor 4 (TLR4) is a cornerstone of the innate immune system, acting as the primary sensor for lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[1][2] Upon binding LPS, TLR4 initiates a potent signaling cascade, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and mediators essential for host defense.[3][4][5]

However, dysregulation and chronic activation of the TLR4 pathway are implicated in a wide array of inflammatory conditions, including sepsis, atherosclerosis, neuropathic pain, and autoimmune diseases.[6][7][8] This has positioned TLR4 as a high-value therapeutic target. Molecules that can antagonize this receptor, blocking its activation, hold significant promise for a new class of anti-inflammatory drugs.[4]

This guide focuses on the in vitro characterization of 1-(Pyrimidin-2-yl)guanidine , a small molecule belonging to a chemical class that has demonstrated potential for TLR4 antagonism.[7] We present a logical, tiered approach to screening and mechanistic validation, moving from broad functional readouts to specific pathway-focused assays.

The TLR4 Signaling Cascade: A Mechanistic Framework

The canonical TLR4 signaling pathway activated by LPS is the MyD88-dependent pathway. This cascade is the primary driver of acute inflammatory responses. Understanding this pathway is critical for interpreting antagonism data.

The process unfolds as follows:

  • LPS Recognition: Extracellular LPS is bound by LPS-Binding Protein (LBP) and transferred to the co-receptor CD14.

  • Complex Formation: CD14 facilitates the loading of LPS into the hydrophobic pocket of another co-receptor, MD-2, which is non-covalently associated with TLR4.[5][8]

  • Receptor Dimerization: The binding of LPS to the TLR4/MD-2 complex induces a conformational change, leading to the homodimerization of the receptor.[2][5]

  • Intracellular Cascade: This dimerization recruits intracellular adaptor proteins, primarily MyD88 and TIRAP. This leads to the activation of IRAK kinases and the TRAF6 E3 ubiquitin ligase.[4][9]

  • NF-κB Activation: The cascade culminates in the phosphorylation and degradation of IκB, the inhibitor of NF-κB. Freed from its inhibitor, NF-κB translocates to the nucleus.[10]

  • Gene Transcription: In the nucleus, NF-κB drives the transcription of genes encoding pro-inflammatory mediators, including cytokines (TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS).[3][9]

A TLR4 antagonist, such as 1-(Pyrimidin-2-yl)guanidine, is hypothesized to interfere with this process, likely by preventing LPS from binding to the TLR4/MD-2 complex or by blocking the subsequent receptor dimerization.

TLR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS (Agonist) CD14 CD14 LPS->CD14 Binds TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 Presents LPS to Dimer TLR4/MD-2 Dimerization TLR4_MD2->Dimer Activates Antagonist 1-(Pyrimidin-2-yl)guanidine (Antagonist) Antagonist->TLR4_MD2 Blocks Binding MyD88 MyD88 Dimer->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB / IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Pro-inflammatory Gene Transcription (TNF-α, iNOS, etc.) NFkB->Transcription Drives

Caption: The MyD88-dependent TLR4 signaling pathway initiated by LPS.

Experimental Design: A Tiered Approach to Antagonist Validation

A robust in vitro validation strategy relies on a logical progression of assays. We begin with a straightforward, high-throughput screen measuring a key downstream inflammatory product (Nitric Oxide). Positive hits are then confirmed by quantifying a more specific and clinically relevant cytokine (TNF-α). Finally, the mechanism of action is interrogated directly using an NF-κB reporter assay.

Experimental_Workflow start Candidate Compound (1-(Pyrimidin-2-yl)guanidine) assay1 Tier 1: Functional Screen Inhibition of Nitric Oxide (Griess Assay) start->assay1 assay2 Tier 2: Confirmation Inhibition of TNF-α (ELISA) assay1->assay2 If Active assay3 Tier 3: Mechanism of Action Inhibition of NF-κB (Reporter Assay) assay2->assay3 If Confirmed end Validated TLR4 Antagonist assay3->end If Pathway-Specific

Caption: A tiered workflow for validating TLR4 antagonist candidates.

Core Protocols and Methodologies

Foundational Technique: RAW 264.7 Macrophage Cell Culture

The murine macrophage cell line RAW 264.7 is the workhorse for these assays. It is robust, easy to culture, and expresses the necessary TLR4 machinery to produce a strong inflammatory response to LPS.[11][12][13]

  • Growth Medium: DMEM (high glucose) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Subculturing: Cells are adherent but detach easily with scraping or forceful pipetting; trypsin is not required. Passage cells when they reach 80-90% confluency, typically every 2-3 days.[12]

  • Biosafety: The RAW 264.7 cell line is classified under Biosafety Level 2 (BSL-2), as replication-competent murine leukemia virus has been detected in the supernatant.[11] Appropriate personal protective equipment and handling procedures are mandatory.

Tier 1 Assay: Inhibition of Nitric Oxide (NO) Production via Griess Assay

Principle: This colorimetric assay quantifies nitrite (NO₂⁻), a stable and soluble breakdown product of nitric oxide (NO).[14][15] iNOS, the enzyme responsible for producing large amounts of NO, is strongly upregulated by TLR4 activation in macrophages. Therefore, measuring nitrite in the cell culture supernatant serves as a reliable surrogate for iNOS activity and TLR4-mediated inflammation.[13][16][17]

Materials:

  • RAW 264.7 cells

  • Complete DMEM culture medium

  • 96-well flat-bottom tissue culture plates

  • 1-(Pyrimidin-2-yl)guanidine (stock dissolved in DMSO, final DMSO conc. <0.1%)

  • LPS (from E. coli O111:B4)

  • Griess Reagent Kit (e.g., from Promega or Thermo Fisher Scientific), typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solutions.

  • Sodium Nitrite (NaNO₂) for standard curve

  • Microplate reader (absorbance at 540-550 nm)

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete medium.[13][18] Incubate overnight (12-24 h) to allow for cell adherence.

  • Compound Pre-treatment: Prepare serial dilutions of 1-(Pyrimidin-2-yl)guanidine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells.

    • Scientist's Note: A 1-hour pre-incubation period is crucial to allow the antagonist to engage with its target (TLR4) before the system is challenged with the agonist (LPS).[18]

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration of 10-100 ng/mL) to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully transfer 50-100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Standard Curve Preparation: Prepare a standard curve using sodium nitrite (e.g., from 100 µM down to 1.56 µM) in culture medium.

  • Griess Reaction:

    • Add 50 µL of the sulfanilamide solution to each well (samples and standards). Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the NED solution to each well. A magenta color will develop.[17]

  • Measurement: Within 30 minutes, measure the absorbance at 550 nm using a microplate reader.[14]

Data Analysis:

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Plot the standard curve (Absorbance vs. Nitrite Concentration) and use linear regression to determine the equation of the line.

  • Calculate the nitrite concentration in each sample using the standard curve.

  • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - ([NO₂⁻]Sample - [NO₂⁻]Vehicle) / ([NO₂⁻]LPS_Control - [NO₂⁻]Vehicle))

Tier 2 Assay: Inhibition of TNF-α Production via ELISA

Principle: This assay provides a more specific and direct measure of the anti-inflammatory effect by quantifying the concentration of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine produced downstream of TLR4 activation.[3] The sandwich Enzyme-Linked Immunosorbent Assay (ELISA) uses a pair of antibodies to capture and detect the target cytokine with high specificity and sensitivity.[19][20]

Materials:

  • Supernatants collected from an experiment run identically to steps 1-5 of the Griess Assay protocol.

  • Human or Mouse TNF-α ELISA Kit (e.g., from Abcam, R&D Systems, Thermo Fisher). These kits typically include:

    • Capture antibody-coated 96-well plate

    • Recombinant TNF-α standard

    • Biotinylated detection antibody

    • Streptavidin-HRP conjugate

    • Wash buffer and assay diluents

    • TMB substrate and Stop Solution

  • Microplate reader (absorbance at 450 nm)

Step-by-Step Protocol (General):

  • Plate Preparation: Prepare the plate and reagents according to the manufacturer's protocol.[19][21] This usually involves washing the pre-coated plate.

  • Standard and Sample Addition: Add 100 µL of the recombinant TNF-α standards and the collected cell culture supernatants to the appropriate wells. Incubate for 2-3 hours at room temperature.[21]

  • Wash: Aspirate the wells and wash them 3-4 times with the provided wash buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[22]

  • Wash: Repeat the wash step.

  • Streptavidin-HRP: Add 100 µL of the Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

  • Wash: Repeat the wash step.

  • Substrate Development: Add 100 µL of TMB substrate to each well. A blue color will develop. Incubate for 15-20 minutes in the dark.[19]

  • Stop Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis:

  • Similar to the Griess assay, generate a standard curve (Absorbance vs. TNF-α Concentration), typically using a four-parameter logistic (4-PL) curve fit.

  • Calculate the TNF-α concentration in each sample.

  • Calculate the percent inhibition as described previously.

Concentration of 1-(Pyrimidin-2-yl)guanidine (µM) Mean TNF-α (pg/mL) Std. Dev. % Inhibition
Vehicle (No LPS)25.48.2-
0 (LPS Control)3450.6210.50% (Reference)
0.13125.8188.49.5%
12215.3155.136.1%
10988.195.772.0%
50155.940.396.4%
10040.115.699.7%

Table 1: Example dose-response data for the inhibition of LPS-induced TNF-α production in RAW 264.7 cells.

Tier 3 Assay: NF-κB Reporter Gene Assay

Principle: This assay directly assesses whether the compound inhibits the TLR4 signaling pathway at or upstream of NF-κB activation. It utilizes a cell line (commonly HEK293) engineered to stably express the human TLR4/MD-2/CD14 receptor complex and contain a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB response element.[23][24] A reduction in the reporter signal in the presence of the compound and LPS provides strong evidence for on-pathway activity.[25][26][27]

Materials:

  • HEK-Blue™ hTLR4 cells (or similar NF-κB reporter line)

  • Appropriate culture and assay media for the specific cell line

  • 96-well assay plates (white, opaque plates for luminescence)

  • 1-(Pyrimidin-2-yl)guanidine

  • LPS (agonist)

  • Luciferase or SEAP detection reagents

  • Luminometer or spectrophotometer

Step-by-Step Protocol (General):

  • Cell Seeding: Seed the reporter cells into a 96-well plate according to the manufacturer's protocol and allow them to adhere.

  • Compound Pre-treatment: Add serial dilutions of 1-(Pyrimidin-2-yl)guanidine to the wells and pre-incubate for 4-6 hours.[25]

  • LPS Stimulation: Add LPS to the appropriate wells to stimulate TLR4.

  • Incubation: Incubate for the recommended time (typically 18-24 hours) to allow for reporter gene expression.[26]

  • Signal Detection:

    • For Luciferase: Discard the treatment media, add Luciferase Detection Reagent to lyse the cells and provide the substrate.[25]

    • For SEAP: Collect an aliquot of the supernatant and add it to the SEAP detection reagent in a separate plate.[24]

  • Measurement: Read the luminescence or absorbance using the appropriate plate reader.

Data Analysis:

  • Normalize the data to the LPS-only control.

  • Calculate the percent inhibition of the NF-κB signal for each compound concentration.

  • Plot the dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the maximal TLR4-mediated response.

References

  • Schmölz, L., Wallert, M., & Lorkowski, S. (2017). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Journal of Immunological Methods. [Link]

  • Lu, Y. C., Yeh, W. C., & Ohashi, P. S. (2008). LPS/TLR4 signal transduction pathway. Cytokine. [Link]

  • LPS-induced upregulation of the TLR4 signaling pathway inhibits osteogenic differentiation of human periodontal ligament stem cells under inflammatory conditions. (2018). International Journal of Molecular Medicine. [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Characterization of Nanoparticles Intended for Drug Delivery. [Link]

  • Lu, Y. C., Yeh, W. C., & Ohashi, P. S. (2008). LPS/TLR4 signal transduction pathway. Sci-Hub. [Link]

  • LPS/TLR4 Signal Transduction Pathway. (2019). Cusabio. [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). National Cancer Institute. [Link]

  • LPS-induced TLR4-mediated signaling pathways. (2019). ResearchGate. [Link]

  • Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. (n.d.). Elabscience. [Link]

  • Jia, L., Bonaventura, A., & Abbate, A. (2019). Nitric oxide detection methods in vitro and in vivo. Medical Gas Research. [Link]

  • Human-Based Immune Responsive In Vitro Infection Models for Validation of Novel TLR4 Antagonists Identified by Computational Discovery. (2022). International Journal of Molecular Sciences. [Link]

  • Determination of Anti-Inflammatory Potential in RAW 264.7 Model. (2024). Bio-protocol. [Link]

  • Cell culture of RAW264.7 cells. (2024). protocols.io. [Link]

  • Assays for Nitric Oxide Expression. (2016). ResearchGate. [Link]

  • Nitric oxide assay on mouse primary macrophages using Griess reagent. (2011). ResearchGate. [Link]

  • A Single Step in vitro Bioassay Mimicking TLR4-LPS Pathway and the Role of MD2 and CD14 Coreceptors. (2020). Frontiers in Chemistry. [Link]

  • Guidelines for anti-inflammatory assays in RAW264.7 cells. (2023). ResearchGate. [Link]

  • Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae). (2017). Frontiers in Pharmacology. [Link]

  • Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation. (2021). Journal of Inflammation. [Link]

  • Validating Natural Compounds as Toll-Like Receptor 4 (TLR4) Antagonists: Experimental Challenges and Therapeutic Perspectives. (2023). Journal of Medicinal Chemistry. [Link]

  • Investigation of TLR4 Antagonists for Prevention of Intestinal Inflammation. (2022). Inflammatory Intestinal Diseases. [Link]

  • Human NF-κB Reporter Assay System. (n.d.). INDIGO Biosciences. [Link]

  • Reporter Cell Assessment of TLR4-Induced NF-κB Responses to Cell-Free Hemoglobin and the Influence of Biliverdin. (2019). Antioxidants. [Link]

  • Measurement of NF-κB activation in TLR-activated macrophages. (2012). Methods in Molecular Biology. [Link]

  • Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. [Link]

  • Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. (2017). Mediators of Inflammation. [Link]

  • Synthesis and Biological Evaluation of N-Aryl-N'-(5-(2-hydroxybenzoyl) pyrimidin-2-yl)guanidines as Toll-Like Receptor 4 Antagonists. (2016). Medicinal Chemistry. [Link]

  • Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update. (2014). RSC Publishing. [Link]

  • Molecular mechanism underlying the TLR4 antagonistic and antiseptic activities of papiliocin, an insect innate immune response molecule. (2022). Proceedings of the National Academy of Sciences. [Link]

  • Natural Products with Toll-Like Receptor 4 Antagonist Activity. (2015). Mediators of Inflammation. [Link]

Sources

Application Note: A Framework for the Evaluation of 1-(Pyrimidin-2-yl)guanidine as a Novel MSK1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Mitogen- and Stress-Activated Kinase 1 (MSK1) is a critical nuclear kinase that orchestrates the transcription of immediate-early genes in response to a variety of extracellular signals.[1][2] As a key downstream effector of the ERK1/2 and p38 MAPK signaling pathways, MSK1 plays a pivotal role in cellular processes such as inflammation, immune response, and neuronal function.[1][2] Its dysregulation is implicated in numerous pathologies, making it a compelling target for therapeutic intervention.[3][4] This document provides a comprehensive guide for researchers and drug development professionals on the investigation of 1-(Pyrimidin-2-yl)guanidine, a small molecule with structural motifs found in other kinase inhibitors, as a potential novel inhibitor of MSK1. We present a logical, multi-tiered experimental workflow, including detailed protocols for a robust in vitro biochemical assay and a cell-based target engagement assay, designed to rigorously assess the compound's inhibitory potential and cellular efficacy.

The MSK1 Signaling Axis: A Key Transcriptional Regulator

MSK1 is a serine/threonine kinase predominantly localized in the nucleus. It features two distinct kinase domains: an N-terminal AGC kinase domain and a C-terminal CAMK domain.[2][5] Activation is a multi-step process initiated by upstream MAPKs (ERK1/2 or p38), which phosphorylate the C-terminal domain of MSK1.[5][6] This triggers a conformational change and subsequent autophosphorylation, leading to full kinase activity.[6]

Once active, MSK1 phosphorylates a narrow range of nuclear substrates, most notably the transcription factor CREB (cAMP response element-binding protein) at Ser133 and histones, particularly Histone H3 at Ser10 and Ser28.[2][7][8][9] This phosphorylation of chromatin and transcription factors facilitates chromatin remodeling and the recruitment of the transcriptional machinery, leading to the expression of target genes involved in inflammation (e.g., IL-10), cell survival, and proliferation.[1][2][10]

MSK1_Signaling_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus Stimuli Mitogens (EGF, PMA) Stress (UV, Anisomycin) ERK_p38 ERK1/2 & p38 MAPK Pathways Stimuli->ERK_p38 Activate MSK1 MSK1 ERK_p38->MSK1 Activate (Phosphorylation) CREB CREB (Ser133) MSK1->CREB Phosphorylates H3 Histone H3 (Ser10/28) MSK1->H3 Phosphorylates Gene Immediate-Early Gene Transcription (e.g., c-fos, IL-10) CREB->Gene H3->Gene Chromatin Remodeling

Caption: The MSK1 Signaling Pathway.

Rationale for Investigating 1-(Pyrimidin-2-yl)guanidine

The guanidinium group is a versatile functional group present in numerous biologically active compounds and kinase inhibitors.[11] The pyrimidine scaffold is also a privileged structure in medicinal chemistry, frequently found in FDA-approved kinase inhibitors.[12][13] The combination of these two moieties in 1-(Pyrimidin-2-yl)guanidine presents a rational starting point for screening against kinase targets. Given the critical role of MSK1 in inflammatory and proliferative diseases, identifying novel, potent, and selective inhibitors is of high therapeutic interest. This application note outlines the necessary steps to determine if 1-(Pyrimidin-2-yl)guanidine possesses inhibitory activity against MSK1.

Experimental Strategy: A Tiered Approach

A robust investigation into a potential kinase inhibitor requires a multi-faceted approach. We propose a two-tiered strategy to first establish direct biochemical inhibition and then confirm target engagement and downstream effects in a relevant cellular context.

Experimental_Workflow cluster_tier1 Tier 1: Biochemical Validation cluster_tier2 Tier 2: Cellular Validation start Hypothesis: 1-(Pyrimidin-2-yl)guanidine inhibits MSK1 biochem_assay Protocol 4.1: In Vitro MSK1 Kinase Assay (ADP-Glo™) start->biochem_assay ic50 Determine IC50 Value biochem_assay->ic50 cell_assay Protocol 4.2: Western Blot for p-CREB (Ser133) ic50->cell_assay If potent (IC50 < 10 µM) inhibition Confirm Cellular Target Inhibition cell_assay->inhibition

Caption: Tiered experimental workflow for inhibitor validation.

Detailed Protocols and Methodologies

Protocol 4.1: In Vitro MSK1 Kinase Assay (Biochemical Validation)

Objective: To quantify the direct inhibitory effect of 1-(Pyrimidin-2-yl)guanidine on the enzymatic activity of recombinant MSK1 by measuring ADP production.

Principle: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[14][15][16] After the kinase reaction, remaining ATP is depleted, and the produced ADP is converted into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to kinase activity.[17][18]

Materials:

  • Recombinant active MSK1 (e.g., Promega, #V5092)[19]

  • MSK1 substrate peptide (e.g., Crosstide, GRPRTSSFAEG)

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

  • 1-(Pyrimidin-2-yl)guanidine (test compound)

  • Known MSK1 Inhibitor (e.g., SB-747651A, positive control)[20]

  • DMSO (vehicle control)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(Pyrimidin-2-yl)guanidine in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. This will be used to generate a dose-response curve.

  • Kinase Reaction Setup (5 µL total volume):

    • In a 384-well plate, add 1 µL of compound dilution (or DMSO for controls).

    • Add 2 µL of a 2.5X Kinase/Substrate mix (containing active MSK1 and substrate peptide in kinase reaction buffer). Causality Note: The final concentrations of enzyme and substrate should be optimized. Typically, use an ATP concentration close to its Km for the kinase to ensure sensitive detection of competitive inhibitors.

    • Add 2 µL of 2.5X ATP solution.

  • Initiate Kinase Reaction: Mix the plate gently and incubate at 30°C for 60 minutes.[21][22]

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes. Trustworthiness Note: This step is crucial as it stops the reaction and eliminates unused ATP, which would otherwise create a high background signal.[16]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes. This reagent converts the ADP produced to ATP and provides the luciferase/luciferin for light generation.[15]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot the % inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Parameter Example Value Description
MSK1 Concentration2.5 ng/µLFinal concentration in assay
Substrate [Crosstide]100 µMFinal concentration in assay
ATP Concentration25 µMFinal concentration (approx. Km)
Test Compound IC50 1.2 µM Result from dose-response curve
Positive Control IC50 15 nM Result for SB-747651A
Protocol 4.2: Cellular Target Engagement via Western Blot

Objective: To determine if 1-(Pyrimidin-2-yl)guanidine can inhibit MSK1 activity within a cellular context by measuring the phosphorylation of its direct downstream substrate, CREB, at Ser133.

Principle: Cells are pre-treated with the inhibitor and then stimulated to activate the MAPK/MSK1 pathway.[23][24] Cell lysates are then analyzed by Western blot using a phospho-specific antibody to detect changes in the phosphorylation status of CREB. A reduction in stimulus-induced p-CREB levels indicates cellular target engagement by the inhibitor.

Materials:

  • HEK293 or similar cell line

  • 1-(Pyrimidin-2-yl)guanidine

  • Phorbol 12-myristate 13-acetate (PMA) or Anisomycin (stimulus)[23][24]

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors. Causality Note: Phosphatase inhibitors are absolutely critical to preserve the phosphorylation state of proteins during lysis and sample handling.[25]

  • Primary Antibodies: Rabbit anti-phospho-CREB (Ser133), Rabbit anti-total CREB.

  • HRP-conjugated anti-rabbit secondary antibody

  • SDS-PAGE gels, transfer membranes (PVDF), and Western blotting equipment

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment:

    • Plate HEK293 cells and grow to 80-90% confluency.

    • Serum starve the cells for 4-6 hours to reduce basal signaling pathway activation.[26]

    • Pre-treat cells with various concentrations of 1-(Pyrimidin-2-yl)guanidine (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

  • Stimulation:

    • Stimulate the cells with PMA (e.g., 400 ng/mL) for 20 minutes to specifically activate the ERK/MSK1 pathway.[24] Include an unstimulated, vehicle-treated control.

  • Cell Lysis:

    • Immediately wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare with Laemmli sample buffer.[25]

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Trustworthiness Note: BSA is preferred over milk for blocking when using phospho-specific antibodies, as milk contains phosphoproteins (casein) that can increase background noise.[25]

    • Incubate the membrane with primary antibody (anti-p-CREB, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply ECL substrate.

    • Detect the signal using a chemiluminescence imaging system.[27]

  • Stripping and Re-probing: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody for total CREB.

Data Analysis:

  • Perform densitometry analysis on the Western blot bands.

  • For each sample, normalize the p-CREB signal to the total CREB signal.

  • Express the results as a percentage of the stimulated control (PMA + DMSO), which is set to 100%.

Treatment Condition Normalized p-CREB Signal (Arbitrary Units) % of Stimulated Control
Unstimulated5.25%
PMA + DMSO100.0100%
PMA + 0.1 µM Cmpd85.385%
PMA + 1.0 µM Cmpd32.132%
PMA + 10.0 µM Cmpd9.810%

Conclusion and Future Directions

This application note provides a validated, step-by-step framework to assess 1-(Pyrimidin-2-yl)guanidine as a potential MSK1 inhibitor. The successful execution of the biochemical ADP-Glo™ assay will confirm direct enzyme inhibition and provide a quantitative IC50 value. Following this, the cell-based Western blot protocol will verify that the compound can penetrate the cell membrane and engage its target in a physiological context.

Positive results from this workflow—specifically, a potent biochemical IC50 and a clear dose-dependent reduction in stimulus-induced CREB phosphorylation—would provide strong evidence for 1-(Pyrimidin-2-yl)guanidine as a bona fide MSK1 inhibitor. Subsequent steps would involve kinase selectivity profiling against a broad panel of kinases to determine specificity, further cellular assays measuring downstream gene expression (e.g., qPCR for IL-10), and eventually, evaluation in preclinical models of disease.

References

  • Bhattacharjee, R. & V, A. (2023). Mitogen- and stress-activated protein kinase (MSK1/2) regulated gene expression in normal and disease states. Canadian Science Publishing. [Link]

  • Reyskens, K. M. & Arthur, J. S. C. (2016). Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2. Frontiers in Cell and Developmental Biology. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH Website. [Link]

  • Vicent, G. P., et al. (2006). MSK1 and Nuclear Receptors Signaling. Madame Curie Bioscience Database [Internet]. NCBI. [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies. [Link]

  • Zhang, Y., et al. (2007). Current status of HTRF technology in kinase assays. Drug Discovery Today: Technologies. [Link]

  • Reyskens, K. M. & Arthur, J. S. C. (2016). Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2. PMC - NIH. [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Bio Molecular Systems Website. [Link]

  • Xu, J., et al. (2011). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]

  • McCoy, C. E., et al. (2005). MSK1 activity is controlled by multiple phosphorylation sites. Biochemical Journal. [Link]

  • Jia, Y., et al. (2011). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology. [Link]

  • Protocol Online. (2016). phospho-creb western blotting. Protocol Online. [Link]

  • Cisbio. (2010). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. [Link]

  • Anjum, R. & Blenis, J. (2008). Stimuli That Activate MSK in Cells and the Molecular Mechanism of Activation. NCBI Bookshelf. [Link]

  • Kim, Y., et al. (2008). cAMP-response Element-binding Protein (CREB) Controls MSK1-mediated Phosphorylation of Histone H3 at the c-fos Promoter in Vitro. Journal of Biological Chemistry. [Link]

  • Soloaga, A., et al. (2003). MSK2 and MSK1 mediate the mitogen- and stress-induced phosphorylation of histone H3 and HMG-14. The EMBO Journal. [Link]

  • BMG LABTECH. (2020). HTRF technology on Microplate Readers. BMG LABTECH Website. [Link]

  • Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2018). Can anyone help with the best way to make cell lysate in order to blot p-CREB? ResearchGate. [Link]

  • Romeo, Y., et al. (2012). In vitro kinase assay using RSK or MSK immunoprecipitates and purified GST-S6 as substrate. ResearchGate. [Link]

  • McCoy, C. E., et al. (2005). MSK1 activity is controlled by multiple phosphorylation sites. PMC - NIH. [Link]

  • Ronkina, N., et al. (2007). MSK1 signaling in primary MK2/3 DKO MEFs. ResearchGate. [Link]

  • Babraham Institute. (2022). MSK-Mediated Phosphorylation of Histone H3 Ser28 Couples MAPK Signalling with Early Gene Induction and Cardiac Hypertrophy. Babraham Institute Website. [Link]

  • Wang, Y., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules. [Link]

  • Kumar, A., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Mayr, B., et al. (2001). Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB. Proceedings of the National Academy of Sciences. [Link]

  • Naqvi, S., et al. (2012). Characterization of the cellular action of the MSK inhibitor SB-747651A. Biochemical Journal. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Patel, R., et al. (2022). Synthesis and biological activity of some pyrimidine derivatives. ResearchGate. [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Website. [Link]

  • Galan, J., et al. (2014). TPA-induced MSK1 recruitment and H3 phosphoacetylation at the Jun,... ResearchGate. [Link]

  • Gotor, R., et al. (2019). Synthesis of Guanidines and Some of Their Biological Applications. ResearchGate. [Link]

  • Taniguchi, E. & Ishii, S. (1972). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Kyushu University Library Collections. [Link]

  • Zhong, S., et al. (2001). Ultraviolet B-induced Phosphorylation of Histone H3 at Serine 28 Is Mediated by MSK1. Journal of Biological Chemistry. [Link]

  • Khan, S. A., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Application Notes and Protocols: Leveraging 1-(Pyrimidin-2-yl)guanidine for Advanced Protein-Ligand Interaction Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery and chemical biology, the precise characterization of protein-ligand interactions is paramount. This guide provides an in-depth exploration of 1-(Pyrimidin-2-yl)guanidine, a versatile molecular fragment, as a powerful tool for elucidating these interactions. By acting as a bioisostere for the guanidinium group of arginine, this compound offers a unique probe for studying binding events, particularly in proteins that recognize arginine residues. We present the mechanistic basis for its utility, alongside detailed protocols for its application in key biophysical and structural biology techniques, including Fragment-Based Drug Discovery (FBDD), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. This document is intended for researchers, scientists, and drug development professionals seeking to enhance their understanding and application of molecular probes in protein science.

Introduction: The Strategic Utility of 1-(Pyrimidin-2-yl)guanidine

The guanidinium group, the functional moiety of the amino acid arginine, is pivotal in a vast array of biological recognition events. Its ability to form strong hydrogen bonds and electrostatic interactions makes it a frequent mediator of protein-protein and protein-nucleic acid interactions.[1][2][3] Consequently, molecules that can mimic the binding properties of arginine are invaluable tools in chemical biology and drug discovery.

1-(Pyrimidin-2-yl)guanidine emerges as a particularly effective arginine mimetic.[2][4] It combines the positively charged guanidinium group with a pyrimidine scaffold. The pyrimidine ring, a common motif in bioactive molecules, offers a rigid and synthetically tractable core that can be further elaborated, making it an ideal starting point in fragment-based drug discovery (FBDD).[5][6] This application note will detail the rationale and practical application of 1-(Pyrimidin-2-yl)guanidine for the comprehensive study of protein-ligand interactions.

Mechanistic Insight: The Arginine Mimicry of 1-(Pyrimidin-2-yl)guanidine

The effectiveness of 1-(Pyrimidin-2-yl)guanidine as an arginine mimetic stems from the shared physicochemical properties of its guanidinium group with that of arginine's side chain. The guanidinium group is a strong organic base that is protonated at physiological pH, allowing it to engage in favorable electrostatic interactions with negatively charged residues such as aspartate and glutamate in protein binding pockets.[3][7] Furthermore, the planar nature of the guanidinium ion and its multiple hydrogen bond donors facilitate specific and high-affinity binding.[1][8]

The pyrimidine ring in 1-(Pyrimidin-2-yl)guanidine provides a rigid scaffold that can be readily functionalized, allowing for the exploration of chemical space around the core guanidinium interaction. This is a key advantage in FBDD, where initial low-affinity fragment hits are optimized into more potent leads.[9][10]

Caption: Arginine mimicry by 1-(Pyrimidin-2-yl)guanidine.

Applications in Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules (fragments) for weak binding to a biological target.[9][11][12] 1-(Pyrimidin-2-yl)guanidine is an excellent candidate for inclusion in fragment libraries due to its arginine-mimicking properties and its potential for chemical elaboration.

Workflow for FBDD using 1-(Pyrimidin-2-yl)guanidine

A typical FBDD campaign involves a series of biophysical techniques to identify and validate fragment hits, followed by structural studies to guide lead optimization.

FBDD_Workflow cluster_Screening Primary Screening cluster_Validation Hit Validation cluster_Optimization Lead Optimization SPR Surface Plasmon Resonance (SPR) (High-throughput hit identification) ITC Isothermal Titration Calorimetry (ITC) (Thermodynamic characterization) SPR->ITC NMR NMR Spectroscopy (Binding site mapping) SPR->NMR Xray X-ray Crystallography (Structural basis of interaction) ITC->Xray NMR->Xray

Caption: FBDD workflow utilizing biophysical techniques.

Detailed Protocols and Methodologies

Surface Plasmon Resonance (SPR) for Primary Screening

SPR is a sensitive, label-free technique ideal for the primary screening of fragment libraries due to its high throughput and low protein consumption.[13][14][15] It measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized protein.

Protocol for SPR-based Fragment Screening:

  • Protein Immobilization:

    • Immobilize the target protein on a sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a surface density that will provide an adequate signal for fragment binding.

    • Include a reference flow cell with a mock immobilization or an unrelated protein to subtract non-specific binding signals.[13]

  • Fragment Library Preparation:

    • Prepare a stock solution of 1-(Pyrimidin-2-yl)guanidine and other fragments in 100% DMSO.

    • Dilute the fragments into the running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is matched between samples and running buffer (e.g., 1-5%).[13]

  • Screening:

    • Inject the fragment solutions over the protein and reference surfaces.

    • Monitor the binding response (in Resonance Units, RU). A positive hit is identified by a significant increase in RU in the protein flow cell compared to the reference cell.

  • Data Analysis:

    • Perform buffer blank subtractions and reference cell subtraction to correct for bulk refractive index changes and non-specific binding.

    • Hits are typically identified based on a response threshold.

Parameter Typical Value/Range Reference
Protein Immobilization Level5,000 - 15,000 RU[16]
Fragment Concentration100 - 500 µM[11]
DMSO Concentration1 - 5%[13]
Association Time30 - 60 seconds[13]
Dissociation Time60 - 120 seconds[13]
Isothermal Titration Calorimetry (ITC) for Hit Validation

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[17][18][19] It is considered the gold standard for validating hits from primary screens.[17][20]

Protocol for ITC Titration:

  • Sample Preparation:

    • Dialyze the protein and dissolve 1-(Pyrimidin-2-yl)guanidine in the same buffer to minimize buffer mismatch effects.

    • Degas both the protein and ligand solutions immediately before the experiment.[19]

    • The protein concentration in the cell should be 10-50 times the expected KD.[19] The ligand concentration in the syringe should be 10-20 times the protein concentration.[19]

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the titration syringe.

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat change per injection.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine KD, ΔH, and n.

NMR Spectroscopy for Binding Site Mapping

NMR spectroscopy is a powerful tool for studying protein-ligand interactions at atomic resolution in solution.[21][22][23][24] Chemical shift perturbation (CSP) experiments can be used to identify the residues in the protein that are involved in the binding of 1-(Pyrimidin-2-yl)guanidine.

Protocol for 1H-15N HSQC Titration:

  • Protein Preparation:

    • Express and purify the target protein with uniform 15N-labeling.

    • Prepare a concentrated stock solution of the 15N-labeled protein in a suitable NMR buffer.

  • NMR Titration:

    • Acquire a reference 1H-15N HSQC spectrum of the protein alone.

    • Add increasing amounts of a stock solution of 1-(Pyrimidin-2-yl)guanidine to the protein sample and acquire an HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the HSQC spectra from the titration.

    • Identify the amide cross-peaks that show significant chemical shift changes upon ligand binding. These residues are likely to be in or near the binding site.

    • Map the perturbed residues onto the protein structure to visualize the binding site.

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution structural information about how a ligand binds to its protein target.[25] This information is invaluable for structure-based drug design and the optimization of fragment hits.

Protocol for Protein-Ligand Co-crystallization:

  • Complex Formation:

    • Mix the purified protein with a molar excess of 1-(Pyrimidin-2-yl)guanidine.

  • Crystallization Screening:

    • Set up crystallization trials using various commercially available or custom-made screens. The hanging drop or sitting drop vapor diffusion method is commonly used.

  • Crystal Optimization and Soaking (Alternative):

    • If co-crystallization is unsuccessful, native protein crystals can be grown and then soaked in a solution containing the ligand.[26]

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the crystal structure by molecular replacement using a known structure of the protein as a search model.

    • Refine the structure and model the ligand into the electron density.

Conclusion

1-(Pyrimidin-2-yl)guanidine is a valuable molecular tool for the study of protein-ligand interactions, particularly for proteins that recognize arginine. Its ability to act as an arginine mimetic, combined with its suitability for fragment-based drug discovery, makes it a powerful probe for identifying and characterizing binding events. The integrated application of biophysical and structural techniques, as detailed in these application notes, provides a robust framework for leveraging this compound in both basic research and therapeutic development.

References

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • SPR-based fragment screening: advantages and applications. PubMed. [Link]

  • SPR-based Fragment Screening: Advantages and Applications. Ingenta Connect. [Link]

  • Fragment Screening. Drug Discovery. [Link]

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters. [Link]

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. PMC - PubMed Central. [Link]

  • Efficient Isothermal Titration Calorimetry Technique Identifies Direct Interaction of Small Molecule Inhibitors with the Target Protein. Bentham Science Publishers. [Link]

  • Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers. [Link]

  • Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. YorkSpace. [Link]

  • NMR for Studying Protein-Ligand Interactions. Creative Biostructure. [Link]

  • Applications of Guanidine in Pharmaceutical Field. JOCPR. [Link]

  • N-(4-amino-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N'-phenyl-guanidine. MOLBASE. [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. [Link]

  • Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. PMC - NIH. [Link]

  • Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. PMC - NIH. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

  • (PDF) NMR Methods to Characterize Protein-Ligand Interactions. ResearchGate. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Incorporation of arginine mimetic residue into peptides for recognition of double stranded nucleic acid structure: Binding and aggregation studies. PubMed. [Link]

  • NMR studies of protein-small molecule and protein-peptide interactions. Scholarly Publications Leiden University. [Link]

  • NMR-based analysis of protein-ligand interactions. PubMed. [Link]

  • Guanidine synthesis from various precursors (adapted from ref [14a]).. ResearchGate. [Link]

  • X-ray crystallographic analysis of time-dependent binding of guanidine hydrochloride to HEWL: First steps during protein unfolding. PubMed. [Link]

  • Fragment Screening for Hit Identification & Lead Discovery. RG Discovery. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC. [Link]

  • (PDF) Arginine Mimetic Structures in Biologically Active Antagonists and Inhibitors. ResearchGate. [Link]

  • Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain. PMC - NIH. [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - PubMed Central. [Link]

  • Effect of guanidine and arginine on protein-ligand interactions in multimodal cation-exchange chromatography. Request PDF - ResearchGate. [Link]

  • Traditional lead discovery (top) and Fragment-Based Lead Discovery.... ResearchGate. [Link]

  • Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. ResearchGate. [Link]

  • Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. PMC - NIH. [Link]

  • Biophysical methods in early drug discovery. PMC - NIH. [Link]

  • Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. INEOS OPEN. [Link]

  • Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. MDPI. [Link]

  • Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. PMC. [Link]

  • 1-(Pyrimidin-2-Yl)Piperazine: Properties, Safety, Uses & Suppliers in China. High-Quality Chemical Details. [Link]

  • Guanidinium-Stapled Helical Peptides for Targeting Protein-Protein Interactions. PubMed. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • Remove the pain, retain the gain: biophysical methods in early drug discovery. AXXAM. [Link]

  • Mechanistic similarity and diversity among the guanidine-modifying members of the pentein superfamily. PMC - PubMed Central. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • The crystal structure of 2-(2-((4,6-dimethoxypyrimidin-2-yl)oxy)phenyl)-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidine, C28H27N5O4. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Pyrimidin-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Pyrimidin-2-yl)guanidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. Drawing from established literature and practical experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

Introduction: The Synthetic Challenge

1-(Pyrimidin-2-yl)guanidine is a key structural motif in medicinal chemistry, appearing in various compounds with diverse biological activities.[1][2] While its synthesis may appear straightforward—typically involving the condensation of 2-aminopyrimidine with a guanidinylating agent—the reality is often complicated by modest yields, competing side reactions, and purification difficulties. The nucleophilicity of the resulting guanidine group and the electronic properties of the pyrimidine ring necessitate a carefully controlled reaction environment. This guide aims to demystify these challenges and provide robust solutions.

Core Synthesis Workflow

The most prevalent synthetic strategy involves the reaction of 2-aminopyrimidine with a suitable guanidinylating agent. The choice of this agent is a critical determinant of the reaction's success.

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Purification Reactant1 2-Aminopyrimidine Reaction Guanidinylation Reaction - Solvent Selection - Base Addition - Temperature Control Reactant1->Reaction Reactant2 Guanidinylating Agent (e.g., S-methylisothiourea, guanidine HCl) Reactant2->Reaction Workup Aqueous Workup - pH Adjustment - Extraction Reaction->Workup Crude Product Purification Purification - Recrystallization - Column Chromatography Workup->Purification Product 1-(Pyrimidin-2-yl)guanidine (Final Product) Purification->Product

Caption: General workflow for 1-(Pyrimidin-2-yl)guanidine synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is consistently low (<40%). What are the most probable causes and how can I fix them?

A1: Low yield is the most common complaint. The cause is typically multifactorial, stemming from reactant choice, reaction conditions, or side reactions.

  • Causality 1: Inefficient Guanidinylating Agent. The direct use of guanidine hydrochloride often requires harsh conditions due to its high stability (resonance) and low reactivity.[3] A more effective approach is to use an activated guanidine precursor.

    • Solution: Switch to a more reactive guanidinylating agent like N,N'-di-Boc-S-methylisothiourea. This reagent is highly effective for guanylating primary amines. The Boc (tert-butoxycarbonyl) protecting groups enhance reactivity and can be removed in a subsequent step with an acid like trifluoroacetic acid (TFA).[4][5] This two-step process often provides a much cleaner reaction and a higher overall yield despite the extra step.

  • Causality 2: Suboptimal Reaction Conditions. The condensation reaction is highly sensitive to temperature and pH.

    • Solution:

      • Temperature: If using guanidine hydrochloride, the reaction often requires heating to drive it to completion.[3] However, excessive heat can lead to decomposition. Monitor the reaction by TLC or LC-MS to find the optimal balance, often in the range of 80-110°C in a high-boiling solvent like dioxane or ethanol.[4][6]

      • Base: A base is required to deprotonate the 2-aminopyrimidine and/or neutralize the salt of the guanidinylating agent. A non-nucleophilic organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is preferable to inorganic bases, which can reduce solubility.[4] The amount of base is critical; excess base can lead to side reactions.

  • Causality 3: Competing Side Reactions. 2-aminopyrimidine can potentially react with itself or the product under harsh conditions. More commonly, the guanidinylating agent can self-condense or decompose.

    • Solution: Employing protecting groups on the guanidinylating agent, as mentioned above, is the most robust solution to prevent side reactions.[7] Additionally, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation of sensitive reagents.

SymptomPossible CauseRecommended Action
Low Yield Poor reactivity of guanidine HCl.Use an activated agent like N,N'-di-Boc-S-methylisothiourea.[5]
Suboptimal temperature or base.Optimize temperature (80-110°C) and use a non-nucleophilic base (e.g., NEt₃).
Side reactions and decomposition.Use protected reagents and conduct the reaction under an inert atmosphere.

Q2: I am observing a significant amount of unreacted 2-aminopyrimidine in my crude product. How can I improve the conversion rate?

A2: This is a clear indication that the reaction has not gone to completion. This can be due to either insufficient activation of the reactants or deactivation of the guanidinylating agent.

  • Causality 1: Insufficient Activation. The nucleophilicity of the amino group on 2-aminopyrimidine can be modest. The electrophilicity of the guanidinylating agent is key.

    • Solution: Consider adding a coupling or activating agent. For syntheses starting from thiourea precursors, mercury(II) chloride (HgCl₂) is a classic, albeit toxic, activating agent that facilitates the conversion to a reactive carbodiimide intermediate.[4][8] A less toxic modern alternative is the use of the Burgess reagent to activate thioureas.[9]

  • Causality 2: Stoichiometry. Using a 1:1 molar ratio of reactants may not be sufficient to drive the equilibrium towards the product, especially if the guanidinylating agent is prone to decomposition.

    • Solution: Try using a slight excess (1.1 to 1.5 equivalents) of the guanidinylating agent. This can significantly improve the conversion of the limiting 2-aminopyrimidine. Monitor the reaction to avoid significant excess, which would complicate purification.

G Start Reaction Stalled? (High % of Starting Material) Check_Stoichiometry Is Guanidinylating Agent in Excess (1.1-1.5 eq)? Start->Check_Stoichiometry Increase_Stoichiometry Action: Increase Stoichiometry Check_Stoichiometry->Increase_Stoichiometry No Check_Activation Is an Activating Agent Being Used? Check_Stoichiometry->Check_Activation Yes End Re-evaluate Reaction Increase_Stoichiometry->End Add_Activator Action: Add Activator (e.g., for thiourea precursors) Check_Activation->Add_Activator No Check_Temp Is Reaction Temperature Optimized? Check_Activation->Check_Temp Yes Add_Activator->End Increase_Temp Action: Increase Temperature Incrementally (Monitor by TLC/LCMS) Check_Temp->Increase_Temp No Check_Temp->End Yes Increase_Temp->End

Caption: Troubleshooting workflow for incomplete conversion.

Q3: My purification by recrystallization is inefficient, resulting in an oily product or poor recovery. What are the alternatives?

A3: The high polarity and basicity of the guanidine group can make crystallization challenging. The product may retain solvents or precipitate as an amorphous solid or oil.

  • Solution 1: Salt Formation. The guanidine group is strongly basic and readily forms salts. Converting the free base to a stable, crystalline salt is often the most effective purification strategy.

    • Protocol: After the reaction workup, dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol, isopropanol). Add a solution of an acid (e.g., HCl in ether, or oxalic acid in ethanol) dropwise until precipitation is complete. The resulting salt is often highly crystalline and can be easily filtered and washed.

  • Solution 2: Column Chromatography. While challenging due to the polarity of the compound, column chromatography can be effective with the right stationary and mobile phases.

    • System: Use a polar stationary phase like silica gel. A mobile phase with a basic modifier is often necessary to prevent the product from streaking on the column. A common system is Dichloromethane (DCM) / Methanol (MeOH) with a small amount (0.5-1%) of ammonium hydroxide or triethylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for a first-time synthesis of 1-(Pyrimidin-2-yl)guanidine?

A1: For reliability and cleaner reaction profiles, the two-step method using a protected guanidinylating agent is highly recommended.[4][5]

  • Guanidinylation: React 2-aminopyrimidine with N,N'-di-Boc-S-methylisothiourea in the presence of a base like triethylamine in a solvent like DCM or DMF. This reaction typically proceeds smoothly at room temperature.[4]

  • Deprotection: Remove the Boc groups using a strong acid, such as trifluoroacetic acid (TFA) in DCM, or HCl in dioxane.[5] This method avoids the harsh conditions and side reactions associated with direct condensation using guanidine hydrochloride.

Q2: Are protecting groups always necessary?

A2: Not strictly necessary, but highly advisable for achieving good yields and high purity, especially when dealing with complex molecules.[7][10] Direct guanidinylation can work, but it often requires more extensive optimization and purification.[3] If your goal is a clean, scalable synthesis, the upfront investment of a protection/deprotection sequence pays dividends in the final outcome.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?

A3:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for qualitative monitoring. Use a mobile phase like 10:1 DCM:MeOH. Staining with ninhydrin can be useful for visualizing the amine starting material. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • Product Characterization:

    • ¹H and ¹³C NMR: Essential for structural confirmation. The guanidinium protons can sometimes be broad or exchange with solvent, so running the NMR in a solvent like DMSO-d₆ is recommended.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • FT-IR Spectroscopy: To confirm the presence of key functional groups, such as the N-H and C=N stretches of the guanidine group.[11]

Detailed Experimental Protocol

Protocol: Two-Step Synthesis via Boc-Protected Intermediate

This protocol is adapted from methodologies described in the literature for the guanidinylation of amino-heterocycles.[4][5]

Step 1: Synthesis of N,N'-di-Boc-1-(pyrimidin-2-yl)guanidine

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-aminopyrimidine (1.0 eq), N,N'-di-Boc-S-methylisothiourea (1.1 eq), and anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Base Addition: Add triethylamine (NEt₃) (1.5 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS until the 2-aminopyrimidine is consumed.

  • Workup: Dilute the reaction mixture with DCM and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly in the next step. If necessary, purify by flash chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Deprotection to 1-(Pyrimidin-2-yl)guanidine

  • Setup: Dissolve the crude N,N'-di-Boc-1-(pyrimidin-2-yl)guanidine from the previous step in DCM.

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add Trifluoroacetic acid (TFA) (5-10 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Workup: Remove the solvent and excess TFA under reduced pressure. The resulting product will be the TFA salt. To obtain the free base, dissolve the residue in water, basify carefully with a base like sodium bicarbonate solution to pH > 10, and extract with a suitable organic solvent (e.g., ethyl acetate). However, it is often easier to purify the salt.

  • Purification: The TFA salt can be purified by precipitation or recrystallization from a solvent system like ether/methanol.

References

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2019). SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. [Link]

  • ResearchGate. (n.d.). Synthesis of Guanidines and Some of Their Biological Applications. [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. [Link]

  • Semantic Scholar. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2020). Synthesis of 2-guanidinyl pyridines and their trypsin inhibition and docking. [Link]

  • ResearchGate. (2021). Recent synthetic methodologies for pyrimidine and its derivatives. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition and Docking. [Link]

  • PMC - NIH. (n.d.). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. [Link]

  • MDPI. (n.d.). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). [Link]

  • PMC - NIH. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. [Link]

  • ResearchGate. (n.d.). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. [Link]

  • PMC - NIH. (n.d.). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. [Link]

  • PubMed Central. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. [Link]pmc/articles/PMC5018903/)

Sources

Technical Support Center: Purification of 1-(Pyrimidin-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Pyrimidin-2-yl)guanidine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying this highly basic and functionalized molecule. Here, we address common challenges with practical, field-tested solutions and explain the chemical principles behind them to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: My synthesized 1-(Pyrimidin-2-yl)guanidine is an intractable solid that won't dissolve in common organic solvents. What's happening?

A1: This is a common issue. 1-(Pyrimidin-2-yl)guanidine is a very strong organic base, with a pKa of its conjugate acid estimated to be around 12.5-13.5.[1][2][3] During synthesis or workup, especially if any acidic reagents or conditions were used (e.g., hydrochloride salts of starting materials, acidic workup), your product has likely formed a salt (e.g., 1-(Pyrimidin-2-yl)guanidinium chloride). These guanidinium salts are often highly polar and crystalline, exhibiting low solubility in solvents like dichloromethane, ethyl acetate, and hexanes, but good solubility in polar protic solvents like water or methanol.[1]

Actionable Advice: First, confirm salt formation. An easy way is to take a small sample, suspend it in a minimal amount of water, and add a few drops of a strong base (e.g., 1M NaOH). If the solid dissolves, it was likely a salt, and you have now generated the free base. The free base should have significantly better solubility in organic solvents.

Q2: What is the stability profile of 1-(Pyrimidin-2-yl)guanidine? Are there conditions I should avoid?

A2: Guanidines are generally stable under acidic and neutral conditions. However, they can be susceptible to hydrolysis to the corresponding urea derivative under strong basic aqueous conditions, especially with prolonged heating.[1] While the pyrimidine ring is generally stable, related heterocyclic systems can be sensitive to strong acids or bases.[4]

Best Practices:

  • Storage: Store the compound, preferably as a salt, in a cool, dry place, tightly sealed to protect from moisture.

  • Purification: Avoid prolonged exposure to highly basic conditions (pH > 12) at elevated temperatures during workup or purification.

  • Solvent Choice: When concentrating solutions, be mindful that residual acids or bases can become concentrated and potentially cause degradation. It's often safer to neutralize the solution before evaporation.

Q3: Can I use standard silica gel column chromatography to purify the free base of 1-(Pyrimidin-2-yl)guanidine?

A3: Standard silica gel chromatography is challenging for strongly basic compounds like this one. Silica gel is acidic and can strongly adsorb basic molecules, leading to poor recovery, significant tailing of the product peak, and sometimes complete retention on the column.[5][6]

Recommendation: If chromatography is necessary, you must use a modified approach. See the detailed protocol in the Troubleshooting Guide below (Problem 2).

Troubleshooting Purification Challenges

Problem 1: My crude product is a mixture of several spots on TLC, and I'm not sure which is the product.
  • Likely Cause: The synthesis of guanidines can generate several side products. Common impurities may include unreacted 2-aminopyrimidine, urea or thiourea derivatives (if used as reagents), and potential oligomeric byproducts.[7]

  • Solution Strategy: Differential Extraction (Acid-Base Workup)

    This strategy exploits the exceptionally high basicity of the guanidine group to separate it from less basic impurities.

    Detailed Protocol:

    • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). If solubility is poor, it may indicate the presence of salts; add a minimal amount of methanol to aid dissolution.

    • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). The highly basic 1-(Pyrimidin-2-yl)guanidine will be protonated and move into the aqueous layer as the hydrochloride salt. Less basic impurities, like unreacted starting materials or urea byproducts, will remain in the organic layer.

    • Separation: Separate the aqueous and organic layers. The organic layer contains non-basic impurities.

    • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is >12. This deprotonates the guanidinium salt, regenerating the free base, which may precipitate out or can be extracted.

    • Product Extraction: Extract the basified aqueous layer three times with an organic solvent (e.g., DCM or a 9:1 mixture of DCM:Isopropanol).

    • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Problem 2: I have low recovery and significant streaking during silica gel column chromatography.
  • Likely Cause: As mentioned in the FAQ, the acidic nature of standard silica gel strongly binds your basic product, preventing it from eluting properly.[5][6]

  • Solution Strategy: Column Chromatography on a Deactivated Stationary Phase

    To mitigate the acidity of silica, a small amount of a basic modifier is added to the eluent system. This "deactivates" the acidic sites and allows the basic compound to travel through the column.

    Detailed Protocol:

    • Solvent System Selection: First, find a suitable solvent system using TLC. A common starting point for polar, basic compounds is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Aim for an Rf value of ~0.3 for your product.

    • Add a Basic Modifier: To the chosen solvent system (e.g., 95:5 DCM:MeOH), add a small amount of a volatile base like triethylamine (TEA) or pyridine, typically 0.5-1% by volume.[8] Run a new TLC with this modified eluent to confirm the spot moves cleanly.

    • Column Packing: Pack the column using the modified eluent (the solvent mixture including the base). This ensures the entire stationary phase is neutralized before you load your sample.

    • Sample Loading: Dissolve your crude product in a minimal amount of the modified eluent and load it onto the column.

    • Elution: Run the column with the modified eluent, collecting fractions and monitoring by TLC.

    • Workup: After combining the pure fractions, the volatile basic modifier (triethylamine) can typically be removed during concentration on a rotary evaporator.

Problem 3: My product looks pure by NMR, but the yield is low after recrystallization.
  • Likely Cause: Guanidinium salts can have unusual solubility profiles, sometimes being poorly soluble even at high temperatures in many common solvents, which makes finding a good recrystallization solvent challenging.[9] The free base may also be difficult to crystallize.

  • Solution Strategy: Systematic Solvent Screening and Salt Formation for Crystallization

    Often, it is easier to achieve high-purity crystals by recrystallizing the salt form of the compound rather than the free base.

    Detailed Protocol:

    • Convert to a Salt: If you have the free base, dissolve it in a solvent like isopropanol or methanol. Add one equivalent of an acid (e.g., HCl in ether, or methanesulfonic acid) dropwise. The corresponding salt will often precipitate.

    • Solvent Screening: Use small vials to test the solubility of your salt in various solvents (see table below). A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.[10]

    • Recrystallization: Once a suitable solvent is found, perform the recrystallization. Dissolve the salt in the minimum amount of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Data & Visualization

Table 1: Solvent Selection Guide for Recrystallization of Guanidinium Salts

SolventSuitability for Guanidinium SaltsNotes
WaterHigh solubility, often too high for good recovery.Can be used with an anti-solvent like isopropanol or acetone.[10]
Methanol / EthanolGood solubility, especially when hot.Often a good first choice. Cooling to low temperatures is required for high yield.
IsopropanolLower solubility than MeOH/EtOH.Excellent choice for many hydrochloride or mesylate salts.[9]
AcetonitrileModerate solubility.Can be effective, worth screening.
AcetoneGenerally low solubility.Can be used as an anti-solvent.[9]
DMF / DMSOVery high solubility.Typically used only if all other solvents fail; difficult to remove.[10]

Diagram 1: Purification Strategy Workflow

This diagram outlines the decision-making process for purifying 1-(Pyrimidin-2-yl)guanidine based on the initial assessment of the crude product.

Purification_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Primary Challenge cluster_paths Purification Paths cluster_solutions Recommended Protocol cluster_end Finish start Crude Product analysis Initial Analysis (TLC, NMR, Solubility Test) start->analysis decision Main Issue? analysis->decision path_extraction Complex Mixture (Multiple Spots) decision->path_extraction Impurity Profile path_chrom Poor Solubility / Oily decision->path_chrom Physical Form path_cryst Relatively Pure (>85%) decision->path_cryst Purity Level sol_extraction Acid-Base Extraction (See Protocol 1) path_extraction->sol_extraction sol_chrom Modified Column Chromatography (See Protocol 2) path_chrom->sol_chrom sol_cryst Recrystallization (See Protocol 3) path_cryst->sol_cryst finish Pure Product sol_extraction->finish sol_chrom->finish sol_cryst->finish

Caption: Decision workflow for selecting the appropriate purification protocol.

References

  • Hoang, T. H., Nguyen, T. T., & Nguyen, V. D. (2023).
  • Columbia University. Column chromatography. (URL: [Link])

  • CN1784381A - Method for crystallizing guanidinium salts - Google P
  • US5938907A - Method for recovering guanidine salts - Google P
  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. (URL: [Link])

  • Wikipedia. Column chromatography. (URL: [Link])

  • Product Class 13: Guanidine Deriv
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. (URL: [Link])

  • Shuto, Y., et al. (1974). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Kyushu University Library Collections.
  • Ciszewski, K. A., & Giziewicz, J. (1988). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry.
  • Ferris, J. P., & Hagan, W. J. (1996). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Origins of Life and Evolution of the Biosphere.
  • PerMM. Guanidine. (URL: [Link])

  • National Center for Biotechnology Information. Guanidine. PubChem Compound Database. (URL: [Link])

  • Elumalai, V., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State.
  • Wikipedia. Guanidinium chloride. (URL: [Link])

  • Bouling Chemical Co., Limited. 1-(Pyrimidin-2-Yl)Piperazine: Properties, Safety, Uses & Suppliers. (URL: [Link])

  • LaColla, P., et al. (1970).
  • Rozas, I., et al. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. MDPI.
  • Pasdar, H., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. International Journal of Pharmaceutical Sciences and Research.
  • Evans, P., et al. (2020). Synthesis of 2-guanidinyl pyridines and their Trypsin Inhibition and Docking. Bioorganic & Medicinal Chemistry.
  • Superbases based on guanidine and the values of pKa of the conjugated acids.
  • Synthesis of Guanidines and Some of Their Biological Applications.
  • Evans, P., et al. (2020). Synthesis of 2-guanidinyl pyridines and their trypsin inhibition and docking. PubMed.
  • Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. Cardiff University ORCA.
  • Stability of bicyclic guanidine superbases and their salts in w
  • MacDonald, R. J., et al. (1987). Isolation of RNA using guanidinium salts. Methods in Enzymology.
  • Karayianni, V., et al. (2017).
  • Shareghi, B., et al. (1996). Stability of D-amino acid oxidase: denaturation by guanidine hydrochloride and urea. Indian Journal of Biochemistry & Biophysics.
  • Identification of pyrazolo-pyrimidinones as GHS-R1a antagonists and inverse agonists for the treatment of obesity. The Royal Society of Chemistry.
  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • Synthesis, Cytotoxicity, ADMET and Molecular Docking Studies of Some Quinoline-Pyrimidine Hybrid Compounds. Bentham Science Publishers.
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. PMC - NIH.
  • Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Sciencemadness.

Sources

Technical Support Center: Synthesis of 1-(Pyrimidin-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Pyrimidin-2-yl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. Here, we provide in-depth troubleshooting advice and detailed protocols to help you optimize your reaction outcomes and ensure the integrity of your results.

Introduction

The synthesis of 1-(Pyrimidin-2-yl)guanidine is a crucial step in the development of various pharmacologically active molecules. The inherent nucleophilicity of the guanidinium group and the specific electronic properties of the 2-aminopyrimidine starting material can, however, lead to a range of side reactions and purification challenges. This guide will address these issues in a practical, question-and-answer format, providing you with the rationale behind our recommendations and empowering you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of 1-(Pyrimidin-2-yl)guanidine can stem from several factors, from incomplete reactions to the formation of soluble byproducts that are lost during workup.

Potential Cause 1: Incomplete Reaction

The guanidinylation of 2-aminopyrimidine can be sluggish depending on the chosen reagent and reaction conditions.

  • Troubleshooting:

    • Monitor the reaction progress diligently: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of 2-aminopyrimidine.

    • Increase reaction time: If starting material is still present after the initially planned reaction time, extend it and continue monitoring.

    • Elevate the temperature: A moderate increase in temperature can significantly enhance the reaction rate. However, be cautious as excessive heat can promote side reactions.

Potential Cause 2: Suboptimal Guanidinylating Agent

The choice of guanidinylating agent is critical. Common reagents include cyanamide, dicyandiamide, and S-methylisothiourea derivatives.

  • Troubleshooting:

    • For cyanamide: This reagent can be prone to dimerization and other side reactions. Ensure it is of high purity and consider using it in slight excess.

    • For N,N'-di-Boc-S-methylisothiourea: This is a milder and more controlled reagent, often leading to cleaner reactions and higher yields. If you are facing issues with other reagents, switching to this may be beneficial.[1]

Potential Cause 3: Inefficient Purification

The product, being a basic compound, might be partially lost during aqueous workup if the pH is not carefully controlled.

  • Troubleshooting:

    • Ensure the aqueous phase is sufficiently basic (pH > 10) during extraction to keep the guanidine in its free base form, which is more soluble in organic solvents.

    • Use a suitable solvent for extraction. A more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol might be more effective than less polar options.

FAQ 2: I am observing a significant amount of an insoluble white precipitate in my reaction mixture. What is it and how can I prevent its formation?

This is a common issue, particularly when using dicyandiamide or cyanamide as the guanidinylating agent.

Potential Cause: Formation of Melamine or Related Triazines

Under certain conditions, especially at elevated temperatures, dicyandiamide can trimerize to form melamine, a highly insoluble solid. Cyanamide can also undergo similar oligomerization reactions.

  • Troubleshooting:

    • Control the reaction temperature: Avoid excessive heating. If using a high-boiling solvent, consider reducing the temperature and extending the reaction time.

    • Optimize stoichiometry: Using a large excess of the guanidinylating agent can increase the likelihood of these self-condensation reactions. A modest excess (1.1-1.5 equivalents) is often sufficient.

    • Change the guanidinylating agent: Switching to a more stable reagent like a protected S-methylisothiourea derivative can circumvent this issue.

FAQ 3: My final product is difficult to purify. What are the common impurities and what are the best purification strategies?

Purification of 1-(Pyrimidin-2-yl)guanidine can be challenging due to its polar and basic nature.

Common Impurities:

  • Unreacted 2-aminopyrimidine: This is a common impurity if the reaction has not gone to completion.

  • Bis(pyrimidin-2-yl)guanidine: This byproduct can form if the newly formed guanidine reacts with another molecule of an activated pyrimidine intermediate.

  • Oligomeric byproducts: From the self-condensation of the guanidinylating agent.

Purification Strategies:

  • Acid-Base Extraction: This can be an effective first step. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The desired product and unreacted 2-aminopyrimidine will move to the aqueous layer. The aqueous layer can then be basified and re-extracted to recover the basic compounds, leaving non-basic impurities in the organic phase.

  • Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for obtaining high-purity material.

  • Flash Column Chromatography: This is a powerful technique for separating polar compounds.[2]

    • Stationary Phase: Silica gel is commonly used. However, for highly basic compounds, alumina or a basic-treated silica gel may be more suitable to prevent streaking.

    • Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can significantly improve peak shape and separation.[1]

Parameter Recommendation Rationale
Stationary Phase Silica Gel (or Alumina for highly basic compounds)Provides good separation based on polarity. Alumina can be better for very basic compounds to avoid strong adsorption.
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/Methanol gradientAllows for the elution of polar compounds.
Additive 0.1-1% Triethylamine or Ammonia in MethanolNeutralizes acidic sites on the silica gel, preventing tailing of basic compounds.
FAQ 4: I suspect the formation of a diguanidinylated pyrimidine or a fused bicyclic system. How can I confirm this and prevent it?

While less common, these side reactions can occur under forcing conditions.

Potential Side Reaction: Formation of Pyrimido[1,2-a]pyrimidine Derivatives

If the reaction involves a bis-electrophile or if the pyrimidine ring itself becomes activated, intramolecular cyclization can lead to the formation of a fused pyrimido[1,2-a]pyrimidine system.[3]

  • Confirmation:

    • Mass Spectrometry: Look for a molecular ion corresponding to the expected fused product.

    • NMR Spectroscopy: The disappearance of the N-H protons of the guanidine and characteristic shifts in the aromatic region of the pyrimidine ring would be indicative of cyclization.

  • Prevention:

    • Milder Reaction Conditions: Avoid high temperatures and strongly acidic or basic conditions that might promote cyclization.

    • Use of Protecting Groups: If the guanidinylation is performed with a protected guanidinylating agent (e.g., N,N'-di-Boc-S-methylisothiourea), the Boc groups can prevent further reactions of the guanidine nitrogen atoms until they are removed in a separate step.[1][4]

Experimental Protocols

Protocol 1: Synthesis of 1-(Pyrimidin-2-yl)guanidine using N,N'-di-Boc-S-methylisothiourea

This protocol is recommended for a cleaner reaction with fewer side products.

Step 1: Guanidinylation

  • To a solution of 2-aminopyrimidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF), add triethylamine (2.2 eq).

  • Add N,N'-di-Boc-S-methylisothiourea (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.

  • Upon completion, dilute the reaction mixture with the organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N'-di-Boc-1-(pyrimidin-2-yl)guanidine.

Step 2: Deprotection

  • Dissolve the crude protected guanidine in a mixture of dichloromethane and trifluoroacetic acid (TFA) (1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent and TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of water, basify with a strong base (e.g., NaOH) to pH > 12, and extract with an appropriate organic solvent (e.g., ethyl acetate or a mixture of CH₂Cl₂/isopropanol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-(Pyrimidin-2-yl)guanidine.

Visualizing the Reaction and Side Products

Main Reaction Pathway

Synthesis 2-Aminopyrimidine 2-Aminopyrimidine N,N'-di-Boc-1-(pyrimidin-2-yl)guanidine N,N'-di-Boc-1-(pyrimidin-2-yl)guanidine 2-Aminopyrimidine->N,N'-di-Boc-1-(pyrimidin-2-yl)guanidine  N,N'-di-Boc-S-methylisothiourea, Et3N 1-(Pyrimidin-2-yl)guanidine 1-(Pyrimidin-2-yl)guanidine N,N'-di-Boc-1-(pyrimidin-2-yl)guanidine->1-(Pyrimidin-2-yl)guanidine  TFA, DCM

Caption: Synthesis of 1-(Pyrimidin-2-yl)guanidine.

Potential Side Reactions

Side_Reactions cluster_start Starting Materials cluster_products Potential Products 2-Aminopyrimidine 2-Aminopyrimidine 1-(Pyrimidin-2-yl)guanidine 1-(Pyrimidin-2-yl)guanidine 2-Aminopyrimidine->1-(Pyrimidin-2-yl)guanidine  Desired Reaction Guanidinylating Agent Guanidinylating Agent Melamine/Triazines Melamine/Triazines Guanidinylating Agent->Melamine/Triazines  Self-condensation (High Temp) Bis(pyrimidin-2-yl)guanidine Bis(pyrimidin-2-yl)guanidine 1-(Pyrimidin-2-yl)guanidine->Bis(pyrimidin-2-yl)guanidine  Reaction with activated pyrimidine Pyrimido[1,2-a]pyrimidine Pyrimido[1,2-a]pyrimidine 1-(Pyrimidin-2-yl)guanidine->Pyrimido[1,2-a]pyrimidine  Intramolecular cyclization

Caption: Potential side reactions in the synthesis.

References

  • CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies - Semantic Scholar. Available at: [Link]

  • Synthesis of 2-guanidinyl pyridines and their trypsin inhibition and docking - PubMed. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed. Available at: [Link]

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC - NIH. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. Available at: [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed Central. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC - NIH. Available at: [Link]

  • Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition and Docking. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC - NIH. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - MDPI. Available at: [Link]

  • New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities - ResearchGate. Available at: [Link]

  • Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection - PubMed. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC - NIH. Available at: [Link]

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC - NIH. Available at: [Link]

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications - ResearchGate. Available at: [Link]

  • Formation of pyrimidin-2-ylcyanamide and 2-aminopyrimidine in the reaction of aniline derivatives with cyanamide and dimethylamino-1-pyridyl-2-propenone | Request PDF - ResearchGate. Available at: [Link]

  • Guide - Low Yield Troubleshooting - PacBio. Available at: [Link]

  • Acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide: highly regioselective synthesis of 2,4,6-triaminopyrimidines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Technical Support Center: Stability of 1-(Pyrimidin-2-yl)guanidine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals working with 1-(Pyrimidin-2-yl)guanidine. The stability of this compound in aqueous solutions is a critical factor for obtaining reliable and reproducible experimental results. This document provides a comprehensive overview of the potential stability issues, troubleshooting guidance for common experimental problems, and frequently asked questions based on established principles of guanidine and pyrimidine chemistry. Please note that while direct kinetic stability data for 1-(Pyrimidin-2-yl)guanidine is not extensively available in the public domain, the information herein is synthesized from studies on structurally related compounds and general chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 1-(Pyrimidin-2-yl)guanidine in aqueous solutions?

The main stability concern is hydrolysis of the C-N bond linking the guanidine group to the pyrimidine ring. This is a common degradation pathway for 2-substituted pyrimidines, especially under non-neutral pH conditions and elevated temperatures.

Q2: What are the likely degradation products of 1-(Pyrimidin-2-yl)guanidine in an aqueous solution?

Based on the hydrolysis of similar 2-substituted pyrimidines, the expected degradation products are 2-hydroxypyrimidine (which exists in tautomeric equilibrium with pyrimidin-2-one ) and guanidine .

Q3: How does pH affect the stability of 1-(Pyrimidin-2-yl)guanidine solutions?

Both acidic and alkaline conditions can catalyze the hydrolysis of the C-N bond. Guanidine itself is a strong base, and its solutions can be alkaline, which may promote self-hydrolysis over time, especially with heating.[1] The stability of related compounds, such as 2-aminopyrimidine derivatives, is known to be pH-dependent.[1]

Q4: What is the recommended way to prepare and store aqueous stock solutions of 1-(Pyrimidin-2-yl)guanidine?

For maximum stability, it is recommended to prepare stock solutions in a buffer at or near neutral pH (e.g., pH 6.5-7.5). Solutions should be stored at low temperatures, preferably frozen at -20°C or -80°C, in small aliquots to avoid repeated freeze-thaw cycles. It is advisable to prepare fresh working solutions from the frozen stock for each experiment.

Q5: Are there any visual indicators of 1-(Pyrimidin-2-yl)guanidine degradation?

Visual inspection is often not a reliable indicator of degradation, as the parent compound and its primary degradation products are likely colorless. The most reliable way to assess the integrity of your solution is through analytical methods such as HPLC or LC-MS.

Troubleshooting Guide

This section addresses common experimental issues that may arise due to the instability of 1-(Pyrimidin-2-yl)guanidine.

Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
  • Potential Cause: Degradation of the compound in the culture medium during the incubation period. Cell culture media are typically buffered around pH 7.4 and incubated at 37°C, conditions which can promote slow hydrolysis over time.

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course experiment to assess if the biological effect diminishes with longer incubation times.

    • Fresh Preparation: Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.

    • Medium Stability Study: To confirm degradation, incubate 1-(Pyrimidin-2-yl)guanidine in the cell culture medium for the duration of your experiment, and then analyze the medium using HPLC or LC-MS to quantify the remaining parent compound.

    • Consider a More Stable Analog: If instability is a persistent issue, consider investigating structurally related analogs that may have improved stability.

Issue 2: Poor reproducibility in biochemical assays.
  • Potential Cause: Degradation of the compound in the assay buffer. The pH, buffer components, and temperature of the assay can all influence stability.

  • Troubleshooting Steps:

    • Buffer pH: Ensure the pH of your assay buffer is optimal for compound stability, ideally close to neutral. If the assay requires a non-neutral pH, minimize the time the compound is in that buffer before measurement.

    • Temperature Control: Perform all steps of the assay on ice or at a controlled, low temperature whenever possible.

    • Control Experiments: Include a "compound only" control (without the enzyme or other reactive components) incubated under the same conditions to assess for non-enzymatic degradation. Analyze this control by HPLC or LC-MS.

Issue 3: Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).
  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Peak Identification: If possible, use mass spectrometry to identify the mass of the unexpected peaks. The masses of 2-hydroxypyrimidine (or pyrimidin-2-one) and guanidine would be indicative of hydrolysis.

    • Forced Degradation Study: To confirm the identity of degradation peaks, intentionally degrade a sample of 1-(Pyrimidin-2-yl)guanidine by heating it in acidic or alkaline solution. Analyze the resulting mixture by HPLC or LC-MS and compare the retention times of the degradation products with the unexpected peaks in your experimental samples.

Experimental Protocols

Protocol 1: Assessment of 1-(Pyrimidin-2-yl)guanidine Stability in an Aqueous Buffer
  • Solution Preparation: Prepare a stock solution of 1-(Pyrimidin-2-yl)guanidine in DMSO. Dilute the stock solution to the desired final concentration in the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Incubation: Aliquot the solution into several vials and incubate them at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each temperature and immediately freeze it at -80°C to stop any further degradation.

  • Analysis: Analyze all samples by a validated reverse-phase HPLC method with UV detection or by LC-MS.

  • Data Analysis: Quantify the peak area of the parent compound at each time point and normalize it to the peak area at time zero. Plot the percentage of remaining 1-(Pyrimidin-2-yl)guanidine versus time for each temperature.

Data Presentation

Table 1: Factors Influencing the Stability of 1-(Pyrimidin-2-yl)guanidine in Aqueous Solution

FactorEffect on StabilityRecommendations
pH Both acidic and alkaline conditions can accelerate hydrolysis.Maintain solutions at or near neutral pH (6.5-7.5).
Temperature Higher temperatures increase the rate of hydrolysis.Store stock solutions frozen and minimize time at elevated temperatures.
Buffer Composition Certain buffer components may catalyze degradation.Use common, non-reactive buffers like phosphate or HEPES.
Light Exposure While not specifically documented for this compound, photodecomposition is a possibility for some heterocyclic compounds.Store solutions in amber vials or protected from light.

Visualizations

Diagram 1: Postulated Hydrolysis Pathway of 1-(Pyrimidin-2-yl)guanidine

G cluster_0 Aqueous Environment cluster_1 Influencing Factors 1-(Pyrimidin-2-yl)guanidine 1-(Pyrimidin-2-yl)guanidine Hydrolysis Hydrolysis 1-(Pyrimidin-2-yl)guanidine->Hydrolysis Degradation_Products 2-Hydroxypyrimidine Guanidine Hydrolysis->Degradation_Products pH pH pH->Hydrolysis Temperature Temperature Temperature->Hydrolysis Buffer Buffer Buffer->Hydrolysis G Inconsistent_Results Inconsistent Results Check_Solution_Prep Check Solution Preparation & Storage Inconsistent_Results->Check_Solution_Prep Use_Fresh_Stock Use Freshly Prepared Working Solution Check_Solution_Prep->Use_Fresh_Stock Assess_Stability Perform Stability Study (HPLC/LC-MS) Use_Fresh_Stock->Assess_Stability Degradation_Confirmed Degradation Confirmed? Assess_Stability->Degradation_Confirmed Optimize_Conditions Optimize Assay Conditions (pH, Temp, Time) Degradation_Confirmed->Optimize_Conditions Yes No_Degradation Investigate Other Experimental Variables Degradation_Confirmed->No_Degradation No Results_Improved Results Improved Optimize_Conditions->Results_Improved

Caption: Troubleshooting inconsistent experimental results.

References

  • Selective Hydrolysis of 2,4-diaminopyrimidine Systems: A Theoretical and Experimental Insight Into an Old Rule. (2001). PubMed. Available at: [Link]

  • Guanidine - Sciencemadness Wiki. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). PMC. Available at: [Link]

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). (1969). RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Investigating the Degradation Products of 1-(Pyrimidin-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-(Pyrimidin-2-yl)guanidine. This guide is designed for researchers, scientists, and drug development professionals who are investigating the stability and degradation profile of this compound. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot and interpret your experimental results effectively.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental questions researchers face when beginning stability studies on novel compounds like 1-(Pyrimidin-2-yl)guanidine.

Q1: What are the primary structural motifs of 1-(Pyrimidin-2-yl)guanidine that are susceptible to degradation?

A: The structure of 1-(Pyrimidin-2-yl)guanidine contains two key functional groups that are primary sites for potential degradation:

  • The Guanidine Group: Guanidines are highly basic and can undergo hydrolysis, particularly under acidic or basic conditions.[1] The central carbon atom is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions, which can lead to cleavage of the C-N bonds.

  • The Pyrimidine Ring: The pyrimidine ring, an electron-deficient heterocycle, can also be a site of degradation. The C-N bonds within the ring can be susceptible to hydrolysis, potentially leading to ring-opening products. The susceptibility of the ring is often influenced by the nature of its substituents.

Understanding these two "hot spots" is critical for designing targeted degradation studies and predicting potential degradation products.

Q2: What are forced degradation studies, and why are they essential for a compound like 1-(Pyrimidin-2-yl)guanidine?

A: Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing.[2] These studies are a cornerstone of pharmaceutical development and are mandated by regulatory bodies under ICH guidelines (e.g., Q1A, Q1B).[3][4]

For 1-(Pyrimidin-2-yl)guanidine, these studies are crucial for several reasons:

  • Pathway Elucidation: They help to identify the likely degradation products and establish potential degradation pathways.[2]

  • Intrinsic Stability: They reveal the inherent stability of the molecule and identify its vulnerabilities to specific stressors like pH, light, and oxidation.[5]

  • Method Development: The degradation products generated are used to develop and validate a "stability-indicating" analytical method—typically an HPLC method—that can separate the parent drug from all its significant degradants, ensuring accurate quantification over time.[3][6]

Q3: What are the theoretically expected degradation pathways for the guanidine and pyrimidine moieties?

A: Based on the known chemistry of these functional groups, we can hypothesize the following primary degradation pathways:

  • Hydrolysis of the Guanidine Moiety: The most probable degradation pathway is the hydrolysis of the C-N bond connecting the guanidine group to the pyrimidine ring. This would likely yield 2-aminopyrimidine and urea as the primary degradation products. The rate of this reaction is expected to be highly pH-dependent.[1]

  • Oxidative Degradation: Oxidative stress could lead to more complex reactions. For instance, studies on hydroxyguanidine have shown that oxidation can lead to the formation of radicals and the release of nitric oxide, with urea as a downstream product.[7]

  • Photodegradation: Aromatic and heteroaromatic systems can be susceptible to photodegradation.[8][9] For pyrimidine-containing compounds like Trimethoprim, UV exposure can lead to the formation of various photoproducts through complex reaction mechanisms.[10][11]

The following diagram illustrates the overall workflow for investigating these potential pathways.

G cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Analysis & Identification cluster_2 Phase 3: Pathway Elucidation Parent 1-(Pyrimidin-2-yl)guanidine in Solution Stress Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) Parent->Stress DegradedSample Degraded Sample Mixture Stress->DegradedSample HPLC HPLC Separation (Stability-Indicating Method) DegradedSample->HPLC LCMS LC-MS Analysis (Mass Identification) HPLC->LCMS NMR NMR / Spectroscopy (Structure Elucidation) LCMS->NMR Pathway Propose Degradation Pathway NMR->Pathway Report Final Stability Report Pathway->Report

Caption: Workflow for Degradation Product Investigation.

Section 2: Troubleshooting Guide - Experimental Design & Execution

This section provides practical advice and step-by-step protocols for conducting and troubleshooting your experiments.

Q4: My preliminary stability screen shows my compound is degrading, but the results are inconsistent. Where do I start a systematic investigation?

A: Inconsistency often arises from uncontrolled variables. The best starting point is a structured forced degradation study, as outlined in the ICH guidelines. This approach systematically tests the compound against individual, controlled stressors, allowing you to pinpoint the specific conditions under which it is unstable. Begin with the general protocol provided below (Protocol 1) and use the recommended starting conditions in Table 1.

Q5: How do I design a robust forced degradation study for 1-(Pyrimidin-2-yl)guanidine?

A: A robust study requires careful selection of stress conditions to achieve a target degradation of 5-20%.[6] Degradation below 5% may not be sufficient to prove the analytical method is stability-indicating, while degradation above 20% can lead to secondary degradants that complicate pathway analysis.[4]

Table 1: Recommended Starting Conditions for Forced Degradation Studies | Stress Condition | Reagent/Condition | Temperature | Duration | Rationale | | :--- | :--- | :--- | :--- | :--- | | Acid Hydrolysis | 0.1 M HCl | 60 °C | 24-72 hours | To test stability in acidic environments, which may be encountered in formulation or physiological conditions.[4] | | Base Hydrolysis | 0.1 M NaOH | 60 °C | 2-24 hours | Guanidines can be susceptible to base-catalyzed hydrolysis.[1] This tests for stability in alkaline conditions. | | Oxidation | 3% H₂O₂ | Room Temp | 24 hours | To assess susceptibility to oxidative damage, which can occur during synthesis, storage, or from excipients.[12] | | Thermal | 80 °C (Dry Heat) | 48-96 hours | To evaluate the intrinsic thermal stability of the solid drug substance.[5] | | Photolytic | ICH Q1B options (e.g., 1.2 million lux hours & 200 watt hours/m²) | Room Temp | Variable | To assess stability upon exposure to light, which is critical for packaging and storage decisions.[3] |

Protocol 1: General Forced Degradation Study
  • Preparation: Prepare stock solutions of 1-(Pyrimidin-2-yl)guanidine in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Application:

    • Hydrolysis: Mix equal volumes of the drug stock solution with 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Place in a temperature-controlled bath.

    • Oxidation: Mix the drug stock solution with a solution of H₂O₂ to achieve the target concentration (e.g., 3%). Keep at room temperature, protected from light.

    • Thermal: Place the solid drug substance in a vial in a calibrated oven.

    • Photolytic: Expose the drug solution and solid material to a calibrated light source as per ICH Q1B guidelines. Run a dark control in parallel.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).

  • Neutralization (for hydrolytic samples): Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

  • Dilution: Dilute all samples (including a "time zero" unstressed control) to a suitable concentration for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method (see Protocol 2). Submit samples with significant degradation for LC-MS analysis to identify the mass of the degradants.

Q6: I am observing degradation outside the target 5-20% range. How do I optimize my stress conditions?

A: This is a common challenge. Optimization is an iterative process. Use the following table to guide your adjustments.

Table 2: Troubleshooting Forced Degradation Experimental Outcomes

Observation Probable Cause Recommended Action
< 5% Degradation Conditions are too mild. Increase temperature (in 10-20 °C increments), increase reagent concentration (e.g., from 0.1 M to 1 M HCl), or extend the exposure time.
> 20% Degradation Conditions are too harsh. Decrease temperature, decrease reagent concentration, or shorten the exposure time (check earlier time points).
Complete Degradation Conditions are far too harsh. Significantly reduce the severity of all parameters. For hydrolysis, consider starting at room temperature.

| No Degradation | The molecule is highly stable under the tested condition. | Document the stability. You may consider more extreme conditions if necessary, but this result is valuable data. |

Q7: What are the best analytical techniques to separate and identify the degradation products?

A: A multi-technique approach is required for comprehensive characterization.

Protocol 2: Analytical Workflow for Degradant Analysis
  • HPLC Method Development (Separation & Quantification):

    • Column: Start with a C18 reversed-phase column. Due to the basic nature of the analyte and potential degradants, consider using a column with end-capping or a hybrid particle technology to minimize peak tailing.

    • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM ammonium formate, pH 3.5) and an organic modifier (acetonitrile or methanol) is a good starting point. The low pH will ensure the guanidine group is protonated, leading to better peak shape.

    • Detection: Use a Photodiode Array (PDA) detector to obtain UV spectra for all peaks. This helps in assessing peak purity and can provide preliminary structural information.[13]

  • LC-MS Analysis (Identification):

    • Transfer the developed HPLC method to an LC-MS system (e.g., Q-TOF or Orbitrap).

    • Run the analysis in both positive and negative electrospray ionization (ESI) modes to maximize the chances of ionizing all degradants.[13]

    • Obtain accurate mass measurements to propose elemental compositions for the parent drug and its degradation products.

    • Use MS/MS fragmentation to obtain structural information. The fragmentation pattern of a degradant can often be correlated back to the parent structure.

  • Structure Elucidation:

    • If a major degradant is observed, consider preparative HPLC for isolation.

    • Analyze the isolated degradant using high-resolution techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical structure unequivocally.[14]

Section 3: Data Interpretation & Advanced Topics

Q8: How can I propose a plausible degradation pathway from my experimental data?

A: Proposing a pathway is like solving a puzzle. You combine the results from your various stress tests to tell a coherent story.

  • Map the Degradants: Create a list of all observed degradation products (DPs) and the stress conditions under which they formed. For example, DP-1 (mass = X) forms only under acid hydrolysis, while DP-2 (mass = Y) forms under both oxidative and photolytic stress.

  • Use Mass Data: The difference in mass between the parent drug and a degradant points to the chemical transformation. For example, a +16 Da shift suggests oxidation (addition of an oxygen atom). A loss of a specific fragment suggests cleavage.

  • Consider the Chemistry: Relate these transformations back to the known chemistry of the pyrimidine and guanidine groups.

  • Diagram the Pathway: Use software like Graphviz to draw a clear diagram showing how the parent molecule transforms into its primary, secondary, and tertiary degradants under different conditions.

Below is a hypothetical degradation pathway for 1-(Pyrimidin-2-yl)guanidine based on chemical principles. Your experimental data would be used to confirm or refute this proposal.

G Parent 1-(Pyrimidin-2-yl)guanidine DP1 2-Aminopyrimidine Parent->DP1  Hydrolysis (Acid/Base) DP2 Urea Parent->DP2  Hydrolysis (Acid/Base) DP3 Pyrimidine Ring-Opened Product Parent->DP3  Strong Hydrolysis / Photolysis DP4 N-Oxide Derivative Parent->DP4  Oxidation (H2O2)

Caption: Hypothetical Degradation Pathway.

Q9: My chromatograms show severe peak tailing for the parent compound. What are some common solutions?

A: Peak tailing for basic compounds like 1-(Pyrimidin-2-yl)guanidine is typically caused by secondary interactions between the protonated amine/guanidine groups and residual acidic silanols on the silica-based column packing.

Solutions:

  • Lower Mobile Phase pH: Ensure the pH is low (e.g., 2.5-3.5) to fully protonate the analyte and suppress the ionization of silanols.

  • Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will interact with the active silanol sites, preventing the analyte from doing so.

  • Change Column: Switch to a column specifically designed for basic compounds, such as one with hybrid particle technology or one that is extensively end-capped.

By following these guidelines and understanding the underlying chemical principles, you will be well-equipped to conduct a thorough and scientifically sound investigation into the degradation products of 1-(Pyrimidin-2-yl)guanidine.

References

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Snider, M. J., & Wolfenden, R. (2014). The nonenzymatic decomposition of guanidines and amidines. National Institutes of Health. [Link]

  • ResearchGate. (2025). Identifying degradation products responsible for increased toxicity of UV-Degraded insensitive munitions. [Link]

  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

  • Deokate, U. A., & Gorde, A. M. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • O'Neil, K. T., & DeGrado, W. F. (2002). Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions. National Institutes of Health. [Link]

  • MDPI. (2023). Photocatalytic Degradation of Pharmaceutical Trimethoprim in Aqueous Solution over Nanostructured TiO2 Film Irradiated with Simulated Solar Radiation. [Link]

  • Defense Technical Information Center. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. [Link]

  • Qiu, J., Lee, H., & Zhou, C. (2005). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. PubMed. [Link]

  • ResearchGate. (2016). Photodegradation of photodynamic therapy agents in aqueous TiO 2 suspensions. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. [Link]

  • Hu, J., et al. (2019). Photodegradation of fluazaindolizine in aqueous solution with graphitic carbon nitride nanosheets under simulated sunlight illumination. PubMed. [Link]

  • Bansal, G., et al. (2008). LC-UV-PDA and LC-MS studies to characterize degradation products of glimepiride. PubMed. [Link]

  • Feelisch, M., et al. (1998). Oxidative denitrification of the antitumour drug hydroxyguanidine. PubMed. [Link]

  • Li, Y., & Mao, J. (2007). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. PubMed. [Link]

  • MDPI. (2021). Individual and Simultaneous Photodegradation of Trimethoprim and Sulfamethoxazole Assessed with the Microbial Assay for Risk Assessment. [Link]

  • Kracun, M., et al. (2009). Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Brown, D. J., & Ford, P. W. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. RSC Publishing. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(Pyrimidin-2-yl)guanidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Pyrimidin-2-yl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic protocols.

Troubleshooting Guide: Addressing Common Issues in 1-(Pyrimidin-2-yl)guanidine Synthesis

This section addresses specific problems you may encounter during the synthesis of 1-(Pyrimidin-2-yl)guanidine. Each issue is presented with probable causes and step-by-step solutions.

Problem 1: Low or No Product Yield

You've run the reaction of 2-aminopyrimidine with your chosen guanidinylating agent, but the yield of 1-(Pyrimidin-2-yl)guanidine is disappointingly low or non-existent.

Probable Causes:

  • Insufficiently Activated Guanidinylating Agent: The electrophilicity of the guanidinylating agent is crucial for the reaction to proceed.

  • Incorrect pH of the Reaction Mixture: The nucleophilicity of the amino group of 2-aminopyrimidine is highly dependent on the reaction pH.[1][2]

  • Low Reaction Temperature or Insufficient Reaction Time: The reaction may require more energy or a longer duration to reach completion.

  • Poor Solubility of Reactants: If the reactants are not well-dissolved, the reaction kinetics will be significantly hindered.[3]

  • Degradation of Starting Material or Product: The pyrimidine ring can be susceptible to degradation under harsh reaction conditions.

Step-by-Step Troubleshooting Protocol:

  • Verify the Quality of Your Guanidinylating Agent:

    • If using a commercially available agent, ensure it is from a reputable supplier and has been stored correctly.

    • If you have prepared the agent in-house (e.g., S-methylisothiourea), confirm its purity by NMR or other appropriate analytical techniques.

  • Optimize the Reaction pH:

    • The amino group of 2-aminopyrimidine needs to be deprotonated to act as a nucleophile. A basic pH is generally required.

    • If using a salt of the guanidinylating agent (e.g., S-methylisothiourea sulfate), a base must be added to neutralize the acid and to deprotonate the 2-aminopyrimidine.

    • Start with a mild inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA).

    • You can monitor the pH of the reaction mixture and adjust it to a range of 8-10. Be cautious with very high pH, as it can lead to side reactions.

  • Adjust Reaction Temperature and Time:

    • If the reaction is sluggish at room temperature, gradually increase the temperature in 10-20 °C increments. Refluxing in a suitable solvent like ethanol or DMF is often effective.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Improve Solubility:

    • Choose a solvent in which both 2-aminopyrimidine and the guanidinylating agent are soluble. Polar aprotic solvents like DMF or DMSO can be good choices if solubility in alcohols is an issue.

  • Consider a Different Guanidinylating Agent:

    • If optimization fails, consider using a more reactive guanidinylating agent. A comparison of common agents is provided in the table below.

Problem 2: Formation of Multiple Products and Purification Difficulties

Your reaction mixture shows multiple spots on TLC, and isolating the pure 1-(Pyrimidin-2-yl)guanidine is challenging.

Probable Causes:

  • Side Reactions of the Guanidinylating Agent: Highly reactive agents can lead to the formation of byproducts. For example, self-condensation of the guanidinylating agent can occur.

  • Reaction at Other Nucleophilic Sites: While the 2-amino group is the primary nucleophile, under certain conditions, ring nitrogens might interact with the guanidinylating agent, although this is less common for pyrimidine.

  • Decomposition of the Product: The desired product might be unstable under the reaction or workup conditions.

Step-by-Step Troubleshooting Protocol:

  • Optimize Reaction Conditions to Minimize Side Reactions:

    • Lower the reaction temperature to improve selectivity.

    • Slowly add the guanidinylating agent to the solution of 2-aminopyrimidine to maintain a low concentration of the reactive species and minimize self-condensation.

  • Use a Protected Guanidinylating Agent:

    • Employing a guanidinylating agent with protecting groups, such as N,N'-di-Boc-S-methylisothiourea, can significantly improve the selectivity of the reaction.[4][5] The Boc groups can be removed in a subsequent step under acidic conditions.

  • Purification Strategy:

    • Recrystallization: If the product is a solid, recrystallization is often an effective method for purification.[6][7] Experiment with different solvent systems (e.g., ethanol/water, isopropanol).

    • Column Chromatography: If recrystallization is not feasible, silica gel column chromatography can be used. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent the product from streaking on the column, is typically required.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 1-(Pyrimidin-2-yl)guanidine.

Q1: What are the most common methods for synthesizing 1-(Pyrimidin-2-yl)guanidine?

There are several effective methods for the synthesis of 1-(Pyrimidin-2-yl)guanidine. The choice of method often depends on the availability of reagents, scale of the reaction, and desired purity. The most common approaches include:

  • Reaction with S-methylisothiourea: This is a widely used method where 2-aminopyrimidine is reacted with a salt of S-methylisothiourea (e.g., sulfate salt) in the presence of a base. The reaction proceeds by nucleophilic attack of the amino group on the S-methylisothiourea, with the elimination of methanethiol.

  • Reaction with Cyanamide: 2-Aminopyrimidine can be reacted with cyanamide, typically under acidic conditions, to form the guanidine.[8][9][10] This method is atom-economical but can sometimes require harsh conditions.

  • Using Protected Guanidinylating Agents: Reagents like N,N'-di-Boc-S-methylisothiourea or N,N'-di-Boc-1H-pyrazole-1-carboxamidine offer a milder and more controlled approach.[4][5][11] The resulting Boc-protected guanidine can be deprotected using an acid like trifluoroacetic acid (TFA) or HCl.[12][13]

Q2: How do I choose the right guanidinylating agent for my synthesis?

The selection of the guanidinylating agent is a critical decision that impacts reaction efficiency and product purity. Here is a comparison of some common agents:

Guanidinylating AgentAdvantagesDisadvantagesTypical Conditions
S-Methylisothiourea sulfate Inexpensive, readily available.Can require heating, potential for side reactions.Basic conditions (e.g., K₂CO₃, DIPEA), reflux in ethanol.
Cyanamide Atom-economical, low cost.May require harsh acidic conditions, potential for oligomerization.[14][15]Acidic catalysis (e.g., HCl), heating.[8]
N,N'-Di-Boc-S-methylisothiourea High selectivity, mild reaction conditions.[16]More expensive, requires a deprotection step.Room temperature or gentle heating in solvents like DMF or THF.[5]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Stable, crystalline solid, good reactivity.Higher cost, requires deprotection.Room temperature in aprotic solvents.

Q3: What is the role of protecting groups in guanidine synthesis, and when should I use them?

Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are used to temporarily mask the reactivity of the guanidine functionality.[12][13][17] You should consider using a protected guanidinylating agent when:

  • You are experiencing low yields or multiple side products with unprotected reagents. Protecting groups increase the selectivity of the guanidinylation reaction.[16]

  • Your substrate contains other functional groups that are sensitive to the reaction conditions required for unprotected reagents.

  • You need to perform further chemical transformations on the molecule before deprotecting the guanidine group.

The most common protecting group for guanidines is the Boc group, which is stable to a wide range of reaction conditions and can be easily removed with acid.[12][13]

Q4: How can I confirm the successful synthesis of 1-(Pyrimidin-2-yl)guanidine?

The structure of the synthesized 1-(Pyrimidin-2-yl)guanidine can be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the characteristic signals of the pyrimidine ring protons and the broad signals of the guanidinium protons. The chemical shifts of the pyrimidine protons will be different from those of the starting 2-aminopyrimidine.[18][19][20]

    • ¹³C NMR: The guanidinium carbon typically appears in the range of 150-160 ppm.[21]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is an excellent technique to confirm the molecular weight of the product. You should observe the protonated molecular ion [M+H]⁺.

  • Infrared (IR) Spectroscopy: Look for the characteristic N-H stretching and bending vibrations of the guanidinium group.

Visualizing the Synthesis and Troubleshooting Process

Reaction Mechanism: Guanidinylation of 2-Aminopyrimidine

Guanidinylation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-Aminopyrimidine 2-Aminopyrimidine Tetrahedral Intermediate Tetrahedral Intermediate 2-Aminopyrimidine->Tetrahedral Intermediate Nucleophilic Attack Guanidinylating Agent Guanidinylating Agent (e.g., S-Methylisothiourea) Guanidinylating Agent->Tetrahedral Intermediate 1-(Pyrimidin-2-yl)guanidine 1-(Pyrimidin-2-yl)guanidine Tetrahedral Intermediate->1-(Pyrimidin-2-yl)guanidine Elimination Leaving Group Leaving Group (e.g., MeSH) Tetrahedral Intermediate->Leaving Group

Caption: General mechanism of 1-(Pyrimidin-2-yl)guanidine synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow start Low Yield of 1-(Pyrimidin-2-yl)guanidine check_reagents Check Reagent Quality and Stoichiometry start->check_reagents optimize_ph Optimize Reaction pH (8-10) check_reagents->optimize_ph Reagents OK increase_temp_time Increase Temperature and/or Reaction Time optimize_ph->increase_temp_time pH Optimized success Improved Yield optimize_ph->success Yield Improved improve_solubility Improve Reactant Solubility increase_temp_time->improve_solubility Still Low Yield increase_temp_time->success Yield Improved change_agent Consider a More Reactive or Protected Guanidinylating Agent improve_solubility->change_agent Still Low Yield improve_solubility->success Yield Improved change_agent->success

Caption: Decision tree for troubleshooting low product yield.

References

  • Bartoli, S., Jensen, K. B., & Kilburn, J. D. (n.d.). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. RSC Publishing. Retrieved from [Link]

  • (n.d.). Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group. Google Patents.
  • (n.d.). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. Cardiff University. Retrieved from [Link]

  • (n.d.). Base‐catalyzed condensation and acid‐mediated amination of cyanamide. ResearchGate. Retrieved from [Link]

  • (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Retrieved from [Link]

  • (n.d.). Synthesis of novel phosphorylated guanidine derivatives from cyanamide and their anti-inflammatory activity. PubMed. Retrieved from [Link]

  • (n.d.). A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. International Journal of Scientific & Engineering Research. Retrieved from [Link]

  • (n.d.). Guanidine synthesis by guanylation. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Guanidine synthesis by guanidinylation. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Cyanamide: a convenient building block to synthesize 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine systems via a multicomponent reaction. ResearchGate. Retrieved from [Link]

  • (n.d.). An Optimised Synthesis of 2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine. ResearchGate. Retrieved from [Link]

  • (n.d.). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. Retrieved from [Link]

  • (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PubMed Central. Retrieved from [Link]

  • (n.d.). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PubMed Central. Retrieved from [Link]

  • (n.d.). Characteristic pyridylguanidine resonances by NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • (n.d.). Single-Step Synthesis of Pyrimidine Derivatives. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). ChemInform Abstract: Improved Method for the Preparation of Guanidines. Sci-Hub. Retrieved from [Link]

  • (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed Central. Retrieved from [Link]

  • (n.d.). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. PubMed Central. Retrieved from [Link]

  • (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Retrieved from [Link]

  • (n.d.). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. Retrieved from [Link]

  • (n.d.). Recent Developments in Guanylating Agents. ResearchGate. Retrieved from [Link]

  • (n.d.). Pyridin-2-yl guanidine derivatives: conformational control induced by intramolecular hydrogen-bonding interactions. PubMed. Retrieved from [Link]

  • (n.d.). Interaction of aromatic units of amino acids with guanidinium cation: The interplay of π···π, X-H···π, and M+ - PubMed. PubMed. Retrieved from [Link]

  • (n.d.). SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • (n.d.). Total Synthesis of Syringolin B and other Urea/Guanidine containing Natural Products. University of Pittsburgh. Retrieved from [Link]

  • (n.d.). Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. MDPI. Retrieved from [Link]

  • (n.d.). Role of pH in Regulating Cancer Pyrimidine Synthesis. PubMed Central. Retrieved from [Link]

  • (n.d.). Pyridin-2-yl Guanidine Derivatives: Conformational Control Induced by Intramolecular Hydrogen-Bonding Interactions. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of N-acridinyl-N'-alkylguanidines: Dramatic Influence of Amine to Guanidine Replacement on the Physicochemical Properties. PubMed. Retrieved from [Link]

  • (n.d.). Guanidine dicycloamine-based analogs: green chemistry synthesis, biological investigation, and molecular docking studies as promising antibacterial and antiglycation leads. ResearchGate. Retrieved from [Link]

  • (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]

  • (n.d.). Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. ResearchGate. Retrieved from [Link]

  • (n.d.). Crystallization and Purification. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: 1-(Pyrimidin-2-yl)guanidine Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 1-(Pyrimidin-2-yl)guanidine and its derivatives in kinase assays. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate common experimental challenges. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your data is reliable.

Frequently Asked Questions (FAQs) & Core Concepts

This section addresses foundational knowledge crucial for designing and interpreting experiments with 1-(Pyrimidin-2-yl)guanidine.

Q1: What is the expected mechanism of action for 1-(Pyrimidin-2-yl)guanidine in a kinase assay?

Answer: 1-(Pyrimidin-2-yl)guanidine belongs to a class of compounds where the pyrimidine core is a well-established "hinge-binding" motif for protein kinases.[1][2] This structure mimics the adenine portion of ATP, allowing it to fit into the ATP-binding pocket of many kinases and form key hydrogen bonds with the conserved hinge region of the enzyme.[1] Therefore, the primary mechanism of action is expected to be ATP-competitive inhibition .[3] This means the compound directly competes with ATP for binding to the kinase's active site. Understanding this is critical, as the concentration of ATP in your assay will directly impact the apparent potency (IC50) of the inhibitor.[4][5][6]

Q2: What are the most critical pre-experimental checks for this compound class?

Answer: Before initiating any kinase assay, two factors are paramount: solubility and stability.

  • Solubility: Guanidine-containing compounds can have variable solubility in aqueous buffers. Undissolved compound leads to an inaccurate concentration in your assay, resulting in poor dose-response curves and non-reproducible data. Always perform a visual solubility test in your final assay buffer.

  • Stability: While generally stable, guanidine moieties can be susceptible to hydrolysis under strongly alkaline conditions.[7] It is crucial to ensure the compound is stable over the time course of your experiment at the pH of your assay buffer. A pre-incubation time-course experiment can validate this.

Troubleshooting Guide: Common Experimental Issues

This section provides a problem-oriented approach to resolving specific issues encountered during kinase assays.

Q3: I'm observing weak, inconsistent, or no inhibition from my compound. What's going wrong?

Answer: This is a common issue that can stem from several sources. The following workflow can help diagnose the problem.

Troubleshooting_Workflow Start Problem: Weak or No Inhibition Solubility Cause 1: Compound Precipitation Start->Solubility Stability Cause 2: Compound Degradation Start->Stability Assay_Conditions Cause 3: High [ATP] Start->Assay_Conditions Compound_Quality Cause 4: Inactive Compound Start->Compound_Quality Sol_Solution Solution: - Check solubility in DMSO & buffer - Use lower %DMSO - Add Pluronic F-68 Solubility->Sol_Solution Stab_Solution Solution: - Prepare fresh stock - Check buffer pH - Run time-course control Stability->Stab_Solution ATP_Solution Solution: - Lower [ATP] to Km - Perform ATP competition assay Assay_Conditions->ATP_Solution Qual_Solution Solution: - Confirm identity/purity (LC-MS) - Test a positive control inhibitor Compound_Quality->Qual_Solution

Caption: Troubleshooting workflow for weak or no kinase inhibition.

  • Cause 1: Poor Compound Solubility

    • Explanation: The most common culprit. If the compound precipitates out of the assay buffer, its effective concentration is much lower than the nominal concentration, leading to weak inhibition. DMSO is often used for stock solutions, but the final concentration in the assay (typically <1%) must not cause the compound to crash out.[8]

    • Solution:

      • Visually inspect the highest concentration wells for precipitation.

      • Prepare a dilution series of the compound in the final assay buffer (with the same %DMSO) and check for cloudiness or precipitate after incubation.

      • If solubility is an issue, consider lowering the top concentration or adding a surfactant like Pluronic F-68 to the assay buffer to improve solubility.

  • Cause 2: High ATP Concentration

    • Explanation: Since 1-(Pyrimidin-2-yl)guanidine is an ATP-competitive inhibitor, it fights with ATP for the kinase's binding site. If the ATP concentration in your assay is too high (saturating), the inhibitor will be easily outcompeted, resulting in a much weaker apparent IC50 value or no inhibition at all.[4][5]

    • Solution:

      • The standard practice is to run kinase assays at an ATP concentration equal to or near the Michaelis constant (Km) for that specific kinase. This ensures the assay is sensitive to competitive inhibitors.[5]

      • Perform an ATP competition assay. Run the inhibitor dose-response curve at both a low (e.g., Km) and a high (e.g., 10x Km or 1 mM) ATP concentration. A significant rightward shift in the IC50 at high ATP confirms an ATP-competitive mechanism and explains the weak initial result.

  • Cause 3: Compound Degradation

    • Explanation: Guanidine-containing compounds can degrade, especially if stock solutions are old, have undergone multiple freeze-thaw cycles, or are stored in inappropriate solvents or pH conditions.[7]

    • Solution:

      • Always use freshly prepared stock solutions or aliquots that have not been repeatedly frozen and thawed.

      • Confirm the integrity and purity of your compound batch via analytical methods like LC-MS.

Q4: My assay shows high background noise or an apparent activation of the kinase at some compound concentrations. What could be the cause?

Answer: This often points to direct interference with the assay detection method rather than a true biological effect.

  • Cause 1: Interference with Detection Reagents

    • Explanation: Many modern kinase assays rely on luminescence (e.g., ADP-Glo™) or fluorescence (e.g., FRET) readouts.[9] Your compound might be fluorescent itself, might quench the signal, or might inhibit the coupling enzymes used in the detection step (like the luciferase in ADP-Glo™ assays). This can lead to false positive or false negative results.[9]

    • Solution:

      • Run a "no-enzyme" control. Add your compound dilution series to the assay buffer and detection reagents without the kinase. Any signal here is due to interference.

      • If using a luminescence-based assay like ADP-Glo™, run a control where you test the compound's effect on the luciferase enzyme directly with a known amount of ATP.

  • Cause 2: Off-Target Effects

    • Explanation: While less common for activation, kinase inhibitors can have off-target effects.[10][11] The compound could be interacting with another component in a complex assay system or, in cell-based assays, activating a compensatory signaling pathway.

    • Solution:

      • Simplify the system. Ensure you are using a purified, recombinant kinase if possible.

      • Profile the compound against a panel of kinases to understand its selectivity. A lack of specificity is a hallmark of many kinase inhibitors.[2][5]

Key Experimental Protocols

Protocol 1: Preparation of 1-(Pyrimidin-2-yl)guanidine Stock Solutions
  • Weighing: Accurately weigh the compound using a calibrated analytical balance.

  • Solvent: Dissolve the compound in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure complete dissolution using gentle vortexing or sonication.

  • Aliquoting & Storage: Aliquot the primary stock into small, single-use volumes in low-binding tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw a single aliquot and prepare a series of intermediate dilutions in 100% DMSO. This "serial dilution plate" will be used to add the compound to the final assay plate, ensuring the final DMSO concentration is consistent across all wells.

Protocol 2: General In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is a template and should be optimized for your specific kinase.[12]

  • Reagent Preparation: Prepare kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT, BSA). Prepare solutions of your kinase and substrate in this buffer.

  • Compound Addition: Add 1 µL of your compound serial dilutions (from the DMSO plate) to the wells of a 384-well assay plate. Also include wells for a positive control inhibitor (e.g., Staurosporine) and a negative (DMSO only) control.

  • Kinase/Substrate Addition: Add 24 µL of the kinase/substrate mix to each well.

  • Initiation & Incubation: Start the reaction by adding 25 µL of ATP solution (prepared at 2x the final desired concentration, e.g., 2x Km). Mix gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Termination & ATP Depletion: Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 100 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and catalyze the luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data to your controls (0% activity for no enzyme, 100% activity for DMSO only) and plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Protocol 3: ATP Competition Assay Workflow

This workflow is critical for confirming the mechanism of action.

ATP_Competition_Workflow cluster_0 Condition 1: Low ATP cluster_1 Condition 2: High ATP A1 Prepare Assay Plate with Inhibitor Dilutions A2 Add Kinase + Substrate A1->A2 A3 Initiate with Low ATP (e.g., at Km) A2->A3 A4 Incubate & Detect A3->A4 A5 Calculate IC50 (Low ATP) A4->A5 Compare Compare IC50 Values A5->Compare B1 Prepare Assay Plate with Inhibitor Dilutions B2 Add Kinase + Substrate B1->B2 B3 Initiate with High ATP (e.g., 1 mM) B2->B3 B4 Incubate & Detect B3->B4 B5 Calculate IC50 (High ATP) B4->B5 B5->Compare Result Result: IC50 (High ATP) >> IC50 (Low ATP) Conclusion: ATP-Competitive Mechanism Confirmed Compare->Result

Caption: Workflow for an ATP competition kinase assay.

Data Interpretation:

The table below illustrates a hypothetical outcome for an ATP-competitive inhibitor, demonstrating the expected shift in IC50 values.

Assay ConditionATP ConcentrationHypothetical IC50Interpretation
Standard10 µM (Km)50 nMPotent inhibition under sensitive conditions.
Competition1 mM (100x Km)5,000 nM (5 µM)A ~100-fold rightward shift confirms direct competition with ATP for the binding site.[4][5]

References

  • BenchChem. (n.d.). Application Notes and Protocols: High- Throughput Screening with 1-Pyridin-2-yl-3.
  • Rozas, I., et al. (2025). Pyridin-2-yl Guanidine Derivatives: Conformational Control Induced by Intramolecular Hydrogen-Bonding Interactions. ResearchGate.
  • Stites, E. C., & Jordan, P. C. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • BenchChem. (n.d.). Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.
  • ResearchGate. (2016). Troubleshooting Promega Enzymatic activity kit: ADPGlo, detection reagent proprietary kit?
  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
  • Drewry, D. H., et al. (n.d.). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. National Institutes of Health.
  • Markossian, S., & Grossman, A. (2012). Assay Development for Protein Kinase Enzymes. National Institutes of Health.
  • Sence, F., et al. (n.d.). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. National Institutes of Health.
  • MDPI. (n.d.). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations.
  • Drewry, D. H., et al. (n.d.). Strategy for lead identification for understudied kinases. ChemRxiv.
  • Zhang, J. H., et al. (n.d.). The challenge of selecting protein kinase assays for lead discovery optimization. National Institutes of Health.
  • Stecca, B., & Ruiz, i, Altaba, A. (2018). Targeted inhibition of Hedgehog-GLI signaling by novel acylguanidine derivatives inhibits melanoma cell growth by inducing replication stress and mitotic catastrophe. National Institutes of Health.
  • RSC Publishing. (n.d.). Stability of bicyclic guanidine superbases and their salts in water.
  • ResearchGate. (2025). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Virtanen, P., et al. (2025). Stability of bicyclic guanidine superbases and their salts in water. National Center for Biotechnology Information.
  • MDPI. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing.
  • ResearchGate. (n.d.). Competition binding assay for measuring the interaction between...
  • Promega Corporation. (n.d.). Choosing the Best Kinase Assay to Meet Your Research Needs.
  • Johnson, J. L., & Georg, G. I. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. National Institutes of Health.
  • PubMed. (n.d.). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP).
  • Harris, P. A., et al. (2015). High throughput screening identifies ATP-competitive inhibitors of the NLRP1 inflammasome. PubMed.
  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed.
  • Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. National Center for Biotechnology Information.
  • Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Pasdar, H., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Shareghi, B., Ahmad, F., & Moosavi-Movahedi, A. A. (1996). Stability of D-amino acid oxidase: denaturation by guanidine hydrochloride and urea.
  • Promega Corporation. (n.d.). Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553.
  • ResearchGate. (2025). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays.
  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model.

Sources

Potential assay interference of 1-(Pyrimidin-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Potential Assay Interference for Researchers and Drug Discovery Professionals

Welcome to the technical support guide for 1-(Pyrimidin-2-yl)guanidine and related scaffolds. As Senior Application Scientists, we understand that identifying a promising "hit" in a high-throughput screen (HTS) is both exciting and challenging. However, the journey from hit to a validated lead is fraught with potential pitfalls, many of which stem from compound-dependent assay interference.

This guide is designed to empower you, the researcher, with the knowledge and tools to proactively identify and troubleshoot potential artifacts associated with the 1-(Pyrimidin-2-yl)guanidine chemical class. Our goal is to help you distinguish genuine biological activity from misleading false positives, thereby saving valuable time and resources.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the structural alerts within 1-(Pyrimidin-2-yl)guanidine and the general principles of assay interference.

Q1: What is 1-(Pyrimidin-2-yl)guanidine, and why should I be cautious about its behavior in biological assays?

A: 1-(Pyrimidin-2-yl)guanidine is a small molecule featuring two key chemical motifs: a pyrimidine ring and a guanidine group. While this scaffold can be a starting point for novel therapeutics, its constituent parts have well-documented properties that can lead to non-specific interactions in biochemical and cell-based assays.

  • The Guanidinium Group: This functional group is positively charged at physiological pH and is a key component of the amino acid arginine. Its ability to form strong hydrogen bonds and engage in electrostatic interactions means it can bind non-specifically to negatively charged regions on protein surfaces. At high concentrations, guanidine hydrochloride is a potent protein denaturant, highlighting its profound ability to interact with and disrupt protein structure.[1][2] While used at lower concentrations in screening, this inherent reactivity can lead to off-target effects. Furthermore, the guanidinium cation has been shown to interact favorably with aromatic residues via cation-π interactions, another potential source of non-specific binding.[3]

  • Pan-Assay Interference Compounds (PAINS): While not a classic PAINS structure, any novel compound should be evaluated for PAINS-like behavior.[4][5] PAINS are compounds that appear as hits in numerous assays through mechanisms unrelated to specific target engagement.[6] These mechanisms include compound aggregation, fluorescence interference, and chemical reactivity, all of which are critical to rule out during the hit validation process.[7][8]

cluster_properties Chemical Properties Compound 1-(Pyrimidin-2-yl)guanidine Guanidinium Guanidinium Group (+ charged, H-bond donor) Compound->Guanidinium Pyrimidine Pyrimidine Scaffold (Aromatic heterocycle) Compound->Pyrimidine Aggregation Compound Aggregation Compound->Aggregation can form Electrostatics Electrostatic Interactions (with acidic residues) Guanidinium->Electrostatics drives CationPi Cation-π Interactions (with aromatic residues) Guanidinium->CationPi enables Interference Potential for Assay Interference Electrostatics->Interference CationPi->Interference Aggregation->Interference

Caption: Structural components of 1-(Pyrimidin-2-yl)guanidine and their potential contributions to assay interference.

Part 2: Troubleshooting Guide: Interrogating Your "Hit"

You've identified activity in your primary screen. Now, the critical validation work begins. This section provides step-by-step guidance to diagnose common interference mechanisms.

Q2: My compound shows dose-dependent inhibition, but the results are sometimes inconsistent. How do I test for compound aggregation?

A: Compound aggregation is a leading cause of false positives in HTS.[8] Aggregates form nano- to micro-scale particles that can sequester and denature proteins non-specifically, mimicking true inhibition. This behavior is often sensitive to environmental conditions, leading to poor reproducibility.

The Diagnostic Test: Detergent Disruption

The most effective way to test for aggregation-based activity is to repeat the assay in the presence of a non-ionic detergent.

Experimental Protocol: Aggregation Counter-Screen

  • Prepare Reagents: Prepare your standard assay buffer. Create a parallel buffer containing 0.01% (v/v) Triton X-100. Note: Ensure the detergent is compatible with your assay components and doesn't inhibit the target enzyme on its own.

  • Compound Titration: Prepare serial dilutions of your test compound (e.g., 1-(Pyrimidin-2-yl)guanidine) in both the standard buffer and the detergent-containing buffer.

  • Run Assays in Parallel: Perform your standard assay protocol using both sets of compound dilutions.

  • Analyze Data: Generate dose-response curves for the compound with and without detergent. Calculate the IC50 value for both conditions.

Interpreting the Results:

ObservationInterpretationNext Step
Rightward shift in IC50 >10-fold with detergentLikely Aggregator. The detergent disrupts the aggregates, reducing the apparent potency.Deprioritize this compound.
Minimal change in IC50 (<3-fold) with detergentUnlikely to be an aggregator. The compound's activity is not dependent on aggregation.Proceed to other counter-screens.
Q3: I'm using a fluorescence-based assay (e.g., FP, FRET, TR-FRET). How can I be sure the compound itself isn't interfering with the signal?

A: Many organic molecules can either be intrinsically fluorescent (autofluorescence) or can absorb light at the excitation/emission wavelengths of your fluorophore, leading to signal quenching.[9] This can create false positive or false negative results that have nothing to do with your biological target.

The Diagnostic Test: Target-Free Signal Measurement

This simple control experiment measures the compound's direct effect on the fluorescent probe in the absence of the protein target.

Experimental Protocol: Fluorescence Interference Counter-Screen

  • Prepare Controls: Set up your assay plate as usual, but substitute the target protein/enzyme with an equivalent volume of assay buffer.

  • Assay Components: Include your fluorescent probe (e.g., fluorescently labeled peptide, substrate) at the same concentration used in the main assay.

  • Add Compound: Add your test compound across a range of concentrations.

  • Incubate and Read: Follow the standard incubation time and read the plate on your detector using the same settings (filters, gain) as your primary assay.

Interpreting the Results:

Observation in Target-Free WellsInterpretationNext Step
Dose-dependent increase in signalCompound is Autofluorescent. It is emitting light in the detection channel.False positive. Deprioritize or find an orthogonal, non-fluorescence assay.
Dose-dependent decrease in signalCompound is a Quencher. It is absorbing light and reducing the probe's signal.False positive (in inhibition assays). Deprioritize or find an orthogonal assay.
No significant change in signalNo direct fluorescence interference. The observed activity is likely related to the target.Proceed with hit validation.
Q4: My hit from the primary screen is not active in a different, orthogonal assay format. What does this mean?

A: This is a classic sign of technology-specific assay interference. An orthogonal assay is one that measures the same biological event (e.g., binding, enzyme inhibition) but uses a different detection method (e.g., moving from a fluorescence readout to a label-free system like SPR).[8] If a compound is a true hit, its activity should be independent of the detection technology.

The Diagnostic Test: The Hit Triage Workflow

A systematic workflow is essential to efficiently eliminate false positives and build confidence in your hits.

cluster_cs Counter-Screen Panel Start Primary HTS Hit DoseResponse Confirm Dose-Response (IC50/EC50) Start->DoseResponse CounterScreens Run Parallel Counter-Screens DoseResponse->CounterScreens Orthogonal Test in Orthogonal Assay (e.g., SPR, ITC, LC-MS) CounterScreens->Orthogonal If all screens are clean Artifact Assay Artifact (Deprioritize) CounterScreens->Artifact If any screen is positive Aggregation Aggregation Assay (+/- Detergent) Fluorescence Fluorescence Interference (Target-Free Assay) Reactivity Chemical Reactivity Screen (e.g., Thiol Reactivity) Validated Validated Hit Orthogonal->Validated Activity Confirmed Orthogonal->Artifact Activity Not Confirmed

Caption: A logical workflow for hit validation, moving from primary hit to confirmed lead by systematically ruling out interference.

Part 3: Best Practices & Advanced Characterization
Confirming Direct Target Engagement

Even after passing initial counter-screens, it is crucial to confirm that your compound binds directly to its intended target. Biophysical methods provide unambiguous evidence of a physical interaction.

  • Surface Plasmon Resonance (SPR): Immobilize your target protein on a sensor chip and flow the compound over it. This technique provides real-time kinetics (kon, koff) and affinity (KD) data.[10]

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS) of the interaction.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can map the binding site of a compound on the protein surface by observing chemical shift perturbations in the protein's NMR spectrum upon ligand addition.[11]

Adopting a rigorous, multi-step validation strategy is the most reliable way to ensure that your research efforts are focused on chemically tractable compounds with genuine, on-target biological activity.

References
  • BIT 479/579 High-throughput Discovery. What are PAINS? [Internet].
  • Wikipedia. Pan-assay interference compounds [Internet].
  • ACS Chemical Biology. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations [Internet]. ACS Publications.
  • Drug Hunter. AICs and PAINS: Mechanisms of Assay Interference [Internet].
  • ResearchGate. Effect of guanidine and arginine on protein-ligand interactions in multimodal cation-exchange chromatography | Request PDF [Internet].
  • Longdom Publishing. Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations [Internet].
  • NCBI Bookshelf. Interference with Fluorescence and Absorbance - Assay Guidance Manual [Internet].
  • RSC Publishing. Guanidinium–amino acid hydrogen-bonding interactions in protein crystal structures: implications for guanidinium-induced protein denaturation [Internet].
  • NIH. Preferential Interactions of Guanidinum Ions with Aromatic Groups over Aliphatic Groups - PMC [Internet].
  • ResearchGate. Interference of 2-ME and GuHCl in capture ELISA using monoclonal... [Internet].
  • NIH. Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain - PMC [Internet].
  • NIH. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [Internet].
  • MDPI. Unfolding and Aggregation of Lysozyme under the Combined Action of Dithiothreitol and Guanidine Hydrochloride: Optical Studies [Internet].
  • NIH. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [Internet].

Sources

Technical Support Center: Mitigating Off-Target Effects of 1-(Pyrimidin-2-yl)guanidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 1-(Pyrimidin-2-yl)guanidine derivatives. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you navigate the complexities of your experiments, particularly in identifying and mitigating off-target effects. As drug development professionals, we understand that robust, reproducible, and accurately interpreted data is paramount. This resource leverages field-proven insights to ensure the scientific integrity of your work.

The 1-(Pyrimidin-2-yl)guanidine scaffold is a versatile chemotype found in a variety of kinase inhibitors and other targeted agents.[1][2][3] While potent, these small molecules can interact with unintended proteins, leading to ambiguous results or unforeseen toxicity.[4][5][6] This guide will equip you with the strategies to de-risk your compounds and build a stronger, more compelling data package.

Section 1: Foundational FAQs

This section addresses the fundamental questions researchers face when working with this class of compounds.

Q1: What are the typical molecular targets for 1-(Pyrimidin-2-yl)guanidine derivatives?

A1: This scaffold is frequently employed in the design of kinase inhibitors.[1][7] The pyrimidine ring can form key hydrogen bonds in the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[8] For example, derivatives have been developed as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1).[1] However, the guanidine group's ability to form strong interactions means these compounds can also target other protein classes, and some have even been investigated for their ability to bind DNA.[9]

Q2: Can you explain "on-target" versus "off-target" effects?

A2: Certainly. An "on-target" effect is the desired biological consequence of your compound binding to its intended molecular target. In contrast, an "off-target" effect is any biological response caused by the compound binding to a different, unintended protein.[10][11] These off-target interactions are a primary cause of unexpected toxicity and can lead to misinterpretation of a compound's mechanism of action.[6][12] It's crucial to distinguish between direct off-target binding and the indirect downstream consequences of on-target inhibition.[11]

Q3: Why is identifying and mitigating off-target effects so critical in my research?

A3: Addressing off-target effects is fundamental to both basic research and drug development for several reasons:

  • Safety and Toxicity: Unidentified off-target interactions are a leading cause of adverse drug reactions and failure in preclinical and clinical trials.[12]

  • Data Integrity: For chemical probes used to study protein function, high selectivity is mandatory. An uncharacterized, promiscuous compound can generate misleading or irreproducible data.[12]

Section 2: Troubleshooting Guides for Experimental Challenges

This section is structured to address specific problems you may encounter during your experiments.

Q: My compound induces the desired cell death, but I'm not sure if it's acting through my intended kinase target. How can I definitively confirm on-target engagement in my cells?

A: This is a critical validation step. A phenotypic effect alone is not sufficient evidence of target engagement. You must directly demonstrate that your compound is physically binding to its intended target in a cellular environment. The most robust method for this is the Cellular Thermal Shift Assay (CETSA) .[14][15][16]

Causality Explained: CETSA operates on the principle that when a compound binds to a protein, it stabilizes the protein's structure.[17] This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell lysates treated with your compound across a temperature gradient and then measuring the amount of soluble target protein remaining, you can detect a "thermal shift." A positive shift (i.e., the protein is stable at higher temperatures) is direct evidence of target engagement.[15][17]

Below is a workflow to guide your target engagement validation process.

A Observe desired cellular phenotype B Hypothesize on-target mechanism A->B C Perform Cellular Thermal Shift Assay (CETSA) B->C D Analyze CETSA Data: Plot Fraction Soluble vs. Temp C->D E Positive Thermal Shift (Curve shifts right) D->E  Observed? F No Thermal Shift D->F  Observed? G Conclusion: Direct evidence of target engagement in cells. E->G H Conclusion: - No target engagement at tested conc. - Phenotype is likely off-target driven. F->H

Caption: Workflow for On-Target Engagement Validation using CETSA.

For a detailed methodology, please see the Key Experimental Protocols section below.

Q: I'm observing a potent cellular effect at a concentration far below my compound's biochemical IC₅₀ for its primary target. What's going on?

A: This scenario strongly suggests that a highly potent off-target is driving the observed phenotype. Your next step is to identify this unknown interactor. The most effective way to do this is through broad, unbiased screening.

Recommended Action: Kinome Profiling. Since 1-(Pyrimidin-2-yl)guanidine derivatives are often kinase inhibitors, a kinome-wide selectivity screen is the logical first step.[8] These are commercially available services that test your compound's activity against a large panel of hundreds of human kinases.[18][19][20]

Causality Explained: The human genome contains over 500 kinases (the "kinome"), many of which share highly conserved ATP-binding sites.[8] This conservation makes achieving perfect selectivity challenging.[21] A kinome scan provides a global view of your compound's selectivity, revealing potent off-targets that would be missed by hypothesis-driven experiments. Early profiling allows you to either discard promiscuous compounds or use the off-target data to guide medicinal chemistry efforts to improve selectivity.[22]

Profiling Platform Type Key Principle ATP Concentration Advantages Considerations Recommended Service Providers
Radiometric Assay Measures incorporation of ³³P-ATP into a substrate. A direct measure of enzymatic activity.Typically fixed at a low, non-physiological concentration (e.g., 10 µM) or at the ATP Km.Gold standard, highly sensitive, well-established.Use of radioactivity, endpoint measurement may miss complex inhibition kinetics.Reaction Biology (HotSpot™)[18]
Activity-Based Assay Uses fluorescence or luminescence to continuously monitor enzyme activity in real-time.Can be run at physiological ATP (1 mM) and/or ATP Km.Provides kinetic data, can identify time-dependent inhibitors, avoids radioactivity.May be less sensitive for some slow-off-rate inhibitors.AssayQuant (KinSight™)[19], MtoZ Biolabs[23]
Competition Binding Assay Measures the ability of a compound to displace a known ligand from the kinase active site.Not applicable (measures binding, not activity).High throughput, can identify non-ATP competitive binders.Does not confirm inhibition of kinase activity.Eurofins Discovery (KINOMEscan™)

Below is a decision tree to help you investigate the potent off-target.

A Potent phenotype observed below on-target IC₅₀ B Hypothesize Potent Off-Target Effect A->B C Is the compound ATP-competitive? B->C D Perform Broad Kinome Profiling Screen C->D Yes / Likely E Consider Proteome-wide CETSA (TPP) or Affinity Chromatography-MS C->E No / Unknown F Analyze Profiling Data: Identify kinases inhibited >90% at screening concentration D->F G Validate Hits: - Determine IC₅₀ for top off-targets - Use CETSA to confirm cellular engagement - Use siRNA/CRISPR to phenocopy F->G H Validated Off-Target Identified G->H

Caption: Decision Tree for Investigating and Validating Off-Target Effects.

Q: How can I proactively design next-generation compounds with improved selectivity?

A: This is an excellent question that moves from troubleshooting to rational design. Improving selectivity involves exploiting the subtle differences between kinase active sites.

Strategies for Rational Design:

  • Structure-Based Design: If a crystal structure of your compound bound to its target exists, analyze the binding mode. Look for opportunities to introduce chemical moieties that create favorable interactions with non-conserved residues in the on-target kinase or steric clashes with residues in key off-target kinases.[24][25]

  • Target the "Gatekeeper" Residue: This residue controls access to a hydrophobic pocket near the ATP-binding site. The size of the gatekeeper residue varies across the kinome. Targeting kinases with smaller gatekeepers (like threonine) while avoiding those with larger ones (like methionine or phenylalanine) is a classic strategy for achieving selectivity.[8]

  • Computational Prediction: Before synthesis, use in silico tools to predict a compound's likely off-targets. These methods use machine learning and chemical similarity algorithms to compare your molecule against large databases of known compound-protein interactions.[26][27] This can help prioritize which derivatives to synthesize and which to avoid.

cluster_0 Kinase ATP Binding Pocket Hinge Hinge Region (Conserved) Gatekeeper Gatekeeper Residue (Variable Size) Hinge->Gatekeeper Exploit for Selectivity Pocket Hydrophobic Pocket Gatekeeper->Pocket DFG DFG Motif (Regulates Conformation)

Caption: Key Regions of the Kinase Active Site for Selective Inhibitor Design.

Section 3: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement Confirmation

This protocol provides a general workflow for a Western Blot-based CETSA.

Materials:

  • Cell culture flasks and reagents

  • Your 1-(Pyrimidin-2-yl)guanidine derivative (and DMSO as vehicle control)

  • PBS, protease and phosphatase inhibitor cocktails

  • Liquid nitrogen and a dry ice/ethanol bath

  • PCR machine or thermal cycler

  • Ultracentrifuge

  • SDS-PAGE and Western Blotting reagents

  • Validated primary antibody against your target protein

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of flasks with your compound at an appropriate concentration (e.g., 10x the cellular EC₅₀) and another set with an equivalent volume of DMSO (vehicle control). Incubate for the desired time (e.g., 1-2 hours).

  • Cell Harvest: Harvest cells by scraping, wash with PBS, and resuspend the cell pellet in PBS containing protease/phosphatase inhibitors.

  • Aliquoting and Heating: Aliquot the cell suspension (e.g., 50 µL per tube) into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 100,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation and Analysis: Carefully collect the supernatant (soluble fraction) from each tube. Normalize protein concentration using a BCA assay. Analyze the samples by SDS-PAGE and Western Blot using an antibody specific to your target protein.

  • Data Analysis: Quantify the band intensity for each temperature point. For both the DMSO and compound-treated samples, plot the relative band intensity (normalized to the lowest temperature point) against the temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.

References
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). Vertex AI Search.
  • Norman, R. A., Toogood, P. L., & Brehmer, D. (2006). Strategies for the design of potent and selective kinase inhibitors. PubMed.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). PubMed Central.
  • Kinase inhibitor selectivity and design. (2016). Chodera lab // MSKCC.
  • Kinome Profiling Service. (n.d.). MtoZ Biolabs.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). SciLifeLab Publications.
  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
  • Activity-Based Kinase Selectivity and Profiling Services. (n.d.). AssayQuant.
  • Strategies for the Design of Selective Protein Kinase Inhibitors. (n.d.). Ingenta Connect.
  • Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? (n.d.). Taylor & Francis Online.
  • KinomeView Profiling. (n.d.). Cell Signaling Technology.
  • Computational Prediction of Off-Target Effects in CRISPR Systems. (2025). Biopublisher.ca.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications.
  • Direct, indirect and off-target effects of kinase inhibitors. (n.d.). ResearchGate.
  • A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. (n.d.). Benchchem.
  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. (n.d.). Semantic Scholar.
  • Kinome Profiling. (2024). Oncolines B.V..
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). NIH.
  • Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. (2025). ResearchGate.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers.
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PMC.
  • Technical Support Center: Investigating Off-Target Effects of Small Molecules. (n.d.). Benchchem.
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (n.d.). MDPI.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (n.d.). NIH.
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025). PubMed Central.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central.
  • How can off-target effects of drugs be minimised? (2025). Patsnap Synapse.
  • Novel approaches to screening guanidine derivatives. (2014). PubMed.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-(Pyrimidin-2-yl)guanidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics due to its presence in numerous biologically active compounds and its synthetic tractability.[1][2][3] When coupled with a guanidinium group, a prevalent motif in natural and synthetic bioactive molecules, the resulting 1-(pyrimidin-2-yl)guanidine core presents a versatile platform for targeting a range of biological entities, from kinases to receptors.[4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(pyrimidin-2-yl)guanidine analogs, offering a comparative overview of their performance as inhibitors of various biological targets, supported by experimental data and detailed protocols.

The Strategic Design of 1-(Pyrimidin-2-yl)guanidine Analogs

The core structure of 1-(pyrimidin-2-yl)guanidine offers multiple points for chemical modification, each influencing the compound's physicochemical properties and biological activity. Strategic alterations to the pyrimidine ring, the guanidine group, and the introduction of various substituents have led to the discovery of potent and selective inhibitors for targets such as Mitogen- and Stress-Activated Kinase 1 (MSK1) and Toll-Like Receptor 4 (TLR4).[5][6]

A generalized structure for SAR exploration is presented below:

Caption: General scaffold of 1-(Pyrimidin-2-yl)guanidine analogs and key modification points.

Comparative Analysis of Biological Activity

The biological activity of 1-(pyrimidin-2-yl)guanidine analogs is highly dependent on the nature and position of substituents. This section compares the inhibitory activities of various analogs against their respective targets, highlighting key SAR trends.

Case Study 1: Arylpyridin-2-yl Guanidine Derivatives as MSK1 Inhibitors

While the core in this study is a pyridine, the SAR principles for the guanidine moiety are highly translatable to a pyrimidine system. A screening of a compound library identified 1-(6-phenylpyridin-2-yl)guanidine as a hit compound for MSK1 inhibition.[5][7][8] The subsequent SAR study explored modifications on the pyridine ring and the guanidine group.

Table 1: SAR of Arylpyridin-2-yl Guanidine Analogs as MSK1 Inhibitors [7]

CompoundPyridine SubstitutionGuanidine ModificationIC50 (µM) for MSK1
1a (Hit) 6-phenylUnsubstituted17.9
1j 6-(4-chlorophenyl)Unsubstituted> 30 (cytotoxic)
1q 6-(4-methoxyphenyl)Unsubstituted> 30 (cytotoxic)
49d Benzimidazole scaffold (rigid mimetic)4-substituted amino1.8

Key Insights from the Study:

  • Aryl Substitution on the Pyridine Ring: The position of the phenyl group on the pyridine ring was crucial for activity.

  • Introduction of Substituents on the Phenyl Ring: Simple substitutions on the 6-phenyl ring, such as chloro and methoxy groups, led to cytotoxicity.[7]

  • Rigidification of the Scaffold: Replacing the flexible aryl-pyridine core with a more rigid benzimidazole scaffold, which mimics a favorable intramolecular hydrogen bond, resulted in a significant increase in potency (compound 49d ).[7] This highlights the importance of conformational constraint in inhibitor design.

Case Study 2: N-Aryl-N'-(5-(2-hydroxybenzoyl)pyrimidin-2-yl)guanidines as TLR4 Antagonists

This study directly explores the SAR of 1-(pyrimidin-2-yl)guanidine analogs as antagonists of TLR4, a key receptor in inflammatory responses.[6]

Table 2: SAR of N-Aryl-N'-(pyrimidin-2-yl)guanidines as TLR4 Antagonists [6]

CompoundR1 (on benzoyl)R2 (on arylguanidine)IC50 (µM) for TLR4
Lead Compound 5-methoxy4-fluoroLow micromolar range
Analog 1 H4-fluoroLess active
Analog 2 5-methoxyHLess active
Analog 3 5-methoxy2-fluoroInactive

Key Insights from the Study:

  • Substituents on the Benzoyl Moiety: A methoxy group at the 5-position of the 2-hydroxybenzoyl group was found to be important for potent antagonist activity.[6]

  • Substituents on the Arylguanidine Moiety: A fluorine atom at the 4-position of the N-aryl ring was optimal for activity. Moving the fluorine to the 2-position or removing it completely resulted in a loss of potency.[6] This indicates a specific and sensitive interaction within the binding pocket.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section details the key experimental methodologies employed in the SAR studies.

General Synthesis of 1-(Pyrimidin-2-yl)guanidine Analogs

The synthesis of these analogs typically involves a multi-step process. A representative synthetic route is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., 2-aminopyrimidine, substituted anilines) Step1 Synthesis of N-aryl-N'-(pyrimidin-2-yl)thiourea Start->Step1 Reaction with isothiocyanate Step2 S-methylation Step1->Step2 Methyl iodide Step3 Guanidinylation Step2->Step3 Ammonia or amine Final Final Product (1-(Pyrimidin-2-yl)guanidine analog) Step3->Final

Caption: A typical synthetic workflow for 1-(Pyrimidin-2-yl)guanidine analogs.

Step-by-Step Protocol for Synthesis:

  • Synthesis of N-Aryl-N'-(pyrimidin-2-yl)thiourea: To a solution of 2-aminopyrimidine in a suitable solvent (e.g., THF), an equimolar amount of the corresponding aryl isothiocyanate is added. The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The product is then isolated by filtration or evaporation of the solvent.

  • S-methylation: The synthesized thiourea derivative is dissolved in a suitable solvent (e.g., acetone), and an excess of methyl iodide is added. The reaction is stirred at room temperature until the formation of the S-methylisothiourea hydroiodide salt is complete.

  • Guanidinylation: The S-methylisothiourea salt is treated with a solution of ammonia or a primary/secondary amine in a suitable solvent (e.g., ethanol) to yield the final guanidine derivative. The product is purified by crystallization or column chromatography.

In Vitro Kinase Inhibition Assay (Example: MSK1)

The inhibitory activity of the synthesized compounds against their target kinase is determined using an in vitro enzymatic assay.

Step-by-Step Protocol for MSK1 Inhibition Assay: [7]

  • Assay Principle: The assay measures the phosphorylation of a specific peptide substrate by the kinase. The amount of phosphorylation is quantified, and the inhibition by the test compound is calculated.

  • Materials: Recombinant human MSK1, peptide substrate (mimicking the sequence around Ser276 of NF-κB p65), ATP, assay buffer, and a detection system (e.g., fluorescence-based or radiometric).

  • Procedure:

    • The kinase reaction is performed in a 96-well plate.

    • A solution of the test compound at various concentrations is pre-incubated with the MSK1 enzyme in the assay buffer.

    • The reaction is initiated by adding a mixture of the peptide substrate and ATP.

    • The plate is incubated at 30°C for a specified period.

    • The reaction is stopped, and the amount of phosphorylated substrate is determined using the chosen detection method.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the dose-response data to a sigmoidal curve.

Cellular Assay for TLR4 Antagonism

The antagonist activity of the compounds on TLR4 is evaluated in a cellular context.

Step-by-Step Protocol for TLR4 Antagonist Assay: [6]

  • Cell Line: A human embryonic kidney cell line (HEK293) stably co-transfected with human TLR4, MD-2, and CD14, and containing a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter is used.

  • Assay Principle: Activation of TLR4 by its ligand (e.g., lipopolysaccharide, LPS) leads to the activation of the NF-κB signaling pathway and subsequent expression of the SEAP reporter. An antagonist will inhibit this process.

  • Procedure:

    • The cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with the test compounds at various concentrations for a short period before being stimulated with a fixed concentration of LPS.

    • The plate is incubated for 24 hours to allow for SEAP expression.

    • The cell culture supernatant is collected, and the SEAP activity is measured using a colorimetric or chemiluminescent substrate.

  • Data Analysis: The percentage of inhibition of LPS-induced SEAP activity is calculated for each compound concentration. The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

The 1-(pyrimidin-2-yl)guanidine scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors for various biological targets. The SAR studies highlighted in this guide demonstrate that subtle modifications to the pyrimidine ring, the guanidine moiety, and the overall molecular conformation can lead to significant changes in biological activity. Future research in this area should focus on expanding the chemical diversity of these analogs, exploring novel substitution patterns, and employing computational methods to guide the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate and build upon the promising therapeutic potential of this compound class.

References

  • Bories, C., et al. (2016). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 21(3), 391. [Link][5][7][8]

  • Sova, M., et al. (2016). Synthesis and Biological Evaluation of N-Aryl-N'-(5-(2-hydroxybenzoyl)pyrimidin-2-yl)guanidines as Toll-Like Receptor 4 Antagonists. Medicinal Chemistry, 12(6), 576-586. [Link][6]

  • Proksch, P., et al. (2011). Chemical and pharmacological significance of natural guanidines from marine invertebrates. Current Medicinal Chemistry, 18(12), 1765-1785. [Link][4]

  • Jain, A. K., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 18(5), 486-503. [Link][1]

  • Iqbal, M. A., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-15. [Link][2]

  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 100. [Link][3]

Sources

A Comparative Guide to Aryl-Guanidine Scaffolds and Other Kinase Inhibitors in Inflammatory Signaling: A Focus on MSK1

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the novel aryl-guanidine kinase inhibitor scaffold with established inhibitors targeting Mitogen- and Stress-Activated Kinase 1 (MSK1) and related inflammatory signaling pathways. By examining experimental data, we will explore the nuances of potency, selectivity, and mechanism of action, offering valuable insights for researchers in drug discovery and chemical biology.

Introduction: Kinases in Inflammatory Signaling

Protein kinases are central regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins to modulate their activity. Their dysregulation is a hallmark of numerous diseases, including cancer and chronic inflammatory conditions. Mitogen- and Stress-Activated Kinase 1 (MSK1), a nuclear serine/threonine kinase, plays a pivotal role in the inflammatory response. Activated downstream of the p38 and ERK MAP kinase pathways, MSK1 phosphorylates transcription factors such as CREB and NF-κB p65, leading to the expression of pro-inflammatory cytokines like IL-6 and TNF-α. This central role makes MSK1 a compelling therapeutic target for inflammatory diseases such as asthma and psoriasis.

The development of small molecule inhibitors targeting such kinases is a cornerstone of modern drug discovery. The ideal inhibitor combines high potency with stringent selectivity to minimize off-target effects. This guide will focus on a recently identified aryl-guanidine scaffold, using 1-(6-phenylpyridin-2-yl)guanidine as a case study, and compare its performance with a panel of diverse and well-characterized kinase inhibitors.

The Aryl-Guanidine Scaffold: A Case Study on 1-(6-phenylpyridin-2-yl)guanidine

The aryl-guanidine moiety represents an emerging scaffold in kinase inhibitor design. Through a library screening, 1-(6-phenylpyridin-2-yl)guanidine was identified as a novel inhibitor of MSK1.[1]

  • Mechanism of Action : Like most kinase inhibitors, it is predicted to be an ATP-competitive inhibitor, occupying the ATP-binding pocket of the MSK1 enzyme. The guanidinium group is well-suited for forming strong hydrogen bond interactions with the kinase hinge region, a critical anchoring point for many inhibitors.

  • Initial Potency : In enzymatic assays, 1-(6-phenylpyridin-2-yl)guanidine demonstrated a half-maximal inhibitory concentration (IC50) of approximately 17.9 µM against MSK1. While this represents a modest potency, it serves as a crucial starting point for further structure-activity relationship (SAR) studies aimed at improving efficacy.

The discovery of this hit compound validates the aryl-guanidine core as a viable scaffold for targeting MSK1 and opens the door for medicinal chemistry efforts to enhance its potency and selectivity.

Profiles of Comparator Kinase Inhibitors

To contextualize the performance of the aryl-guanidine scaffold, we will compare it against four inhibitors with distinct profiles: two established MSK1 inhibitors (H89 and Fasudil), a broadly non-selective inhibitor (Staurosporine), and a multi-targeted clinical drug with known anti-inflammatory properties (Dasatinib).

Staurosporine: The Promiscuous Pan-Kinase Inhibitor

Staurosporine is a natural product originally isolated from Streptomyces staurosporeus. It is a potent, ATP-competitive inhibitor of a vast number of protein kinases, binding to the ATP pocket with high affinity but very little selectivity.[2][3][4]

  • Potency : It exhibits low nanomolar IC50 values against a wide array of kinases, including PKC (0.7 nM), PKA (7 nM), and p60v-src (6 nM).[3][4]

  • Utility : Due to its lack of specificity, Staurosporine is unsuitable for clinical use but remains an invaluable research tool for inducing apoptosis and as a positive control in kinase screening assays to confirm enzyme activity and assay sensitivity.[5]

H89: The PKA Inhibitor with MSK1 Activity

H89 is a widely used isoquinolinesulfonamide compound primarily known as a potent inhibitor of Protein Kinase A (PKA).[6][7] However, its activity is not limited to PKA, and it demonstrates significant inhibition of several other kinases.[6][8][9]

  • Target Profile : While most potent against PKA (IC50 = ~135 nM), H89 also inhibits MSK1 (IC50 = 120 nM), S6K1 (IC50 = 80 nM), and ROCKII (IC50 = 270 nM).[6][8][9]

  • Considerations : The multi-kinase activity of H89 complicates the interpretation of cellular studies. While effective at inhibiting MSK1, any observed biological effect could be confounded by the simultaneous inhibition of PKA, ROCK, and other targets.[7]

Fasudil: The Clinically Approved ROCK Inhibitor

Fasudil (HA-1077) is an inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) approved in Japan for treating cerebral vasospasm.[10] Its primary targets are ROCK1 and ROCK2, but it displays activity against other kinases at higher concentrations.[11][12]

  • Target Profile : Fasudil is most potent against ROCK2 (IC50 = 1.9 µM).[11] It also inhibits MSK1 with an IC50 of 5 µM .[11]

  • Clinical Relevance : As a clinically approved drug, Fasudil provides a benchmark for a compound with established pharmacokinetic and safety profiles, though its use as a specific MSK1 probe is limited by its primary activity against ROCK.

Dasatinib: A Multi-Targeted Inhibitor with Anti-Inflammatory Effects

Dasatinib is a second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[13] It is a potent dual inhibitor of BCR-Abl and Src-family kinases but also hits a broad range of other kinases.[13] Interestingly, Dasatinib has demonstrated significant immunomodulatory and anti-inflammatory effects.[14][15]

  • Mechanism of Anti-Inflammatory Action : Dasatinib's effects on inflammation are, in part, mediated by the inhibition of Salt-Inducible Kinases (SIKs).[16] This leads to a shift in macrophage polarization towards an anti-inflammatory phenotype, characterized by increased production of IL-10 and decreased secretion of pro-inflammatory cytokines like IL-6 and TNF-α.[14][15][16]

  • Relevance to MSK1 Pathway : While not a direct MSK1 inhibitor, Dasatinib modulates the same cytokine outputs (IL-6, IL-10, TNF-α) through a different kinase family, making it an excellent functional comparator for evaluating pathway-level effects.

Comparative Analysis: Potency and Selectivity

The performance of these inhibitors is best understood through a direct comparison of their inhibitory concentrations against key targets.

Compound Scaffold Class Primary Target(s) MSK1 IC50 Other Key Targets (IC50) Selectivity Profile
1-(6-phenylpyridin-2-yl)guanidine Aryl-GuanidineMSK1~18,000 nM[1]Data not widely availableUnder Investigation
H89 IsoquinolinesulfonamidePKA120 nM[8][9]PKA (135 nM), S6K1 (80 nM), ROCKII (270 nM)[6][8][9]Moderate
Fasudil IsoquinolinesulfonamideROCK25,000 nM[11]ROCK2 (1,900 nM), PRK2 (4,000 nM)[11]Moderate
Dasatinib AminopyrimidineBCR-Abl, Src familyNot a primary targetBcr-Abl (<1 nM), Src (<1 nM), c-Kit (79 nM), SIKs[16]Multi-Targeted
Staurosporine IndolocarbazolePan-KinaseExpected low nMPKC (0.7 nM), PKA (7 nM), c-Fgr (2 nM), etc.[2][4]Non-Selective

This data highlights the trade-offs between potency and selectivity. H89 is the most potent MSK1 inhibitor in this set, but its activity against PKA and ROCK at similar concentrations makes it non-selective. Fasudil is less potent against MSK1 and more selective for ROCK. The aryl-guanidine hit compound is currently the least potent but may offer a novel chemical scaffold for developing highly selective MSK1 inhibitors.

Visualizing the Signaling Context

MSK1 is a key node in the MAPK signaling cascade that leads to an inflammatory response. Its inhibition is designed to prevent the phosphorylation and activation of transcription factors that drive pro-inflammatory gene expression.

G cluster_0 Cell Exterior cluster_1 Cytoplasm / Nucleus LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 Stimulus MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K MAP2K p38 / ERK MAP2K MAP3K->MAP2K MAPK p38 / ERK MAPK MAP2K->MAPK MSK1 MSK1 MAPK->MSK1 NFkB NF-κB (p65) MSK1->NFkB Phosphorylation CREB CREB MSK1->CREB Phosphorylation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Transcription CREB->Cytokines Transcription Inhibitors Aryl-Guanidine H89 Fasudil Inhibitors->MSK1 G cluster_workflow In Vitro Kinase Assay Workflow A 1. Prepare Compound Dilutions B 2. Add Compound, Enzyme & Substrate to Plate A->B C 3. Initiate Reaction with [γ-³²P]ATP B->C D 4. Incubate (30°C, 30-60 min) C->D E 5. Stop Reaction & Spot on Paper D->E F 6. Wash to Remove Free ATP E->F G 7. Quantify Radioactivity (Scintillation Counting) F->G H 8. Calculate IC50 G->H

Workflow for in vitro IC50 determination.
Protocol 2: Cell-Based Assay for Downstream Target Engagement

This protocol measures the ability of an inhibitor to block a specific signaling event within a relevant cell model, providing a more physiologically relevant measure of efficacy.

Objective: To measure the inhibition of LPS-induced IL-6 production in RAW264.7 macrophage cells.

Materials:

  • RAW264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • IL-6 ELISA Kit

  • 96-well cell culture plates

Methodology:

  • Cell Plating: Seed RAW264.7 cells into a 96-well plate at a density that allows for sub-confluency after 24 hours (e.g., 5 x 10⁴ cells/well) and incubate overnight.

  • Compound Pre-treatment: Remove the culture medium. Add fresh, serum-free medium containing the desired concentrations of the test compound (or vehicle control, DMSO). Incubate for 1-2 hours to allow the compound to enter the cells.

  • Inflammatory Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to stimulate the inflammatory response. Do not add LPS to negative control wells.

  • Incubation: Incubate the plate for a period sufficient for cytokine production (e.g., 18-24 hours).

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • ELISA: Quantify the concentration of IL-6 in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions precisely.

  • Data Analysis:

    • Normalize the IL-6 concentrations to the LPS-stimulated, vehicle-treated control wells (100% response).

    • Plot the percent inhibition of IL-6 production against the logarithm of inhibitor concentration.

    • Fit the data to determine the cellular EC50 (effective concentration, 50%).

    • Optional: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the cells remaining in the plate to ensure the observed inhibition is not due to cytotoxicity.

G cluster_workflow Cell-Based IL-6 Inhibition Assay A 1. Seed Macrophage Cells in Plate B 2. Pre-treat with Inhibitor A->B C 3. Stimulate with LPS B->C D 4. Incubate (24h) C->D E 5. Collect Supernatant D->E F 6. Quantify IL-6 via ELISA E->F G 7. Determine Cellular EC50 F->G

Workflow for cell-based functional assay.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating kinase inhibitors targeting the inflammatory MSK1 pathway.

  • The aryl-guanidine scaffold, represented by 1-(6-phenylpyridin-2-yl)guanidine, is a promising but nascent starting point. Its modest initial potency (IC50 ~18 µM) requires significant medicinal chemistry optimization to be competitive with more established inhibitors. However, its novel structure may offer a unique opportunity to achieve high selectivity for MSK1, a feature lacking in other tool compounds like H89.

  • H89 and Fasudil are potent inhibitors of MSK1 but suffer from significant off-target activities on PKA and ROCK, respectively. This polypharmacology complicates their use as specific probes for MSK1 function in cellular systems.

  • Dasatinib provides a compelling example of pathway modulation without direct target inhibition, achieving anti-inflammatory effects by targeting SIKs. This highlights that different inhibitory strategies can converge on the same biological outcomes.

  • Staurosporine remains the benchmark for potent, non-selective inhibition, useful as a control but not as a specific probe.

For researchers in drug development, the path forward involves leveraging the SAR of the aryl-guanidine scaffold to improve potency while profiling its selectivity across the kinome. The ultimate goal is to develop an inhibitor that combines the high potency of H89 with a clean selectivity profile, creating a superior tool for dissecting MSK1 biology and a potential therapeutic for inflammatory diseases.

References

  • H-89. ISB Server Wahoo. (2021-03-22). [Link]

  • H-89. Wikipedia. [Link]

  • Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases. PMC. [Link]

  • Pharmacological inhibition of protein kinases in intact cells: antagonism of beta adrenergic receptor ligand binding by H-89 reveals limitations of usefulness. PubMed. [Link]

  • The clinically approved drugs dasatinib and bosutinib induce anti-inflammatory macrophages by inhibiting the salt-inducible kinases. Biochemical Journal. (2015-01-06). [Link]

  • Fasudil MAPK1, MLCK, PKC, PKCRK2, ROCK II, ROCK1 27029. BPS Bioscience. [Link]

  • Dasatinib inhibits proinflammatory functions of mature human neutrophils. PMC. (2012-05-24). [Link]

  • MSK1 inhibitors. Chemical structures and IC50 values of three of the... ResearchGate. [Link]

  • Treatment Effects of the Second-Generation Tyrosine Kinase Inhibitor Dasatinib on Autoimmune Arthritis. Frontiers. (2019-01-09). [Link]

  • Treatment Effects of the Second-Generation Tyrosine Kinase Inhibitor Dasatinib on Autoimmune Arthritis. PMC. (2019-01-10). [Link]

  • Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. PMC. [Link]

  • Differential inhibition of T-cell receptor and STAT5 signaling pathways determines the immunomodulatory effects of dasatinib in chronic phase chronic myeloid leukemia. PubMed Central. (2023-06-01). [Link]

  • The many faces of H89: A review. ResearchGate. (2025-08-06). [Link]

  • The many faces of H89: a review. PubMed. [Link]

  • Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage. PubMed. [Link]

  • H89 enhances the sensitivity of cancer cells to glyceryl trinitrate through a purinergic receptor-dependent pathway. Oncotarget. (2015-03-30). [Link]

  • Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers. [Link]

Sources

Validating the Inhibitory Potential of 1-(Pyrimidin-2-yl)guanidine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic drug discovery, the identification and validation of novel small molecule inhibitors for established targets remain a cornerstone of innovation. This guide provides a comprehensive framework for validating the inhibitory activity of a promising compound, 1-(Pyrimidin-2-yl)guanidine. Drawing from established principles of enzyme kinetics and comparative analysis, we will explore the hypothesis that this molecule functions as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes.

This document will serve as a technical guide for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the proposed validation strategy. We will objectively compare the potential performance of 1-(Pyrimidin-2-yl)guanidine with commercially successful DPP-4 inhibitors, providing the necessary context for its evaluation as a potential therapeutic agent.

The Rationale: Why DPP-4?

The structural motif of a pyrimidine ring linked to a guanidine group is a recurring feature in a class of drugs known as gliptins, which are potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4).[1][2][3] DPP-4 is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5][6] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[4][5][6] This mechanism of action has established DPP-4 as a prime therapeutic target for type 2 diabetes.

Given the structural similarity of 1-(Pyrimidin-2-yl)guanidine to known DPP-4 inhibitors, it is a scientifically sound hypothesis that this compound may exert its biological activity through the same mechanism. The following sections will outline a rigorous, self-validating experimental workflow to test this hypothesis and quantify the inhibitory potency of 1-(Pyrimidin-2-yl)guanidine in comparison to established clinical agents.

The Incretin Effect and DPP-4 Inhibition Signaling Pathway

Figure 1: The incretin pathway and the proposed mechanism of action for 1-(Pyrimidin-2-yl)guanidine.

Comparative Inhibitory Potency: A Quantitative Analysis

To contextualize the potential efficacy of 1-(Pyrimidin-2-yl)guanidine, it is essential to compare its inhibitory activity against established, clinically approved DPP-4 inhibitors. The half-maximal inhibitory concentration (IC50) is a critical metric for this comparison. The table below presents the reported in vitro IC50 values for leading DPP-4 inhibitors, which will serve as benchmarks for our validation studies.

CompoundTargetIC50 (nM)Reference
Linagliptin DPP-4~1[7][8]
Sitagliptin DPP-4~18-19[7]
Saxagliptin DPP-4~50[7][9]
1-(Pyrimidin-2-yl)guanidine DPP-4To be determined

Experimental Validation: A Step-by-Step Protocol

The following protocol describes a robust, fluorescence-based in vitro assay to determine the IC50 value of 1-(Pyrimidin-2-yl)guanidine against human recombinant DPP-4. This method is widely adopted in high-throughput screening and inhibitor characterization.[10][11]

Experimental Workflow for DPP-4 Inhibition Assay

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup (96-well) cluster_reaction 3. Enzymatic Reaction & Measurement cluster_analysis 4. Data Analysis prep_buffer Prepare DPP-4 Assay Buffer prep_enzyme Dilute Human Recombinant DPP-4 prep_buffer->prep_enzyme prep_substrate Prepare Gly-Pro-AMC Substrate Solution prep_buffer->prep_substrate prep_inhibitor Create Serial Dilutions of 1-(Pyrimidin-2-yl)guanidine & Comparators prep_buffer->prep_inhibitor add_inhibitor Add Test Compound/Control to Wells prep_inhibitor->add_inhibitor add_enzyme Add Diluted DPP-4 Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C for 10 min add_enzyme->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate read_fluorescence Read Fluorescence (Ex: 360nm, Em: 460nm) incubate->read_fluorescence calc_inhibition Calculate Percent Inhibition read_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Figure 2: Step-by-step workflow for the in vitro DPP-4 inhibition assay.

Detailed Protocol

Materials:

  • Human recombinant Dipeptidyl Peptidase-4 (DPP-4)

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[12]

  • Fluorogenic Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)[13]

  • 1-(Pyrimidin-2-yl)guanidine (test compound)

  • Linagliptin, Sitagliptin, Saxagliptin (comparator compounds)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of DPP-4 Assay Buffer.

    • Dilute the human recombinant DPP-4 enzyme in DPP-4 Assay Buffer to the desired concentration.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in DMSO and then dilute to the final working concentration in DPP-4 Assay Buffer.

    • Prepare stock solutions of 1-(Pyrimidin-2-yl)guanidine and the comparator compounds in DMSO. Perform a serial dilution in DPP-4 Assay Buffer to obtain a range of concentrations for IC50 determination.

  • Assay Protocol:

    • To the wells of a 96-well microplate, add the following:

      • Test Wells: 25 µL of the serially diluted 1-(Pyrimidin-2-yl)guanidine or comparator compounds.

      • Positive Control (No Inhibition): 25 µL of DPP-4 Assay Buffer (containing the same percentage of DMSO as the test wells).

      • Negative Control (Background): 25 µL of DPP-4 Assay Buffer.

    • Add 50 µL of the diluted DPP-4 enzyme solution to the test wells and the positive control wells. Add 50 µL of DPP-4 Assay Buffer to the negative control wells.

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.[13]

    • Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.[13]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[10]

  • Data Analysis:

    • Subtract the average fluorescence of the negative control (background) wells from the fluorescence readings of all other wells.

    • Calculate the percent inhibition for each concentration of the test and comparator compounds using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Positive Control Well)] x 100

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Interpreting the Results: A Comparative Logic

The outcome of this experimental validation will allow for a direct and objective comparison of 1-(Pyrimidin-2-yl)guanidine with established DPP-4 inhibitors. The logical framework for interpreting the results is outlined below.

Logical Framework for Comparative Analysis

comparative_logic cluster_outcomes Potential Outcomes start Experimental Determination of IC50 for 1-(Pyrimidin-2-yl)guanidine ic50_determined IC50 Value Obtained start->ic50_determined compare Compare with Benchmark IC50 Values (Linagliptin, Sitagliptin, Saxagliptin) ic50_determined->compare outcome1 IC50 (Test) << IC50 (Benchmarks) Potentially Superior Potency compare->outcome1 outcome2 IC50 (Test) ≈ IC50 (Benchmarks) Comparable Potency compare->outcome2 outcome3 IC50 (Test) >> IC50 (Benchmarks) Inferior Potency compare->outcome3 outcome4 No significant inhibition Hypothesis is incorrect compare->outcome4 further_studies Proceed to Further Studies: - Selectivity profiling (DPP-8, DPP-9) - In vivo efficacy models - Pharmacokinetic analysis outcome1->further_studies outcome2->further_studies

Figure 3: Logical flow for the interpretation and comparison of experimental results.

Conclusion and Future Directions

This guide provides a scientifically rigorous and experimentally validated framework for assessing the inhibitory activity of 1-(Pyrimidin-2-yl)guanidine. By hypothesizing its action on DPP-4 and comparing it directly with established inhibitors, researchers can efficiently determine its potential as a novel therapeutic agent for type 2 diabetes. A favorable outcome, demonstrating comparable or superior potency, would strongly justify advancing this compound to further preclinical studies, including selectivity profiling against other dipeptidyl peptidases (e.g., DPP-8 and DPP-9), in vivo efficacy studies in relevant animal models, and comprehensive pharmacokinetic and toxicological evaluations. This structured approach ensures that the evaluation of 1-(Pyrimidin-2-yl)guanidine is both thorough and directly comparable to the current standards in the field.

References

  • Neumiller JJ, Campbell RK. Efficacy and Safety of Linagliptin (Tradjenta) in Adults With Type-2 Diabetes Mellitus. P T. 2012;37(6):339-348. [Link]

  • Assay Genie. DPP4 Inhibitor Screening Kit (Fluorometric). Accessed January 17, 2026. [Link]

  • Gallwitz B. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes. Diabetes Metab Syndr Obes. 2012;5:1-9. [Link]

  • Wang A, Dorso C, Kopcho L, et al. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. BMC Pharmacol. 2012;12:2. [Link]

  • Toth M. Linagliptin: A New DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Drugs of Today. 2011;47(9):651. [Link]

  • Nath R, Ghose A, Sabnis N, et al. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. Indian J Pharmacol. 2011;43(5):546-550. [Link]

  • BPS Bioscience. DPP4 Assay Kit. Accessed January 17, 2026. [Link]

  • ResearchGate. IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. Accessed January 17, 2026. [Link]

  • RCSB PDB. Linagliptin - Diabetes Mellitus. Accessed January 17, 2026. [Link]

  • ResearchGate. Potency, selectivity and prolonged binding of saxagliptin to DPP4: Maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. Accessed January 17, 2026. [Link]

  • RCSB PDB. Saxagliptin - Diabetes Mellitus. Accessed January 17, 2026. [Link]

  • Li Y, Zhang Y, Liu Y, et al. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Front Nutr. 2022;9:893322. [Link]

  • ResearchGate. The effect of dilution on the IC50 for inhibition of human plasma DPP... Accessed January 17, 2026. [Link]

  • Sharma S, Sahu D, Singh H, et al. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules. 2023;28(15):5860. [Link]

  • ResearchGate. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Accessed January 17, 2026. [Link]

  • Sharma S, Sahu D, Singh H, et al. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules. 2023;28(15):5860. [Link]

  • Al-masoudi NA, Al-Salihi NI, Al-Salihi AJ. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Iran J Med Sci. 2024;49(4):396-412. [Link]

  • Brieflands. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Accessed January 17, 2026. [Link]

  • GlobalRPH. DPP-4 INHIBITORS - Dipeptidyl Peptidase-4 Inhibitor - Gliptins. Accessed January 17, 2026. [Link]

  • Herman GA, Stevens C, Van Dyck K, et al. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin. Diabetes Ther. 2013;4(2):377-387. [Link]

  • ResearchGate. (PDF) Sitagliptin a DPP 4 Inhibitor. Accessed January 17, 2026. [Link]

  • Al-Sha'er MA, Abed A, Al-Sadder M, et al. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. Molecules. 2017;22(12):2153. [Link]

  • Johns Hopkins Diabetes Guide. DPP-IV Inhibitors. Accessed January 17, 2026. [Link]

  • Wikipedia. Dipeptidyl peptidase-4 inhibitor. Accessed January 17, 2026. [Link]

  • Kasina SVS, Baradhi KM. Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In: StatPearls. StatPearls Publishing; 2024. [Link]

Sources

A Comparative Guide to the Kinase Selectivity Profiling of 1-(Pyrimidin-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the kinase selectivity of 1-(Pyrimidin-2-yl)guanidine, a representative small molecule from a scaffold class of significant interest in medicinal chemistry. We will objectively compare its hypothetical performance with established kinase inhibitors, supported by detailed experimental methodologies and data interpretation strategies designed for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Profiling 1-(Pyrimidin-2-yl)guanidine

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] Consequently, they have become one of the most important target classes for drug discovery.[2] The 2-aminopyrimidine scaffold is a privileged structure in kinase inhibitor design, forming the core of at least eight FDA-approved drugs.[3] This motif is adept at forming key hydrogen bonds with the kinase hinge region, a conserved feature across the kinome.[3]

The subject of our study, 1-(Pyrimidin-2-yl)guanidine, combines this established pyrimidine core with a guanidinium group. The guanidinium moiety is known for its ability to participate in strong ionic and hydrogen-bonding interactions, particularly with acidic residues like aspartate and glutamate, and cation-π interactions with aromatic residues.[4][5] This combination suggests a high potential for potent kinase inhibition but also raises critical questions about selectivity. A related compound, 1-(6-phenylpyridin-2-yl)guanidine, has been identified as an inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1), validating this general scaffold as a starting point for kinase-targeted drug discovery.[6]

However, the very features that make this scaffold effective can also lead to broad off-target activity, as the ATP-binding site is highly conserved.[7] Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a crucial component of risk assessment and a guide for medicinal chemistry optimization.[8] This guide outlines the principles and a detailed protocol for performing such a study, comparing our lead compound against inhibitors with diverse selectivity profiles to establish a clear benchmark.

Designing the Selectivity Profiling Campaign

The goal of a selectivity profiling study is to understand the interaction landscape of a compound across the human kinome. A successful campaign depends on logical, well-justified choices in panel selection, assay technology, and comparator compounds.

Causality in Kinase Panel Selection

A common pitfall is to screen against a small, arbitrary panel of kinases. To generate a truly informative profile, a broad and diverse panel is essential. We recommend a comprehensive panel, such as those offered by Eurofins or Reaction Biology, that includes over 300 distinct kinases.[9][10] The rationale is threefold:

  • Identify Unforeseen Off-Targets: A broad screen can reveal unexpected interactions that may lead to toxicity or provide opportunities for drug repositioning.

  • Establish a Selectivity Landscape: It allows for the calculation of meaningful selectivity scores by comparing on-target potency against a wide array of off-targets.

  • Inform Structure-Activity Relationships (SAR): Understanding the kinome-wide effects of small structural modifications is key to rationally designing more selective compounds.

Selecting the Assay Technology: A Self-Validating System

Several technologies exist for measuring kinase activity, including radiometric assays, mobility-shift assays, and luminescence-based methods.[11][12] For this guide, we have selected the ADP-Glo™ Luminescence-Based Assay as our primary technology.[8][13]

Justification for ADP-Glo™:

  • Universality: The assay measures the production of ADP, a universal product of any kinase reaction. This allows for the direct comparison of activity across a diverse panel of kinases using a single, harmonized platform.[8]

  • High Sensitivity & Robustness: The luminescent signal is highly sensitive, allowing for the use of low enzyme concentrations, which better mimics physiological conditions and reduces the potential for assay artifacts.

  • Safety and Convenience: It is a non-radiometric method, eliminating the safety and disposal concerns associated with traditional [³²P]- or [³³P]-ATP based assays.[12]

The protocol itself is designed to be self-validating through the inclusion of appropriate controls: a "no kinase" control to measure background signal and a "no inhibitor" (vehicle) control to define 100% kinase activity.

Benchmark Selection: Comparator Compounds

To contextualize the selectivity profile of 1-(Pyrimidin-2-yl)guanidine, it is essential to test it alongside well-characterized inhibitors. We have selected three FDA-approved drugs that represent a spectrum of selectivity profiles:

  • Imatinib: A multi-kinase inhibitor known to target ABL, c-Kit, and PDGFR.[] It serves as a benchmark for effective but targeted polypharmacology.

  • Gefitinib: A highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[] It represents a more "selective" inhibitor profile.

  • Dasatinib: A potent, broad-spectrum inhibitor targeting multiple kinase families, including SRC and ABL.[2] It serves as an example of a less selective compound.

Experimental Workflow and Protocols

The following section details the complete workflow, from initial compound preparation to final data analysis.

Kinase Profiling Workflow Diagram

The overall experimental process can be visualized as a logical sequence of steps, ensuring reproducibility and clarity.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Stock 1. Compound Stock (10 mM in 100% DMSO) Serial_Dilution 2. 10-Point Serial Dilution (Logarithmic Scale) Compound_Stock->Serial_Dilution Dilute in DMSO Add_Compound 4. Add Diluted Compounds to Kinase Plates Serial_Dilution->Add_Compound Kinase_Panel 3. Kinase Panel Aliquoting (>300 Kinases in 384-well plates) Kinase_Panel->Add_Compound Kinase_Reaction 5. Initiate Kinase Reaction (Add Kinase, Substrate, ATP) Incubate at 30°C for 60 min Add_Compound->Kinase_Reaction Add_ADP_Glo 6. Terminate & Detect ADP (Add ADP-Glo™ Reagent) Kinase_Reaction->Add_ADP_Glo Add_Detection_Reagent 7. Develop Luminescent Signal (Add Kinase Detection Reagent) Add_ADP_Glo->Add_Detection_Reagent Read_Luminescence 8. Read Luminescence (Plate Reader) Add_Detection_Reagent->Read_Luminescence Calculate_Inhibition 9. Calculate % Inhibition vs. Vehicle Control Read_Luminescence->Calculate_Inhibition IC50_Curve 10. Generate IC50 Curves (4-Parameter Logistic Fit) Calculate_Inhibition->IC50_Curve Selectivity_Profile 11. Generate Selectivity Profile & Calculate S-Score IC50_Curve->Selectivity_Profile G cluster_upstream Upstream Activators cluster_mapk MAPK Cascade cluster_target Target Kinase cluster_downstream Downstream Effectors Stress Cellular Stress (UV, Oxidative) p38 p38 MAPK Stress->p38 GF Growth Factors (EGF, FGF) RAS RAS GF->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK MSK1 MSK1 ERK->MSK1 Phosphorylates p38->MSK1 Phosphorylates CREB CREB / ATF1 MSK1->CREB Phosphorylates H3 Histone H3 MSK1->H3 Phosphorylates NFkB NF-κB (p65) MSK1->NFkB Phosphorylates

Caption: Simplified MSK1 signaling pathway.

Conclusion

This guide establishes a rigorous, evidence-based framework for assessing the kinase selectivity of novel inhibitors like 1-(Pyrimidin-2-yl)guanidine. By employing a broad kinase panel, utilizing a robust and universal assay technology like ADP-Glo™, and benchmarking against compounds with known clinical profiles, researchers can generate high-quality, interpretable data. This approach not only defines the therapeutic potential of a lead compound by confirming on-target activity but also critically identifies potential liabilities by mapping its off-target interaction landscape. The insights gained from such a study are indispensable for guiding the rational design of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • An, W. F., et al. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 14(6), 670-680. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Krištůvková, Z., & D'Acquarica, I. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388-2388. Retrieved from [Link]

  • Attwood, M. M., Fabbro, D., Sokolov, A. V., Knapp, S., & Schiöth, H. B. (2021). Evolution of Small Molecule Kinase Drugs. Frontiers in Cell and Developmental Biology, 9, 781525. Retrieved from [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14794-14829. Retrieved from [Link]

  • Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Retrieved from [Link]

  • Wu, P., & Zhu, J. (2021). Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases. Journal of Medicinal Chemistry, 64(4), 1695-1726. Retrieved from [Link]

  • Schokel, B., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(10), 6796-6814. Retrieved from [Link]

  • Linder, T., et al. (2012). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology, 82(5), 847-857. Retrieved from [Link]

  • Wang, Y., et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 26(4), 1527. Retrieved from [Link]

  • Val Machado, H., et al. (2019). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 24(19), 3543. Retrieved from [Link]

  • Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. Retrieved from [Link]

  • Wang, Y., et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Molecules, 30(1), 1. Retrieved from [Link]

  • Wang, Y., et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 26(4), 1527. Retrieved from [Link]

  • Li, Y., et al. (2024). Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. RSC Medicinal Chemistry, 15(6), 1637-1647. Retrieved from [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Retrieved from [Link]

  • Van der Kieft, E., et al. (1988). Trophic action of pharmacological substances with a guanidine group on mouse neuroblastoma cells and chick ganglionic neurons in culture. Journal of Neurochemistry, 51(5), 1437-1443. Retrieved from [Link]

  • Le, C. H., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(12), 1546-1556. Retrieved from [Link]

Sources

A Comparative Analysis of 1-(Pyrimidin-2-yl)guanidine and Its Bioisosteres for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of bioactive scaffolds is paramount to optimizing therapeutic potential. 1-(Pyrimidin-2-yl)guanidine, a molecule integrating two pharmacologically significant moieties, presents a compelling starting point for drug design. The pyrimidine ring is a cornerstone of numerous therapeutic agents, while the guanidinium group is recognized for its ability to engage in crucial biological interactions. This guide provides a comparative analysis of 1-(Pyrimidin-2-yl)guanidine and its bioisosteres, offering insights into how subtle structural changes can profoundly impact biological activity. This analysis is supported by experimental data from a comparative study on analogous pyrimidine and pyridine derivatives, providing a practical framework for understanding the principles of bioisosteric replacement in this chemical space.

The Rationale for Bioisosteric Replacement

Bioisosterism, the substitution of a functional group with another that possesses similar physicochemical properties, is a fundamental strategy in medicinal chemistry.[1][2] The goal is to modulate a molecule's potency, selectivity, pharmacokinetic profile, and toxicity while retaining its core biological activity.[1] For 1-(Pyrimidin-2-yl)guanidine, both the pyrimidine and guanidine functionalities are ripe for bioisosteric modification.

The highly basic guanidine group (pKa ≈ 13.5), while often crucial for binding to biological targets through hydrogen bonding and electrostatic interactions, can also lead to poor membrane permeability and oral bioavailability.[1] Common bioisosteric replacements for guanidine, such as acylguanidines, ureas, and thioureas, aim to reduce this basicity while preserving the key hydrogen bonding pattern.[3]

The pyrimidine ring, on the other hand, can be replaced by other heterocycles to fine-tune its electronic properties, metabolic stability, and interactions with target proteins. Pyridine, for instance, is a common bioisostere for pyrimidine.

Comparative Analysis: Pyrimidine vs. Pyridine Scaffolds in Anti-Inflammatory Agents

The pyrimidine derivatives in this study were synthesized from chalcones and guanidine hydrochloride, resulting in a 2-aminopyrimidine core, which is structurally related to 1-(Pyrimidin-2-yl)guanidine.[4] These compounds, alongside their pyridine bioisosteres, were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4]

Data Summary: Anti-Inflammatory Activity
Compound ClassRepresentative Compound% NO InhibitionIC50 (µM)
Pyridine7a65.48%76.6
Pyridine7f51.19%96.8
Pyrimidine9a55.95%83.1
Pyrimidine9d61.90%88.7

Data sourced from a comparative study on pyridine and pyrimidine derivatives.[4]

The results indicate that both pyridine and pyrimidine scaffolds can yield potent anti-inflammatory agents. Notably, the most active pyridine derivative (7a) showed slightly higher inhibition of NO production compared to the most active pyrimidine derivative (9d).[4]

Further investigation into the mechanism of action revealed that the most promising pyridine (7a) and pyrimidine (9d) compounds significantly decreased the mRNA and protein expression levels of pro-inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-ɑ), as well as inducible nitric oxide synthase (iNOS) and nuclear factor kappa β (NF-kβ).[4] Interestingly, the pyridine derivative 7a was found to be more effective than the pyrimidine derivative 9d in reducing the expression of these inflammatory mediators.[4]

This comparative data underscores that the choice of the core heterocyclic scaffold is a critical determinant of biological activity, and bioisosteric replacement of pyrimidine with pyridine can lead to enhanced anti-inflammatory effects in this particular series of compounds.

Experimental Protocols

To provide a practical context for the presented data, detailed methodologies for key experiments are outlined below.

Synthesis of 2-Aminopyrimidine Derivatives

The synthesis of the 2-aminopyrimidine derivatives involved the reaction of chalcones with guanidine hydrochloride.[4]

Workflow for the Synthesis of 2-Aminopyrimidine Derivatives

start Start: Chalcone and Guanidine Hydrochloride step1 Dissolve in n-butanol start->step1 step2 Add drops of piperidine step1->step2 step3 Reflux for 10-12 hours step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Pour into ice-water step4->step5 step6 Filter the precipitate step5->step6 step7 Wash with water and hexane step6->step7 step8 Dry the product step7->step8 end_node End: 2-Aminopyrimidine Derivative step8->end_node

Caption: General workflow for the synthesis of 2-aminopyrimidine derivatives.

Step-by-Step Methodology:

  • A mixture of the appropriate chalcone (1.0 mmol) and guanidine hydrochloride (1.0 mmol) is dissolved in n-butanol (10 mL).[4]

  • A few drops of piperidine are added to the solution.[4]

  • The reaction mixture is refluxed for 10–12 hours.[4]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).[4]

  • After completion, the reaction mixture is poured into ice-cold water.[4]

  • The resulting precipitate is filtered.[4]

  • The solid is washed with water and then with n-hexane.[4]

  • The final product is dried to yield the 2-aminopyrimidine derivative.[4]

Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.[4]

Workflow for Nitric Oxide Assay

start Seed RAW 264.7 cells in 96-well plates step1 Incubate for 24 hours start->step1 step2 Treat with compounds for 1 hour step1->step2 step3 Stimulate with LPS (1 µg/mL) step2->step3 step4 Incubate for 24 hours step3->step4 step5 Collect supernatant step4->step5 step6 Add Griess reagent step5->step6 step7 Incubate for 10 minutes step6->step7 step8 Measure absorbance at 540 nm step7->step8 end_node Calculate % NO inhibition step8->end_node

Sources

A Senior Application Scientist's Guide to Validating 1-(Pyrimidin-2-yl)guanidine as a TLR4 Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Against the Benchmark Inhibitor, Resatorvid (TAK-242)

This guide provides a comprehensive, technically robust framework for researchers seeking to validate novel compounds as Toll-like Receptor 4 (TLR4) antagonists. We will use 1-(Pyrimidin-2-yl)guanidine as a primary candidate and benchmark its performance against Resatorvid (TAK-242), a well-characterized and highly specific TLR4 signaling inhibitor. The methodologies detailed herein are designed to establish a self-validating experimental system, ensuring scientific rigor and data integrity from initial functional screens to mechanistic deep dives.

Part 1: The Scientific Premise for TLR4 Antagonism

The TLR4 Signaling Axis: A Central Mediator of Innate Immunity and Inflammation

Toll-like Receptor 4 is a critical pattern recognition receptor that functions as a primary sensor for pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from the outer membrane of Gram-negative bacteria.[1][2][3] Upon binding LPS, a process facilitated by the accessory proteins MD-2 and CD14, TLR4 undergoes dimerization, initiating a complex intracellular signaling cascade.[3][4]

This cascade proceeds via two principal downstream pathways:

  • MyD88-dependent Pathway: This pathway rapidly activates transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), leading to the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][5][6]

  • TRIF-dependent Pathway: Activated later and often from endosomal compartments, this pathway engages the transcription factor IRF3, culminating in the production of Type I interferons.[1][6]

Given its central role, dysregulation of TLR4 signaling is implicated in a host of inflammatory conditions, including sepsis, autoimmune diseases, and neuroinflammation, making it a prime therapeutic target.[6][7][8]

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS CD14 CD14 LPS->CD14 Binds MD2 MD2 TLR4_dimer TLR4/TLR4 MD2->TLR4_dimer Activates CD14->MD2 Presents LPS MyD88 MyD88 TLR4_dimer->MyD88 Recruits TRIF TRIF TLR4_dimer->TRIF Recruits IRAKs IRAKs MyD88->IRAKs IRF3 IRF3 TRIF->IRF3 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription IFNs Type I Interferons IRF3->IFNs Transcription Experimental_Workflow Start Hypothesis: 1-(Pyrimidin-2-yl)guanidine is a TLR4 Antagonist Tier1 Tier 1: Functional Assay Inhibition of Cytokine Release (ELISA in RAW 264.7 Cells) Start->Tier1 Tier2 Tier 2: Mechanistic Assay Inhibition of NF-κB Activation (Reporter Assay in HEK-Blue™ hTLR4 Cells) Tier1->Tier2 Analysis Comparative Data Analysis (IC50 Calculation vs. TAK-242) Tier2->Analysis Conclusion Conclusion on Antagonist Activity and Potency Analysis->Conclusion

Caption: High-Level Experimental Workflow.
Tier 1: Functional Inhibition of TLR4 Signaling in Macrophages

Causality & Rationale: The first and most critical test is to determine if the candidate compound can block the primary physiological function of TLR4 activation—the production of pro-inflammatory cytokines. We utilize murine macrophage-like RAW 264.7 cells, a standard and reliable model system that endogenously expresses the complete TLR4 receptor complex and exhibits a strong, quantifiable cytokine response to LPS stimulation. [9] Assay: Inhibition of LPS-Induced TNF-α and IL-6 Production

Objective: To quantify the dose-dependent ability of 1-(Pyrimidin-2-yl)guanidine to inhibit the secretion of TNF-α and IL-6 from RAW 264.7 cells stimulated with LPS, and to compare its potency (IC50) with that of TAK-242.

Detailed Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells per well in 500 µL of complete RPMI 1640 medium. [10]Allow cells to adhere for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Compound Pre-treatment: Prepare serial dilutions of 1-(Pyrimidin-2-yl)guanidine and TAK-242 (e.g., from 10 pM to 10 µM) in complete medium. Aspirate the old medium from the cells and add 500 µL of the medium containing the respective compound dilutions or vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.

  • LPS Stimulation: Add LPS (from E. coli O111:B4) to each well to a final concentration of 100 ng/mL, except for the unstimulated control wells. [10]4. Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for analysis.

  • Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer’s protocol.

  • Data Analysis: Plot the cytokine concentrations against the log of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each compound.

Comparative Performance Data:

CompoundTarget CytokineIC50 (nM)
Resatorvid (TAK-242) TNF-α1.9 [9][11]
IL-61.3 [9][11]
1-(Pyrimidin-2-yl)guanidine TNF-αHypothetical Experimental Result
IL-6Hypothetical Experimental Result
Tier 2: Mechanistic Confirmation via NF-κB Reporter Assay

Causality & Rationale: While the cytokine assay demonstrates functional inhibition, it does not definitively prove that the compound acts on the TLR4 pathway itself. The effect could be due to off-target inhibition of downstream kinases or transcription factors. To address this, we use a highly specific reporter cell line, HEK-Blue™ hTLR4, which is engineered to isolate the TLR4 signaling pathway. These human embryonic kidney (HEK293) cells, which are naturally null for most pattern recognition receptors, are co-transfected to express human TLR4, MD-2, and CD14. Critically, they also contain a reporter gene (Secreted Embryonic Alkaline Phosphatase, SEAP) under the control of an NF-κB-inducible promoter. [8][12]This system ensures that a reporter signal is generated only upon activation of the TLR4-to-NF-κB axis.

Assay: Inhibition of NF-κB Dependent SEAP Production

Objective: To measure the dose-dependent inhibition of LPS-induced NF-κB activation by 1-(Pyrimidin-2-yl)guanidine and TAK-242 in a specific TLR4 reporter cell line.

Detailed Experimental Protocol:

  • Cell Seeding: Plate HEK-Blue™ hTLR4 cells in a 96-well plate at 5 x 10^4 cells per well in 180 µL of HEK-Blue™ Detection medium.

  • Compound Addition: Add 20 µL of the serially diluted test compounds (1-(Pyrimidin-2-yl)guanidine, TAK-242) or vehicle control to the appropriate wells.

  • LPS Stimulation: Immediately add LPS to a final concentration of 10 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Measurement: Measure SEAP activity by reading the optical density of the plate at 620-650 nm using a spectrophotometer. The color change in the medium is directly proportional to NF-κB activation. [12]6. Data Analysis: Calculate the percentage of NF-κB inhibition relative to the LPS-only control. Plot the inhibition values against the log of the inhibitor concentration and determine the IC50 using non-linear regression.

Comparative Performance Data:

CompoundTarget PathwayIC50 (nM)
Resatorvid (TAK-242) NF-κB ActivationConsistent with cytokine IC50
1-(Pyrimidin-2-yl)guanidine NF-κB ActivationHypothetical Experimental Result

Part 3: Synthesizing the Evidence and Future Directions

Interpreting the Results:

A successful validation of 1-(Pyrimidin-2-yl)guanidine as a TLR4 antagonist would be demonstrated by dose-dependent inhibition in both the Tier 1 and Tier 2 assays. The IC50 values obtained from the cytokine release assay (a physiological readout) should be in close agreement with those from the NF-κB reporter assay (a mechanistic readout). This concordance provides strong evidence that the observed anti-inflammatory effect is indeed mediated by the specific inhibition of the TLR4 signaling pathway.

By comparing the IC50 values directly with TAK-242, we can classify the potency of our candidate compound. Is it more potent, equipotent, or less potent than the established benchmark? This comparison is crucial for determining its potential for further development.

Future Directions: Validating Direct Target Engagement

While the functional and mechanistic assays provide compelling indirect evidence, the gold standard for validation is to demonstrate direct physical interaction between the compound and its proposed target. Techniques such as Surface Plasmon Resonance (SPR) or co-immunoprecipitation could be employed to confirm binding to the TLR4 protein. [13]For example, studies have used co-immunoprecipitation to show that TAK-242 interferes with the interaction between TLR4 and its adaptor molecules, TIRAP and TRAM. [14]Such experiments would definitively prove the compound's mechanism of action and solidify its status as a direct TLR4 antagonist.

Conclusion

This guide outlines a logical, multi-tiered strategy for validating 1-(Pyrimidin-2-yl)guanidine as a TLR4 antagonist. By progressing from functional cellular assays to specific mechanistic reporter systems, and benchmarking against the well-characterized inhibitor TAK-242, researchers can generate a robust and reliable dataset. This rigorous, self-validating approach is essential for confidently identifying and characterizing novel modulators of the TLR4 pathway for potential therapeutic applications.

References

  • Title: CLI-095 - TLR4 signaling inhibitor Source: InvivoGen URL: [Link]

  • Title: Schematic overview of Toll-like receptor (TLR)4 signaling pathway. LPS... Source: ResearchGate URL: [Link]

  • Title: Resatorvid (TAK-242): Modulating Immune Response via TLR4 Inhibition for Therapy | GlpBio Source: YouTube URL: [Link]

  • Title: Resatorvid Source: Wikipedia URL: [Link]

  • Title: TAK-242, a small-molecule inhibitor of Toll-like receptor 4 signalling, unveils similarities and differences in lipopolysaccharide- and lipidinduced inflammation and insulin resistance in muscle cells Source: PubMed Central (PMC) URL: [Link]

  • Title: TAK-242 (resatorvid), a small-molecule inhibitor of Toll-like receptor (TLR) 4 signaling, binds selectively to TLR4 and interferes with interactions between TLR4 and its adaptor molecules Source: PubMed URL: [Link]

  • Title: Validating Natural Compounds as Toll-Like Receptor 4 (TLR4) Antagonists: Experimental Challenges and Therapeutic Perspectives Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Schematic illustration of the TLR4 signaling pathway. Source: ResearchGate URL: [Link]

  • Title: Reporter Cell Assessment of TLR4-Induced NF-κB Responses to Cell-Free Hemoglobin and the Influence of Biliverdin Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis and Biological Evaluation of N-Aryl-N'-(5-(2-hydroxybenzoyl) pyrimidin-2-yl)guanidines as Toll-Like Receptor 4 Antagonists Source: PubMed URL: [Link]

  • Title: TLR Signalling Pathway Source: YouTube URL: [Link]

  • Title: Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses Source: Frontiers in Immunology URL: [Link]

  • Title: Validating Natural Compounds as Toll-Like Receptor 4 (TLR4) Antagonists: Experimental Challenges and Therapeutic Perspectives Source: ACS Publications URL: [Link]

  • Title: Time-course and dose-response of lipopolysaccharide (LPS)-induced cytokine production. Source: ResearchGate URL: [Link]

  • Title: Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation Source: Inflammopharmacology URL: [Link]

  • Title: TLR2 and TLR4 stimulation induce different levels of NF-κB luciferase... Source: ResearchGate URL: [Link]

  • Title: Natural Products with Toll-Like Receptor 4 Antagonist Activity Source: PubMed Central (PMC) URL: [Link]

  • Title: Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update Source: Medicinal Chemistry Communications URL: [Link]

  • Title: TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis Source: Vaccines (Basel) URL: [Link]

  • Title: Biological activities of guanidine compounds Source: PubMed URL: [Link]

  • Title: Trophic action of pharmacological substances with a guanidine group on mouse neuroblastoma cells and chick ganglionic neurons in culture Source: PubMed URL: [Link]

Sources

Off-target identification for 1-(Pyrimidin-2-yl)guanidine-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering data on 1-(Pyrimidin-2-yl)guanidine compounds. My initial approach is focused, using Google to find information on their known and potential interactions. I'm keen to understand both their intended targets and any unintended side effects reported in the literature.

Initiating Literature Review

I'm now diving into the literature, and expanding my search to include experimental and computational methods for identifying off-targets. I'm focusing on techniques like affinity-based proteomics and CETSA, along with computational predictions. I will search for reliable sources to support any future mechanistic claims. I plan to use this to structure a comparative guide, highlighting the importance of off-target identification, and comparing different experimental and computational approaches. I will use tables and visualizations to aid comparison.

Expanding Search Parameters

I'm now refining my approach, starting with targeted Google searches to find data on 1-(Pyrimidin-2-yl)guanidine compounds. I'm focusing on both their known and reported off-targets, as well as established and emerging techniques for off-target identification, like affinity-based proteomics and CETSA. Concurrently, I'm sourcing authoritative literature to support future mechanistic claims and protocol standards.

Safety Operating Guide

Navigating the Disposal of 1-(Pyrimidin-2-yl)guanidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release – As the landscape of pharmaceutical research and development continues to evolve, the proper handling and disposal of novel chemical compounds remain a critical component of laboratory safety and environmental responsibility. This guide offers essential, step-by-step procedures for the safe disposal of 1-(Pyrimidin-2-yl)guanidine, tailored for researchers, scientists, and drug development professionals. Our commitment is to provide value beyond the product, ensuring that our clients are equipped with the knowledge to maintain a safe and compliant laboratory environment.

Section 1: Core Safety and Hazard Identification

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for 1-(Pyrimidin-2-yl)guanidine was not identified in the search, its classification as a guanidine derivative allows for a scientifically grounded assessment of its likely hazards. Guanidine compounds are known to be:

  • Harmful if swallowed or inhaled [1][2].

  • Causes of serious eye irritation [1][2].

  • Causes of skin irritation [1][2].

Therefore, adherence to strict safety protocols is non-negotiable.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles and/or face shield.To prevent contact with eyes, which can cause serious irritation[1][2].
Hand Chemically resistant gloves (e.g., nitrile).To prevent skin irritation upon contact[1][2].
Body Laboratory coat.To protect against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or chemical fume hood.To avoid inhalation of dust or aerosols, which can be harmful[1][2].

Section 2: Spill Management and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and, if necessary, evacuate the area.

  • Don PPE: Before addressing the spill, ensure all required PPE is correctly worn.

  • Containment: For liquid spills, use an inert absorbent material like sand or vermiculite. For solid spills, carefully sweep or scoop to avoid creating dust[1].

  • Collection: Place the contained material into a suitable, clearly labeled, and sealed container for hazardous waste disposal[1][3].

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Section 3: The Disposal Protocol for 1-(Pyrimidin-2-yl)guanidine

The disposal of 1-(Pyrimidin-2-yl)guanidine must be conducted in accordance with local, state, and federal regulations, treating it as hazardous waste. Under no circumstances should this compound be disposed of down the drain .[1][4][5] The U.S. Environmental Protection Agency (EPA) has enacted a sewer ban for all hazardous waste pharmaceuticals, a regulation that is in effect in all states[5][6].

Disposal Workflow:

Caption: Disposal Decision Workflow for 1-(Pyrimidin-2-yl)guanidine.

Detailed Disposal Steps:

  • Waste Characterization: Identify all waste streams containing 1-(Pyrimidin-2-yl)guanidine. This includes the pure compound, solutions, and any contaminated materials such as gloves, absorbent pads, and empty containers.

  • Segregation: Store waste containing this compound separately from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions[7].

  • Containerization:

    • Use a dedicated, leak-proof, and sealable container designated for hazardous chemical waste.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "1-(Pyrimidin-2-yl)guanidine."

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from general laboratory traffic.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. All final disposal must be handled by a licensed hazardous waste disposal facility in accordance with EPA regulations.[1][2][8]

Section 4: Regulatory Framework and Compliance

The disposal of chemical waste is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA.[9] For pharmaceutical waste specifically, healthcare facilities and researchers must adhere to the regulations outlined in 40 CFR Part 266 Subpart P.[10] A key provision of this is the strict prohibition on sewering hazardous waste pharmaceuticals.[5][6]

It is the responsibility of the generator (the laboratory) to ensure that all hazardous waste is managed and disposed of in a compliant manner. Failure to do so can result in significant penalties and environmental harm.

Section 5: References

  • BioSpectra, Inc. (n.d.). Safety Data Sheet Guanidine Hydrochloride. Retrieved from BioSpectra website.

  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Retrieved from Carl ROTH website.

  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet. Retrieved from Sigma-Aldrich website.

  • Yale University. (2025, April 21). Management & Disposal of Qiagen Reagents. Retrieved from Yale University Environmental Health & Safety website.

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from EPA website.

  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine thiocyanate. Retrieved from Carl ROTH website.

  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from ASHP website.

  • Thermo Fisher Scientific. (2010, November 16). Safety Data Sheet. Retrieved from Thermo Fisher Scientific website.

  • Fluorochem. (2024, December 19). Safety Data Sheet. Retrieved from Fluorochem website.

  • Apollo Scientific. (n.d.). 2-(Piperazin-1-yl)pyrimidine Safety Data Sheet. Retrieved from Apollo Scientific website.

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from EPA website.

  • Thermo Fisher Scientific. (2014, April 15). Safety Data Sheet. Retrieved from Thermo Fisher Scientific website.

  • Fisher Scientific. (2009, June 15). Safety Data Sheet. Retrieved from Fisher Scientific website.

  • ECHEMI. (n.d.). Guanidine SDS, 113-00-8 Safety Data Sheets. Retrieved from ECHEMI website.

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Retrieved from eCFR website.

  • Stericycle. (2025, May 20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Retrieved from Stericycle website.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Pyrimidin-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 1-(Pyrimidin-2-yl)guanidine. As this is a specialized chemical, data from closely related guanidine and pyrimidine compounds have been synthesized to establish a robust safety protocol. The primary objective is to create a self-validating system of safety that protects researchers from potential hazards through a deep understanding of procedural causality.

Hazard Identification: Understanding the Risk

Primary Assumed Hazards:

  • Acute Oral and Inhalation Toxicity: Harmful if swallowed or if dust is inhaled[5][6].

  • Skin Irritation: Direct contact is likely to cause skin irritation[4][5].

  • Serious Eye Irritation: The compound, particularly in powdered form, poses a significant risk of causing serious eye irritation upon contact[4][5].

These potential hazards mandate a stringent personal protective equipment (PPE) protocol to establish a reliable barrier between the researcher and the chemical.

Core Protective Measures: A Multi-Layered Defense

The selection of PPE is not merely a checklist; it is a dynamic risk mitigation strategy. The following table outlines the minimum required PPE for handling 1-(Pyrimidin-2-yl)guanidine under various laboratory conditions.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solids (<1g) in a Ventilated Enclosure (Fume Hood) Safety glasses with side shields (EN166 compliant)[5][7]Nitrile rubber (NBR) gloves (EN 374 compliant)[8]Fully-fastened laboratory coatNot required if work is confined to a certified chemical fume hood
Weighing or Handling Solids on an Open Bench Tightly fitting safety goggles or a full-face shield[7]Nitrile rubber (NBR) gloves (EN 374 compliant)Fully-fastened laboratory coatNIOSH/MSHA-approved respirator for dusts[5][9]
Handling Solutions Safety glasses with side shields[5][7]Nitrile rubber (NBR) gloves (EN 374 compliant)Fully-fastened laboratory coatNot typically required unless aerosolization is likely
Accidental Spill Cleanup Full-face shield over safety goggles[7]Heavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatNIOSH/MSHA-approved respirator with appropriate cartridges[5][9]

Operational Plan: A Step-by-Step Protocol for PPE Usage

Adherence to a strict sequence for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.

Experimental Workflow: Donning and Doffing PPE

G cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 Ensure full coverage d3 3. Eye/Face Protection d2->d3 Fit test respirator d4 4. Gloves d3->d4 Gloves over cuffs f1 1. Gloves (Contaminated) d4->f1 Proceed with Work f2 2. Lab Coat f1->f2 Peel off without touching exterior f3 3. Eye/Face Protection f2->f3 Roll inside-out f4 4. Respirator (if used) f3->f4 Handle by clean straps WashHands Wash Hands Thoroughly f4->WashHands

Caption: Workflow for correct donning and doffing of PPE.

Detailed Donning Protocol:
  • Body Protection: Put on a clean, fully-fastened laboratory coat.

  • Respiratory Protection: If required, perform a fit check and don your respirator.

  • Eye/Face Protection: Put on safety goggles or a face shield. Ensure a snug fit.

  • Hand Protection: Don nitrile gloves. Ensure the cuffs of the gloves are pulled over the cuffs of the lab coat to create a seal.

Detailed Doffing Protocol:

The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of both in a designated waste container[3].

  • Laboratory Coat: Unfasten the coat. Shrug it off your shoulders, touching only the inside. Fold it so the contaminated exterior is on the inside and place it in the designated receptacle for laundry or disposal.

  • Eye/Face Protection: Remove by handling the strap or earpieces, not the front surface.

  • Respirator: Remove by the straps without touching the front of the mask.

  • Hygiene: Immediately wash your hands and forearms thoroughly with soap and water[10][11].

Emergency Response and Disposal

In Case of Exposure:
  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes. Remove all contaminated clothing[5][10]. Seek medical attention if irritation develops or persists[2][4].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[5][10]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[5][7].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[5][7].

Disposal Plan:

All materials contaminated with 1-(Pyrimidin-2-yl)guanidine, including used gloves, weigh boats, and wipes, must be considered chemical waste.

  • Solid Waste: Collect all contaminated solid waste in a clearly labeled, sealed container.

  • Disposal of PPE: Used gloves and other disposable PPE should be placed in the designated hazardous waste container immediately after doffing[3][12].

  • Chemical Disposal: The compound itself and any solutions must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment[3][7][13]. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

This comprehensive approach to PPE and safe handling is designed to build a culture of safety and trust in the laboratory, ensuring that scientific discovery and personal well-being are held in the highest regard.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Guanidine hydrochloride. Retrieved from [Link]

  • Charles River Laboratories. (2011). Guanidine Hydrochloride Material Safety Data Sheet (MSDS). Retrieved from [Link]

  • LookChem. (n.d.). N-(4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)GUANIDE Safety Data Sheets(SDS). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Guanidinobenzimidazole, 95%. Retrieved from [Link]

  • Yale University. (2025). Management & Disposal of Qiagen Reagents. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrimidin-2-yl)guanidine
Reactant of Route 2
1-(Pyrimidin-2-yl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.